molecular formula C9H8N2O2 B152512 Methyl imidazo[1,2-a]pyridine-6-carboxylate CAS No. 136117-69-6

Methyl imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B152512
CAS No.: 136117-69-6
M. Wt: 176.17 g/mol
InChI Key: BTDBMFODXFTFIL-UHFFFAOYSA-N
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Description

Methyl imidazo[1,2-a]pyridine-6-carboxylate>

Properties

IUPAC Name

methyl imidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-2-3-8-10-4-5-11(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDBMFODXFTFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377404
Record name Methyl imidazo[1,2-a]pyridine-6-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136117-69-6
Record name Methyl imidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl imidazo[1,2-a]pyridine-6-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

Elucidation of the Molecular Architecture: A Technical Guide to Methyl Imidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of methyl imidazo[1,2-a]pyridine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines the key spectroscopic and analytical techniques employed to confirm its molecular structure, presenting the data in a clear and accessible format for researchers and professionals in the field of drug development.

Molecular Structure and Properties

This compound possesses a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring. The methyl carboxylate group at the 6-position is a key feature influencing its chemical reactivity and potential biological activity.

Molecular Formula: C₉H₈N₂O₂[1]

Molecular Weight: 176.17 g/mol [1]

Spectroscopic Data for Structure Confirmation

The definitive structure of this compound is established through a combination of modern spectroscopic techniques. The following tables summarize the expected and observed quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are indicative of the connectivity of the hydrogen atoms.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.5-9.0s-H-5
~7.8-8.2d~9.0H-8
~7.6-7.9s-H-2
~7.4-7.7s-H-3
~7.2-7.5dd~9.0, 1.5H-7
~3.9s--OCH₃

Note: The chemical shifts are predicted based on the analysis of closely related imidazo[1,2-a]pyridine derivatives. The exact values may vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~165C=O (ester)
~145C-8a
~140C-5
~128C-7
~125C-2
~120C-6
~118C-8
~115C-3
~52-OCH₃

Note: The chemical shifts are predicted based on the analysis of closely related imidazo[1,2-a]pyridine derivatives. The exact values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 3: Mass Spectrometry Data

m/zIon
177.0659[M+H]⁺
199.0478[M+Na]⁺

Note: The m/z values are predicted for the protonated and sodiated molecular ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
~3100-3000C-H stretch (aromatic)
~2950C-H stretch (methyl)
~1720C=O stretch (ester)
~1640C=N stretch
~1600, 1480C=C stretch (aromatic)
~1250C-O stretch (ester)

Note: The wavenumbers are characteristic absorption ranges for the indicated functional groups.

Experimental Protocols

The following sections detail the general methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis

A common method for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound. For this compound, this would typically involve the reaction of methyl 2-amino-isonicotinate with a suitable two-carbon synthon like chloroacetaldehyde.

General Procedure:

  • A solution of methyl 2-amino-isonicotinate in a suitable solvent (e.g., ethanol, DMF) is prepared.

  • An equimolar amount of chloroacetaldehyde (or its diethyl acetal precursor, which is hydrolyzed in situ) is added to the solution.

  • The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of the compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2.2. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Data is acquired in positive ion mode to observe the [M+H]⁺ and [M+Na]⁺ ions.

3.2.3. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an attenuated total reflectance (ATR) accessory.

  • Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the structure elucidation and a key signaling pathway where such a molecule might be investigated.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation start Starting Materials (2-aminopyridine derivative, α-halocarbonyl) reaction Condensation Reaction start->reaction workup Workup & Extraction reaction->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir data_integration Data Integration & Analysis nmr->data_integration ms->data_integration ir->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

Caption: Workflow for the synthesis and structural elucidation of this compound.

signaling_pathway_example receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates mtor mTOR akt->mtor activates cell_growth Cell Growth & Proliferation mtor->cell_growth inhibitor This compound (Potential Inhibitor) inhibitor->pi3k

Caption: Hypothetical signaling pathway (PI3K/Akt/mTOR) where imidazo[1,2-a]pyridine derivatives are often studied for their inhibitory potential.

References

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic framework that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic aromatic system, consisting of a pyridine ring fused to an imidazole ring, serves as a crucial pharmacophore in a variety of therapeutic agents. Its rigid structure and tunable electronic properties allow for diverse substitutions, leading to a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities. This technical guide provides a comprehensive overview of the biological activities of the imidazo[1,2-a]pyridine core, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The anticancer efficacy of various imidazo[1,2-a]pyridine derivatives has been quantified through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

DerivativeCancer Cell LineIC50 (µM)
Compound 6 A375 (Melanoma)9.7
WM115 (Melanoma)<12
HeLa (Cervical Cancer)35.0
Compound 12b Hep-2 (Laryngeal Carcinoma)11
HepG2 (Hepatocellular Carcinoma)13
MCF-7 (Breast Carcinoma)11
A375 (Human Skin Cancer)11
Compound 9d HeLa (Cervical Cancer)10.89
MCF-7 (Breast Cancer)2.35
IP-5 HCC1937 (Breast Cancer)45
IP-6 HCC1937 (Breast Cancer)47.7
Imidazopyridine-quinoline hybrid 8 HeLa (Cervical)0.34
MDA-MB-231 (Breast)0.32
ACHN (Renal)0.39
HCT-15 (Colon)0.31
Imidazopyridine-quinoline hybrid 12 HeLa (Cervical)0.35
MDA-MB-231 (Breast)0.29
ACHN (Renal)0.34
HCT-15 (Colon)0.30
Signaling Pathways in Anticancer Activity

A significant mechanism by which imidazo[1,2-a]pyridines exert their anticancer effects is through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K S6K mTORC1->S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription fourEBP1->Transcription Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibition Imidazopyridine->Akt Inhibition Imidazopyridine->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold is also a source of potent antimicrobial agents with activity against a range of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

DerivativeMicroorganismMIC (µg/mL)
Chalcone derivative 5h Staphylococcus aureus (clinical strain)6.25
Staphylococcus aureus (reference strain)3.125
Azo-based derivative 4c Staphylococcus aureus0.5-1
Escherichia coli0.5-1
Azo-based derivative 4d Staphylococcus aureus0.5-1
Escherichia coli0.5-1
Azo-based derivative 4e Staphylococcus aureus0.5-1
Escherichia coli0.5-1
Imidazo[4,5-b]pyridine 14 Escherichia coli32 (µM)
Mechanism of Antimicrobial Action

The antimicrobial mechanism of imidazo[1,2-a]pyridines can involve the inhibition of essential bacterial enzymes. One key target is DNA gyrase, an enzyme crucial for DNA replication, transcription, and repair in bacteria.

DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell DNA_Gyrase DNA Gyrase (GyrB/ParE) DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->DNA_Gyrase Inhibition

Caption: Inhibition of bacterial DNA gyrase by imidazo[1,2-a]pyridine derivatives.

Antiviral Activity

Several imidazo[1,2-a]pyridine derivatives have demonstrated significant antiviral activity against a variety of viruses, including human cytomegalovirus (HCMV), varicella-zoster virus (VZV), and influenza virus.

Quantitative Antiviral Activity Data
DerivativeVirusEC50 (µM)
Compound 4 Human Cytomegalovirus (HCMV)Highly Active (Therapeutic Index > 150)
Compound 15 Human Cytomegalovirus (HCMV)Highly Active (Therapeutic Index > 150)
Compound 21 Human Cytomegalovirus (HCMV)Highly Active (Therapeutic Index > 150)
Compound 14 Influenza A/PR/8/34(H1N1)3.00
Compound 19 Influenza A/PR/8/34(H1N1)0.95
Compound 41 Influenza A/PR/8/34(H1N1)0.29
Imidazo[4,5-b]pyridine 7 Respiratory Syncytial Virus (RSV)21
Imidazo[4,5-b]pyridine 17 Respiratory Syncytial Virus (RSV)58

Anti-inflammatory Activity

Imidazo[1,2-a]pyridines have shown potent anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways.

Quantitative Anti-inflammatory Activity Data

The inhibitory activity against cyclooxygenase (COX) enzymes is a common measure of anti-inflammatory potential.

DerivativeTargetIC50 (µM)
Compound 4a COX-12.72
COX-21.89
Compound 4b COX-13.94
COX-22.39
Compound 5a COX-17.29
COX-28.08
Compound 6a COX-112.93
COX-25.86
Signaling Pathways in Anti-inflammatory Activity

Imidazo[1,2-a]pyridine derivatives can suppress inflammatory responses by inhibiting the NF-κB and STAT3 signaling pathways. These pathways regulate the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[4]

NFkB_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR, IL-6R) IKK IKK Receptor->IKK Activation JAK JAK Receptor->JAK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization & Translocation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->IKK Inhibition Imidazopyridine->STAT3 Inhibition of Phosphorylation Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_nuc->Inflammatory_Genes STAT3_dimer->Inflammatory_Genes

Caption: Inhibition of NF-κB and STAT3 signaling pathways by imidazo[1,2-a]pyridine derivatives.

Central Nervous System (CNS) Activity

The imidazo[1,2-a]pyridine scaffold is notably present in drugs acting on the CNS, with zolpidem (Ambien) being a prominent example used for the treatment of insomnia. These compounds often exert their effects by modulating the activity of neurotransmitter receptors.

Mechanism of CNS Action

Zolpidem and related compounds act as positive allosteric modulators of the GABAA receptor, enhancing the inhibitory effects of the neurotransmitter GABA. This leads to a sedative-hypnotic effect.

GABAa_Modulation cluster_synapse Neuronal Synapse GABAa_Receptor GABAa Receptor Chloride_Ion Cl- influx GABAa_Receptor->Chloride_Ion Opens channel GABA GABA GABA->GABAa_Receptor Binds Zolpidem Zolpidem (Imidazo[1,2-a]pyridine) Zolpidem->GABAa_Receptor Binds (allosteric site) Neuronal_Inhibition Neuronal Inhibition (Sedation/Hypnosis) Chloride_Ion->Neuronal_Inhibition

Caption: Positive allosteric modulation of the GABAa receptor by zolpidem.

Experimental Protocols

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of imidazo[1,2-a]pyridine derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of imidazo[1,2-a]pyridine derivatives against bacterial strains.

Procedure:

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Western Blotting for Protein Expression Analysis

Objective: To analyze the effect of imidazo[1,2-a]pyridine derivatives on the expression and phosphorylation of proteins in signaling pathways.

Procedure:

  • Cell Lysis: Treat cells with the test compound, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Drug Discovery Workflow

The discovery and development of a new drug based on the imidazo[1,2-a]pyridine scaffold typically follows a multi-step process, as exemplified by the development of zolpidem.

Drug_Discovery_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_approval Regulatory Approval & Post-Market Synthesis Synthesis of Imidazo[1,2-a]pyridine Library HTS High-Throughput Screening (e.g., receptor binding) Synthesis->HTS Lead_ID Lead Identification & Optimization (SAR) HTS->Lead_ID In_Vitro In Vitro Studies (Potency, Selectivity, Mechanism) Lead_ID->In_Vitro In_Vivo In Vivo Studies (Efficacy, PK/PD, Toxicology in animals) In_Vitro->In_Vivo Phase_I Phase I Trials (Safety in healthy volunteers) In_Vivo->Phase_I Phase_II Phase II Trials (Efficacy & Dosing in patients) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale efficacy & safety) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Approval FDA Approval NDA->Approval Post_Market Phase IV (Post-market surveillance) Approval->Post_Market

Caption: A generalized workflow for the discovery and development of an imidazo[1,2-a]pyridine-based drug.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a highly privileged and versatile core in the field of medicinal chemistry. Its synthetic tractability and the ability to modulate its biological activity through targeted substitutions make it an attractive starting point for the development of novel therapeutics. The extensive research into its anticancer, antimicrobial, antiviral, anti-inflammatory, and CNS activities has provided a solid foundation for future drug discovery efforts. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering a detailed overview of the current state of knowledge and providing the necessary tools to further explore the therapeutic potential of this remarkable scaffold.

References

Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyridines: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic targets of imidazo[1,2-a]pyridine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

The diverse biological activities of these compounds, ranging from anticancer and antimicrobial to anti-inflammatory and antiviral, underscore their potential in addressing a multitude of unmet medical needs. This guide aims to serve as a critical resource for the scientific community, fostering further research and development in this promising area of therapeutic discovery.

Anticancer Activity: Targeting Key Oncogenic Pathways

Imidazo[1,2-a]pyridine derivatives have shown significant promise as anticancer agents by targeting several critical signaling pathways implicated in tumor growth and survival.

Inhibition of the STAT3/NF-κB Signaling Pathway

The STAT3 and NF-κB pathways are crucial mediators of inflammation and are constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress these pathways. For instance, the novel derivative 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) has been demonstrated to exert anti-inflammatory effects by inhibiting the STAT3/NF-κB/iNOS/COX-2 signaling cascade in breast and ovarian cancer cell lines.[1][2][3][4][5] Molecular docking studies have indicated that MIA can dock into the p50 subunit of NF-κB.[1][2][3][4]

Signaling Pathway:

STAT3_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R LPS LPS TLR4 TLR4 LPS->TLR4 STAT3 STAT3 IL6R->STAT3 activates IKK IKK TLR4->IKK activates pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerization IkB IκBα IKK->IkB phosphorylates pIkB p-IκBα IkB->pIkB NFkB NF-κB (p65/p50) pIkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates MIA Imidazo[1,2-a]pyridine (e.g., MIA) MIA->pSTAT3 inhibits MIA->IkB promotes MIA->NFkB_nuc inhibits Gene_Expression Gene Expression (iNOS, COX-2, Bcl-2) pSTAT3_dimer->Gene_Expression promotes NFkB_nuc->Gene_Expression promotes

STAT3/NF-κB signaling pathway inhibition.
Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Several imidazo[1,2-a]pyridine derivatives have been designed as potent inhibitors of PI3Kα, demonstrating significant anti-proliferative effects in various cancer cell lines.[6] These compounds have been shown to reduce the phosphorylation of AKT and mTOR, leading to cell cycle arrest and apoptosis.[6]

Signaling Pathway:

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 pAKT p-AKT PIP3->pAKT activates AKT AKT pmTOR p-mTOR pAKT->pmTOR activates mTORC1 mTORC1 Proliferation Cell Proliferation & Survival pmTOR->Proliferation promotes Apoptosis Apoptosis pmTOR->Apoptosis inhibits Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits

PI3K/AKT/mTOR signaling pathway inhibition.
Covalent Inhibition of KRAS G12C

Mutations in the KRAS gene are among the most common drivers of cancer, with the G12C mutation being particularly prevalent in non-small cell lung cancer. Recently, imidazo[1,2-a]pyridine has been utilized as a scaffold to develop covalent inhibitors of KRAS G12C. These inhibitors form a covalent bond with the mutant cysteine residue, locking the protein in an inactive state and blocking downstream signaling.

Logical Relationship:

KRAS_G12C_Inhibition KRAS_GDP KRAS G12C (GDP-bound, Inactive) KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP GEF Covalent_Complex KRAS G12C - Inhibitor (Covalent Complex, Inactive) KRAS_GTP->KRAS_GDP GAP Downstream Downstream Signaling (e.g., RAF-MEK-ERK) KRAS_GTP->Downstream activates Proliferation Tumor Cell Proliferation Downstream->Proliferation promotes Imidazopyridine Imidazo[1,2-a]pyridine Covalent Inhibitor Imidazopyridine->KRAS_GDP covalently binds to Covalent_Complex->KRAS_GTP prevents activation MTT_Assay_Workflow start Start step1 Seed cancer cells in a 96-well plate (e.g., 1 x 10^4 cells/well) start->step1 step2 Incubate for 24 hours at 37°C, 5% CO2 step1->step2 step3 Treat cells with various concentrations of imidazo[1,2-a]pyridine derivatives step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Add MTT solution (e.g., 2 mg/mL) to each well step4->step5 step6 Incubate for 1.5-4 hours at 37°C step5->step6 step7 Remove MTT solution and add DMSO to dissolve formazan crystals step6->step7 step8 Incubate for 15 minutes with shaking step7->step8 step9 Measure absorbance at 492-570 nm using a microplate reader step8->step9 end Calculate IC50 values step9->end Disc_Diffusion_Workflow start Start step1 Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) start->step1 step2 Inoculate the surface of a Mueller-Hinton agar plate evenly with the bacterial suspension step1->step2 step3 Impregnate sterile paper discs with a known concentration of the imidazo[1,2-a]pyridine derivative step2->step3 step4 Place the discs on the surface of the agar plate step3->step4 step5 Incubate the plate at 37°C for 18-24 hours step4->step5 step6 Measure the diameter of the zone of inhibition around each disc step5->step6 end Determine susceptibility step6->end Paw_Edema_Workflow start Start step1 Administer the imidazo[1,2-a]pyridine derivative or vehicle to rats (e.g., orally) start->step1 step2 After a set time (e.g., 1 hour), inject carrageenan (e.g., 1% in saline) into the subplantar region of the right hind paw step1->step2 step3 Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer step2->step3 step4 Calculate the percentage inhibition of edema for the treated groups compared to the control group step3->step4 end Evaluate anti-inflammatory activity step4->end

References

In-Depth Technical Guide: Methyl imidazo[1,2-a]pyridine-6-carboxylate (CAS 136117-69-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Information

Methyl imidazo[1,2-a]pyridine-6-carboxylate, identified by the CAS number 136117-69-6, is a heterocyclic organic compound belonging to the imidazopyridine class.[1][2] This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The molecule consists of a fused imidazole and pyridine ring system, with a methyl carboxylate group at the 6-position.[3] It is typically a yellow or beige to off-white solid and is utilized in research and development, particularly as a chemical reagent and a pharmaceutical intermediate.[2][3]

Identifiers and Descriptors
PropertyValue
IUPAC Name This compound[1]
CAS Number 136117-69-6[1][2]
Molecular Formula C₉H₈N₂O₂[2][4]
Molecular Weight 176.17 g/mol [4]
InChI Key BTDBMFODXFTFIL-UHFFFAOYSA-N[1]
SMILES COC(=O)C1=CN2C=CN=C2C=C1[5]
Synonyms
  • IMidazo[1,2-a]pyridine-6-carboxylicacid,Methylester[2]

  • MethyliMidazo[1,2-a]pyridin-6-carboxylate[2]

  • 6-imidazo[2,1-f]pyridinecarboxylicacidmethylester[2]

  • imidazo[2,1-f]pyridine-6-carboxylicacidmethylester[2]

  • methylimidazo[2,1-f]pyridine-6-carboxylate[2]

  • methylH-imidazo1,2-apyridine-6-carboxylate[2]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided below. Limited experimental data is available for some properties.

PropertyValueSource
Appearance Yellow or beige to off-white solid[2]
Melting Point 147-148 °C[1]
Boiling Point Data not available
Solubility Soluble in ethanol[3]
pKa (predicted) 5.18
Density (predicted) 1.26 g/cm³
Storage Temperature 2-8 °C[2]

Synthesis and Characterization

A patent for derivatives of imidazo[1,2-a]pyridine mentions the synthesis of a closely related compound, methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate hydrobromide, referencing the synthetic procedures outlined in patent WO02/20523.[6] This suggests that the synthesis of the target molecule likely follows a similar pathway, starting from an appropriately substituted 2-aminopyridine.

General Synthetic Workflow

The synthesis of imidazo[1,2-a]pyridine derivatives often follows a multi-step sequence that can be generalized as follows:

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product A 2-Aminopyridine derivative C Condensation Reaction A->C B α-Haloketone or equivalent B->C D Cyclization C->D E Purification D->E F Imidazo[1,2-a]pyridine core E->F

Caption: General workflow for the synthesis of the imidazo[1,2-a]pyridine core.

Analytical Characterization

The characterization of this compound and its derivatives typically involves standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the identity of the synthesized compound. Supplier information indicates that NMR data for this specific compound may be available.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the compound's identity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Pharmacological and Biological Information

While specific pharmacological data for this compound is limited, the broader class of imidazo[1,2-a]pyridine derivatives has been extensively studied and shown to exhibit a wide range of biological activities. This suggests that the target compound may serve as a valuable intermediate or scaffold for the development of new therapeutic agents.

Potential Therapeutic Areas

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated potential in several therapeutic areas, including:

  • Oncology: Certain derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.

  • Infectious Diseases: Notably, some imidazo[1,2-a]pyridine analogues have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

  • Neurology: The well-known hypnotic agent Zolpidem features an imidazo[1,2-a]pyridine core, highlighting the potential of this class of compounds to modulate central nervous system targets.

Potential Mechanisms of Action

Based on studies of related compounds, potential mechanisms of action for derivatives of this compound could involve the inhibition of various enzymes and receptors.

G cluster_0 Imidazo[1,2-a]pyridine Derivatives cluster_1 Potential Molecular Targets cluster_2 Potential Therapeutic Effects A This compound (and its derivatives) B PI3K/AKT/mTOR Pathway A->B C c-Met A->C D Rab Geranylgeranyl Transferase A->D E Mycobacterial Enzymes A->E F Anticancer B->F C->F D->F G Anti-tuberculosis E->G

Caption: Potential signaling pathways and therapeutic applications of imidazo[1,2-a]pyridine derivatives.

Toxicology

Specific toxicological data for this compound is not currently available. However, general safety precautions for handling chemical reagents should be followed. It is advised to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a valuable heterocyclic compound with potential applications in drug discovery and development. While specific biological and toxicological data for this particular molecule are limited, the broader class of imidazo[1,2-a]pyridines has demonstrated significant therapeutic potential across various disease areas. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential as a lead scaffold for the development of novel therapeutic agents. This technical guide provides a summary of the currently available information to aid researchers and scientists in their investigations.

References

The Imidazo[1,2-a]pyridine Core: A Journey from Discovery to Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Recognized as a "privileged structure," this fused bicyclic ring system has proven to be a versatile template for the design of therapeutic agents targeting a diverse range of diseases. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of imidazo[1,2-a]pyridine compounds, along with key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Historical Perspective and Key Milestones

The exploration of the imidazo[1,2-a]pyridine core began in the early 20th century with the pioneering work of Russian chemist Aleksei Chichibabin (also spelled Tschitschibabin). In 1924, he reported the synthesis of pyridines, and his subsequent work laid the foundation for the synthesis of related heterocyclic systems. The classical synthesis of imidazo[1,2-a]pyridines, often referred to as the Tschitschibabin reaction, involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. This fundamental reaction paved the way for the exploration of the chemical space and biological activities of this scaffold.

A significant milestone in the history of imidazo[1,2-a]pyridines was the discovery of their therapeutic potential in the mid to late 20th century. The development of Zolpidem as a hypnotic agent and Alpidem as an anxiolytic solidified the importance of this chemical class in drug discovery. These successes spurred further research, leading to the identification of imidazo[1,2-a]pyridine derivatives with a broad spectrum of pharmacological activities, including anticancer, antitubercular, antiviral, and anti-inflammatory properties. The ongoing "renaissance era" of tuberculosis drug discovery has also highlighted the potential of this scaffold in developing new treatments for multidrug-resistant strains[1][2].

Evolution of Synthetic Methodologies

The synthesis of the imidazo[1,2-a]pyridine core has evolved significantly from the initial classical methods. While the Tschitschibabin reaction remains a fundamental approach, modern organic synthesis has introduced a variety of more efficient and versatile methods.

Classical Synthesis: The Tschitschibabin Reaction

The traditional approach involves the reaction of a 2-aminopyridine with an α-haloketone. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.

Modern Synthetic Approaches

Contemporary methods offer improvements in terms of yield, substrate scope, and reaction conditions. These include:

  • One-Pot Syntheses: These methods combine multiple reaction steps into a single procedure, improving efficiency and reducing waste. An example is the one-pot reaction of acetophenone, a brominating agent, and 2-aminopyridine under solvent-free conditions[3][4].

  • Multicomponent Reactions (MCRs): MCRs, such as the Groebke–Blackburn–Bienaymé reaction, allow for the rapid assembly of complex molecules from three or more starting materials in a single step. This approach is particularly useful for generating libraries of diverse imidazo[1,2-a]pyridine derivatives for biological screening[5][6][7][8][9].

  • Catalyst- and Solvent-Free Conditions: Environmentally friendly approaches that minimize or eliminate the use of catalysts and volatile organic solvents have been developed, aligning with the principles of green chemistry[10][11].

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of imidazo[1,2-a]pyridines[8].

  • Catalysis: Various catalysts, including iodine and copper salts, have been employed to facilitate the synthesis under milder conditions and with improved efficiency[12][13].

Data Presentation: A Quantitative Overview

The following tables summarize key quantitative data for the synthesis and biological activity of representative imidazo[1,2-a]pyridine compounds.

Table 1: Comparison of Synthetic Yields for 2-Phenylimidazo[1,2-a]pyridine

Synthetic MethodKey ReagentsConditionsYield (%)Reference
Tschitschibabin Reaction2-Aminopyrimidine, 2-BromoacetophenoneAcetone, Reflux, 5h90[14]
One-Pot, Solvent-FreeAcetophenone, [Bmim]Br3, 2-AminopyridineNa2CO3, Room Temp, 40 min82[3][4]
Iodine-Catalyzed MCR2-Aminopyridine, Benzaldehyde, t-butyl isocyanideI2 (5 mol%), Ethanol, RT, 1hExcellent[12]
Cu(II)-Ascorbate-Catalyzed A3-Coupling2-Aminopyridine, Benzaldehyde, PhenylacetyleneCuSO4·5H2O, Sodium Ascorbate, 50 °C, 6h87[13]

Table 2: In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (IC50 Values in µM)

CompoundCancer Cell LineIC50 (µM)Reference
12b Hep-2 (Laryngeal Carcinoma)11[12]
HepG2 (Hepatocellular Carcinoma)13[12]
MCF-7 (Breast Carcinoma)11[12]
A375 (Human Skin Cancer)11[12]
8 HeLa (Cervical)0.34
MDA-MB-231 (Breast)0.32
ACHN (Renal)0.39
HCT-15 (Colon)0.31
12 HeLa (Cervical)0.35
MDA-MB-231 (Breast)0.29
ACHN (Renal)0.34
HCT-15 (Colon)0.30
13 HeLa (Cervical)0.37
MDA-MB-231 (Breast)0.41
ACHN (Renal)0.39
HCT-15 (Colon)0.30
17 HeLa (Cervical)0.55
MDA-MB-231 (Breast)0.49
ACHN (Renal)0.60
HCT-15 (Colon)0.56

Experimental Protocols

Protocol 1: Classical Synthesis of 2-Phenylimidazo[1,2-a]pyridine via Tschitschibabin Reaction[14]

Materials:

  • 2-Aminopyrimidine (10.0 g, 0.105 mol)

  • 2-Bromo-1-phenylethanone (2-Bromoacetophenone) (21.0 g, 0.105 mol)

  • Acetone (150 mL)

  • 3N Hydrochloric acid (200 mL)

  • 15% Ammonium hydroxide solution

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 2-aminopyrimidine (10.0 g) and 2-bromo-1-phenylethanone (21.0 g).

  • Add 150 mL of acetone to the mixture.

  • Stir the reaction mixture at reflux for 5 hours.

  • Cool the reaction to room temperature.

  • Filter the resulting solid and wash the filter cake with acetone.

  • Dissolve the collected solid in 200 mL of 3N dilute hydrochloric acid.

  • Heat the solution to reflux and stir for 1 hour.

  • Cool the solution to room temperature.

  • Adjust the pH of the solution to ~8 by dropwise addition of 15% dilute ammonium hydroxide.

  • Filter the precipitated solid.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylimidazo[1,2-a]pyrimidine as a white solid.

  • Yield: 90%.

Protocol 2: Modern One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridines[3][4]

Materials:

  • Acetophenone (2 mmol)

  • 1-Butyl-3-methylimidazolium tribromide ([Bmim]Br3) (2 mmol)

  • 2-Aminopyridine (2.4 mmol)

  • Sodium carbonate (Na2CO3) (1.1 mmol)

Procedure:

  • To a flask containing acetophenone (2 mmol), slowly add [Bmim]Br3 (2 mmol) dropwise over 5 minutes with continuous stirring at room temperature (30 °C).

  • Add Na2CO3 (1.1 mmol) and 2-aminopyridine (2.4 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 40 minutes.

  • Upon completion of the reaction (monitored by TLC), the product can be isolated and purified by standard techniques such as column chromatography.

  • Yield: 72-89% depending on the specific substrates used.

Signaling Pathways and Mechanisms of Action

Imidazo[1,2-a]pyridine derivatives have been shown to exert their biological effects by modulating various signaling pathways implicated in disease progression, particularly in cancer.

AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature in many cancers. Certain imidazo[1,2-a]pyridine compounds have been identified as inhibitors of this pathway, leading to cell cycle arrest and apoptosis in cancer cells.

AKT_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->AKT inhibits

Caption: Inhibition of the AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine compounds.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell migration, invasion, and proliferation. Dysregulation of the HGF/c-Met pathway is associated with the development and metastasis of various cancers. Imidazo[1,2-a]pyridine derivatives have been developed as potent and selective inhibitors of c-Met.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds & activates RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Invasion Invasion STAT3->Invasion Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->cMet inhibits

Caption: Inhibition of the c-Met signaling pathway by imidazo[1,2-a]pyridine compounds.

Conclusion

The imidazo[1,2-a]pyridine scaffold has a rich history, evolving from a laboratory curiosity to a cornerstone in modern medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives continue to make it an attractive target for drug discovery and development. The ongoing research into novel synthetic methodologies and the elucidation of their mechanisms of action promise to further expand the therapeutic applications of this remarkable heterocyclic system. This guide provides a foundational understanding for researchers and scientists to build upon in their quest for novel and effective imidazo[1,2-a]pyridine-based therapeutics.

References

Technical Guide: Spectroscopic and Synthetic Profile of Methyl Imidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and professionals in drug development.

This document provides a comprehensive overview of the spectroscopic data and synthetic protocols for methyl imidazo[1,2-a]pyridine-6-carboxylate, a key heterocyclic compound of interest in medicinal chemistry.

Spectroscopic Data

Precise, experimentally verified spectroscopic data for this compound is available through commercial suppliers such as ChemicalBook and BLDpharm.[1][2] While the raw data is not publicly disseminated, the following tables summarize the expected spectroscopic characteristics based on the analysis of closely related imidazo[1,2-a]pyridine derivatives.

Table 1: Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.50s1HH-5
~7.80d1HH-7
~7.65s1HH-2
~7.60s1HH-3
~7.50d1HH-8
~3.90s3H-OCH₃

Note: Predicted values are based on spectral data of analogous imidazo[1,2-a]pyridine structures. Actual values may vary.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~166.0C=O (ester)
~145.0C-8a
~142.0C-5
~128.0C-6
~125.0C-7
~118.0C-2
~117.0C-3
~113.0C-8
~52.0-OCH₃

Note: Predicted values are for guidance and are derived from related compounds.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2950MediumC-H stretch (methyl)
~1720StrongC=O stretch (ester)
~1640StrongC=N stretch
~1500-1400Medium-StrongC=C stretch (aromatic)
~1280StrongC-O stretch (ester)
Table 4: Mass Spectrometry (MS) Data
m/zInterpretation
176.06[M]⁺ (Molecular Ion)
145.05[M - OCH₃]⁺
117.04[M - COOCH₃]⁺

Note: Fragmentation patterns are predicted based on common pathways for similar structures.

Experimental Protocols

The synthesis of this compound can be achieved through several established methods for the construction of the imidazo[1,2-a]pyridine core. A general and widely applicable method is the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.

General Synthetic Protocol: Cyclocondensation

This procedure outlines the synthesis starting from methyl 2-amino-pyridine-5-carboxylate and a suitable two-carbon synthon, such as chloroacetaldehyde.

Materials:

  • Methyl 2-amino-pyridine-5-carboxylate

  • Chloroacetaldehyde (or its diethyl acetal)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of methyl 2-amino-pyridine-5-carboxylate (1.0 eq), chloroacetaldehyde (1.2 eq), and sodium bicarbonate (2.0 eq) in ethanol is stirred at reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (2-Aminopyridine Derivative, α-Halocarbonyl) reaction Cyclocondensation Reaction start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Sample Analysis ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms final_data Structural Confirmation nmr->final_data ir->final_data ms->final_data

Caption: Synthetic and analytical workflow for this compound.

References

An In-Depth Technical Guide to the Solubility and Stability of Methyl Imidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of methyl imidazo[1,2-a]pyridine-6-carboxylate is limited. This guide provides a comprehensive overview of its known qualitative characteristics and details the standard experimental protocols for determining these crucial physicochemical properties.

Executive Summary

This compound is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various biologically active molecules.[1][2] Understanding its solubility and stability is paramount for its effective use in medicinal chemistry and drug development, influencing aspects from reaction conditions to formulation and storage. While specific experimental values for this compound are not widely published, this guide outlines the standard methodologies to determine these properties, providing a framework for laboratory investigation.

Physicochemical Properties

The imidazo[1,2-a]pyridine core is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide therapeutic spectrum.[3] The physicochemical properties of this compound are dictated by this core structure, substituted with a methyl ester group.

Appearance: Typically a yellow or beige to off-white solid.[4]

Storage: Recommended storage is at 2-8°C.[4][5]

Solubility Profile

A related compound, methyl 7-(2-fluoro-4-iodo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate, is reported to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with lower solubility in water.[8] It is reasonable to anticipate a similar trend for this compound. The hydrochloride salt form of the compound is noted to have no available data on water solubility.[6]

Table 1: Anticipated Solubility Profile of this compound

Solvent ClassExamplesAnticipated SolubilityRationale
Polar Aprotic DMSO, DMFSolubleCapable of hydrogen bonding and dipole-dipole interactions. Commonly used for dissolving diverse organic compounds.
Polar Protic Ethanol, MethanolSoluble to Moderately SolubleThe ester group can act as a hydrogen bond acceptor.
Non-Polar Toluene, HexaneSparingly Soluble to InsolubleThe polar nature of the imidazo[1,2-a]pyridine core and the ester group limits solubility in non-polar media.
Aqueous Water, BuffersSparingly SolubleThe heterocyclic rings provide some polarity, but the overall structure is largely organic and not highly polar.
Stability Profile

The chemical stability of this compound is crucial for its synthesis, purification, and storage. The Safety Data Sheet (SDS) for its hydrochloride salt states that it is "Stable under recommended storage conditions".[6] However, the susceptibility of the ester functional group to hydrolysis and the potential for degradation of the heterocyclic core under harsh conditions necessitate a thorough stability assessment.

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[9]

Table 2: Potential Degradation Pathways

ConditionPotential Degradation Pathway
Acidic Hydrolysis The ester group is susceptible to hydrolysis, yielding the corresponding carboxylic acid (imidazo[1,2-a]pyridine-6-carboxylic acid) and methanol.
Basic Hydrolysis Saponification of the ester group will occur, forming the carboxylate salt. This reaction is generally faster than acid-catalyzed hydrolysis.
Oxidation The electron-rich imidazo[1,2-a]pyridine ring system may be susceptible to oxidation, potentially leading to N-oxide formation or ring opening.
Photolysis Exposure to UV or visible light may induce photochemical reactions, leading to the formation of various degradation products.
Thermal Stress High temperatures can lead to decomposition. The decomposition temperature for this specific compound is not documented.[6]

Experimental Protocols

To obtain quantitative data, the following standard experimental protocols are recommended.

Solubility Determination

The choice of method depends on the required throughput and the stage of development.

This method determines the equilibrium solubility of a compound and is considered the "gold standard."

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the thermodynamic solubility.

G Thermodynamic Solubility Workflow cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis A Add excess solid to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge/Filter to get supernatant B->C D Quantify concentration via HPLC-UV C->D

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways, which is critical for developing stability-indicating methods.[9]

General Protocol:

  • Prepare solutions of this compound in appropriate solvents.

  • Expose the solutions to various stress conditions as detailed below.

  • Analyze the stressed samples at various time points using a suitable analytical method (e.g., HPLC, LC-MS) to identify and quantify the parent compound and any degradation products.

  • Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Basic: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Neutral: Water at elevated temperature.

  • Expose the compound to an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.

  • Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

  • Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C).

G Forced Degradation Study Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare solutions of the compound B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H₂O₂) A->D E Photolytic (UV/Vis) A->E F Thermal (Heat) A->F G Analyze samples at time points via HPLC, LC-MS B->G C->G D->G E->G F->G H Identify & Quantify Degradants G->H

Caption: General Workflow for Forced Degradation Studies.

Conclusion

While specific quantitative data for this compound remains to be published, its structural features suggest solubility in polar organic solvents and limited solubility in aqueous media. The ester functionality is a likely point of hydrolytic instability. For any research or development involving this compound, it is imperative to experimentally determine its solubility and stability profile using the standard protocols outlined in this guide. This will ensure reliable results in synthetic applications and provide the foundational data required for any further development toward pharmaceutical applications.

References

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of Imidazo[1,2-a]pyridine Analogs for Researchers, Scientists, and Drug Development Professionals.

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2][3][4] This fused bicyclic system is present in several marketed drugs, including the sedative-hypnotic zolpidem, the anxiolytic alpidem, and the cardiotonic olprinone, underscoring its therapeutic potential.[1][3][4] The unique structural and electronic properties of this scaffold allow for diverse substitutions, leading to a broad spectrum of pharmacological effects, including anticancer, antitubercular, antiviral, antimicrobial, and kinase inhibitory activities.[1][3][5][6][7] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine analogs, with a focus on recent advancements in key therapeutic areas.

Anticancer Activity: Targeting Key Cellular Pathways

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting inhibitory effects on various cancer cell lines and targeting crucial signaling pathways.[2][5] The anticancer activity of these compounds is often attributed to their ability to inhibit protein kinases, which are frequently dysregulated in cancer.[6]

Structure-Activity Relationship of Anticancer Imidazo[1,2-a]pyridines

The anticancer SAR of imidazo[1,2-a]pyridines reveals that substitutions at the C2, C3, and C8 positions of the core structure are critical for activity.

  • Substitution at C2: The nature of the substituent at the C2 position significantly influences anticancer potency. Electron-withdrawing and electron-donating groups can both lead to potent compounds, depending on the specific cancer cell line.[5]

  • Substitution at C3: Modifications at the C3 position, such as the introduction of amino groups, have been shown to enhance biological activity compared to the parent scaffold.[7]

  • Substitution at C8: Imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel lead series with antimycobacterial activity, and similar substitution patterns are being explored for anticancer potential.[8]

The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine analogs against various cancer cell lines.

CompoundR1R2R3Cell LineIC50 (µM)Reference
1a HPhenylHMCF-712.5[5]
1b H4-ChlorophenylHMCF-78.2[5]
1c H4-MethoxyphenylHMCF-715.1[5]
2a CH3PhenylHA5495.8[9]
2b CH34-FluorophenylHA5493.1[9]
3a HH3-(pyrimidin-4-yl)IGF-1R0.025[10]
Experimental Protocols: In Vitro Anticancer Assays

MTT Assay for Cell Viability:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine analogs for a specified period (e.g., 48 or 72 hours).

  • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • After incubation, the formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many imidazo[1,2-a]pyridine analogs exert their anticancer effects by inhibiting the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[2]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes ImidazoAnalog Imidazo[1,2-a]pyridine Analog ImidazoAnalog->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine analogs.

Antitubercular Activity: A New Front Against a Resilient Pathogen

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, with the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitating the development of new therapeutic agents.[1][11] Imidazo[1,2-a]pyridines have been identified as a promising class of anti-TB agents, with some analogs showing potent activity against both replicating and non-replicating Mtb.[1]

Structure-Activity Relationship of Antitubercular Imidazo[1,2-a]pyridines

The SAR of antitubercular imidazo[1,2-a]pyridines highlights the importance of substitutions at the C3 and C7 positions.

  • C3-Carboxamides: A series of imidazo[1,2-a]pyridine-3-carboxamides have demonstrated impressive in vitro activity against Mtb, with bulky and lipophilic biaryl ethers showing nanomolar potency.[1]

  • C7-Methyl Group: The presence of a methyl group at the C7 position has been found in several active 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides.[1]

  • QcrB Inhibitors: A notable series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides have been designed as inhibitors of QcrB, a component of the electron transport chain in Mtb.[1]

The table below presents the minimum inhibitory concentration (MIC) of selected imidazo[1,2-a]pyridine analogs against M. tuberculosis.

CompoundR1R2R3TargetMIC90 (µM)Reference
4a HHCONH-benzylUnknown0.003 - 0.05[1]
4b 7-CH32-CH3CONH-arylUnknown0.4 - 1.9[1]
5a HHCONH-(2-phenoxyethyl)QcrB0.069 - 0.174[1]
Q203 ---QcrB-[1]
Experimental Protocols: Antitubercular Assays

Microplate Alamar Blue Assay (MABA):

  • Mtb cultures are grown to mid-log phase and then diluted.

  • The bacterial suspension is added to 96-well microplates containing serial dilutions of the imidazo[1,2-a]pyridine compounds.

  • The plates are incubated for a specified period (e.g., 7 days).

  • Alamar Blue solution is added to each well, and the plates are re-incubated.

  • The fluorescence or absorbance is measured. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is determined as the lowest drug concentration that prevents a color change.

Mechanism of Action: Targeting Energy Metabolism

A key mechanism of action for several potent antitubercular imidazo[1,2-a]pyridines is the inhibition of the cytochrome bcc complex, specifically the QcrB subunit, which is essential for cellular respiration and ATP synthesis in Mtb.[1][11]

Mtb_Respiration_Inhibition ETC Mtb Electron Transport Chain ComplexIII Complex III (cytochrome bcc) ATPsynthesis ATP Synthesis ETC->ATPsynthesis Drives QcrB QcrB Subunit BacterialGrowth Bacterial Growth & Survival ATPsynthesis->BacterialGrowth Essential for ImidazoAnalog Imidazo[1,2-a]pyridine Analog (e.g., Q203) ImidazoAnalog->QcrB Inhibits

Caption: Inhibition of Mtb's QcrB subunit by imidazo[1,2-a]pyridine analogs disrupts ATP synthesis.

Antiviral Activity: Combating Viral Infections

Imidazo[1,2-a]pyridine derivatives have also demonstrated significant potential as antiviral agents, with activity reported against a range of viruses.[12][13][14]

Structure-Activity Relationship of Antiviral Imidazo[1,2-a]pyridines

The antiviral SAR of this scaffold indicates that the nature and position of substituents are crucial for activity.

  • Thioether Side Chain at C3: The presence of a thioether side chain at the C3 position is a key feature in several potent antiviral imidazo[1,2-a]pyridines.[12][13][14]

  • Hydrophobicity: Structure-activity relationship studies have identified hydrophobicity (logP) as a critical factor for the antiviral activity of dibromoimidazo[1,2-a]pyridines bearing a thioether side chain.[12]

The following table summarizes the antiviral activity of selected imidazo[1,2-a]pyridine analogs.

CompoundR1R2R3VirusEC50 (µM)Reference
6a H2-CH33-((phenylethyl)thiomethyl)HCMV< 0.1[13]
6b 6-Br8-CH33-((phenylethyl)thiomethyl)VZV0.2[13]
6c 7-CH3H3-((phenylethyl)thiomethyl)HCMV0.15[13]
Experimental Protocols: Antiviral Assays

Plaque Reduction Assay:

  • Confluent monolayers of host cells are infected with a specific virus.

  • After an adsorption period, the viral inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compounds and a solidifying agent (e.g., agarose).

  • The plates are incubated until viral plaques (zones of cell death) are visible.

  • The cells are then fixed and stained, and the number of plaques is counted.

  • The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is calculated.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel imidazo[1,2-a]pyridine analogs.

Experimental_Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Screening Primary Biological Screening Purification->Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Studies SAR Studies Hit_ID->SAR_Studies Active Compounds Lead_Opt Lead Optimization SAR_Studies->Lead_Opt Lead_Opt->Synthesis Design New Analogs Preclinical Preclinical Studies Lead_Opt->Preclinical

References

In Silico Prediction of Protein Targets for Methyl Imidazo[1,2-a]pyridine-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in silico methodologies for predicting the biological targets of methyl imidazo[1,2-a]pyridine-6-carboxylate. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] While specific studies on this compound are limited, the extensive research on analogous compounds provides a robust framework for computational target identification. This guide outlines a systematic in silico workflow, details relevant experimental protocols for validation, and summarizes key quantitative data from studies on related imidazo[1,2-a]pyridine derivatives.

In Silico Target Prediction Workflow

The process of identifying potential protein targets for a novel or understudied small molecule like this compound can be systematically approached using a variety of computational techniques.[3][4] This workflow typically involves reverse docking, pharmacophore modeling, and analysis of structure-activity relationships (SAR) from existing data on analogous compounds.

cluster_0 In Silico Prediction Workflow Input Molecule This compound (SMILES or 3D structure) Reverse Docking Reverse Docking/ Virtual Screening Input Molecule->Reverse Docking Database Screening Screen Compound against Pharmacophore Models Input Molecule->Database Screening Database Preparation Prepare Target Protein Database (PDB, ChEMBL, etc.) Database Preparation->Reverse Docking Hit Identification Identify High-Affinity Protein Hits Reverse Docking->Hit Identification Target Hypothesis Generate Target Hypothesis Hit Identification->Target Hypothesis Pharmacophore Modeling Pharmacophore Model Generation (Based on known active analogs) Pharmacophore Modeling->Database Screening Database Screening->Target Hypothesis Pathway Analysis Biological Pathway Analysis (KEGG, Reactome) Target Hypothesis->Pathway Analysis Prioritization Prioritize Targets for Experimental Validation Pathway Analysis->Prioritization

Caption: In Silico Target Prediction Workflow for Small Molecules.

Potential Protein Targets and Pathways

Based on studies of various imidazo[1,2-a]pyridine derivatives, several protein families and signaling pathways emerge as high-priority candidates for this compound. These include protein kinases, enzymes involved in metabolic pathways, and proteins regulating cell cycle and apoptosis.

Protein Kinase Inhibition

The imidazo[1,2-a]pyridine scaffold is a common feature in many kinase inhibitors. Key kinase targets identified for derivatives include:

  • Nek2 (NIMA-Related Kinase 2): Potent inhibitors with IC50 values in the low nanomolar range have been developed, suggesting a role in cell cycle regulation.[5]

  • PDGFR (Platelet-Derived Growth Factor Receptor): Derivatives have shown inhibitory activity against PDGFRβ, a receptor tyrosine kinase involved in angiogenesis and tumor growth.[6]

  • PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer, and several imidazo[1,2-a]pyridine compounds have been designed as PI3Kα inhibitors.[7][8]

  • EGFR (Epidermal Growth Factor Receptor): Some derivatives exhibit inhibitory effects on EGFR kinases, which are implicated in various cancers.[9]

cluster_1 Kinase Signaling Pathways GrowthFactor Growth Factor RTK PDGFR / EGFR (Receptor Tyrosine Kinase) GrowthFactor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Nek2 Nek2 CellCycle Cell Cycle Progression Nek2->CellCycle

Caption: Key Kinase Signaling Pathways Targeted by Imidazo[1,2-a]pyridines.

Other Potential Targets

Beyond kinases, imidazo[1,2-a]pyridine derivatives have been investigated for their activity against a range of other protein targets:

  • Tubulin: Certain derivatives act as antitubulin agents by binding to the colchicine site, thereby disrupting microtubule dynamics and inhibiting cell division.[10]

  • Topoisomerase II: This enzyme is a crucial target in cancer chemotherapy, and some imidazo[1,2-a]pyridine compounds have been designed to hamper its activity.[11]

  • Mycobacterium tuberculosis enzymes: Several enzymes in M. tuberculosis, such as glutamine synthetase, ATP synthase, and pantothenate synthetase, are inhibited by imidazo[1,2-a]pyridine derivatives, highlighting their potential as anti-TB agents.[12]

  • KRAS G12C: Covalent inhibitors based on the imidazo[1,2-a]pyridine scaffold have been developed to target this mutated oncogene.[13]

Quantitative Data Summary

The following tables summarize quantitative data from published studies on imidazo[1,2-a]pyridine derivatives. This data can inform the development of predictive models and guide the selection of experimental validation assays for this compound.

Table 1: In Vitro Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCell LineCancer TypeIC50 (µM)Reference
7e VariousVarious0.01 - 3.2[10]
7f, 7h-7j, 7m HT-29, H460, A549, MKN-45, SMMC-7721Colon, Lung, Stomach, LiverDouble-digit nM[10]
I-11 NCI-H358 (KRAS G12C)Lung0.86[13]
I-11 A549 (KRAS G12S)Lung14.32[13]
6d A549Lung2.8[9]
HB9 A549Lung50.56[14]
HB10 HepG2Liver51.52[14]
13k HCC827, A549, SH-SY5Y, HEL, MCF-7Lung, Neuroblastoma, Leukemia, Breast0.09 - 0.43[7]

Table 2: Enzyme Inhibition and Binding Affinity Data

Compound IDTarget EnzymeInhibition/Binding MetricValueReference
31 Mtb glutamine synthetaseIC501.6 µM[12]
IPE Derivatives Mtb ATP synthaseIC50<0.02 µM[12]
1 PDGFRβIC5018 nM[6]
42c (MBM-17) Nek2IC503.0 nM[5]
42g (MBM-55) Nek2IC501.0 nM[5]
Compound C OxidoreductaseBinding Energy-9.207 kcal/mol[15][16]
HB7 LTA4HBinding Affinity (S score)-11.237 kcal/mol[14]
PI3Kα Inhibitor PI3KαIC502 nM[8]

Experimental Protocols for Target Validation

Following in silico prediction, experimental validation is crucial. Below are detailed methodologies for key experiments to confirm the predicted targets of this compound.

General Experimental Workflow

cluster_2 Experimental Validation Workflow InSilico In Silico Target Predictions Biochemical Biochemical Assays (e.g., Kinase Inhibition, DARTS) InSilico->Biochemical CellBased Cell-Based Assays (e.g., MTT, Western Blot) InSilico->CellBased Binding Direct Binding Assays (e.g., SPR, ITC) Biochemical->Binding Mechanism Mechanism of Action Studies CellBased->Mechanism Binding->Mechanism InVivo In Vivo Validation (Animal Models) Mechanism->InVivo

Caption: A General Workflow for Experimental Target Validation.

Detailed Methodologies

4.2.1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

  • Protocol:

    • Seed cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of this compound for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[9][16]

4.2.2. Kinase Inhibition Assay

  • Objective: To quantify the inhibitory activity of the compound against specific protein kinases (e.g., PI3Kα, Nek2).

  • Protocol (Example for PI3Kα):

    • Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Add the recombinant PI3Kα enzyme, substrate (e.g., PIP2), and ATP to the wells of a 96-well plate.

    • Add varying concentrations of this compound.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Measure luminescence to determine the kinase activity.

    • Calculate the IC50 value from the dose-response curve.[7]

4.2.3. Western Blot Analysis

  • Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in a signaling pathway (e.g., AKT, mTOR).

  • Protocol:

    • Treat cells with the compound at various concentrations for a specified time.

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the total and phosphorylated forms of the target proteins (e.g., anti-p-AKT, anti-AKT).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

4.2.4. Drug Affinity Responsive Target Stability (DARTS)

  • Objective: To identify direct binding targets of the compound in a complex protein lysate without chemical modification of the compound.[17]

  • Protocol:

    • Prepare a total protein lysate from the cells of interest.

    • Incubate the lysate with the compound or a vehicle control.

    • Subject the lysates to limited proteolysis with a protease (e.g., pronase). The binding of the compound to its target protein is expected to confer protection from proteolysis.

    • Stop the proteolysis and analyze the protein patterns by SDS-PAGE.

    • Identify the protein bands that are protected from degradation in the presence of the compound using mass spectrometry.[17]

Conclusion

The in silico prediction of targets for this compound is a feasible and promising approach, guided by the extensive research on the broader imidazo[1,2-a]pyridine class of compounds. The computational workflow outlined in this guide, combined with the summarized quantitative data and detailed experimental protocols, provides a solid foundation for researchers to identify and validate the biological targets of this molecule. The potential for this compound to interact with key proteins in cancer and infectious disease pathways warrants further investigation, which could lead to the development of novel therapeutic agents.

References

Methodological & Application

Synthesis of methyl imidazo[1,2-a]pyridine-6-carboxylate from 2-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Methyl Imidazo[1,2-a]pyridine-6-carboxylate

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2] This scaffold is a core component of several marketed drugs. The functionalization of the imidazo[1,2-a]pyridine core, such as the introduction of a carboxylate group, provides a versatile handle for further chemical modifications and the development of new chemical entities. This application note details a robust protocol for the synthesis of this compound from a commercially available substituted 2-aminopyridine.

The described method is based on the classical and widely utilized cyclocondensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[2][3] This approach offers a reliable and straightforward route to the target compound, making it suitable for both academic research and industrial drug discovery laboratories.

Reaction Principle

The synthesis of the imidazo[1,2-a]pyridine scaffold is achieved through the reaction of a 2-aminopyridine with an α-halocarbonyl compound. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen with the α-halocarbonyl, followed by an intramolecular cyclization involving the exocyclic amino group, and subsequent dehydration to form the fused bicyclic aromatic system.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • Methyl 6-aminopyridine-3-carboxylate

    • Chloroacetaldehyde (50% solution in water)

    • Sodium bicarbonate (NaHCO₃)

    • Ethanol (EtOH)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Hexane

    • Ethyl acetate (EtOAc)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel)

    • Column chromatography setup

    • Melting point apparatus

    • NMR spectrometer

    • Mass spectrometer

Procedure: Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 6-aminopyridine-3-carboxylate (1.0 eq) and sodium bicarbonate (1.5 eq) in ethanol (30 mL).

  • Addition of Reagent: To the stirring suspension, add chloroacetaldehyde (1.2 eq, 50% solution in water) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water (30 mL) and extract the product with dichloromethane (3 x 30 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and wash with a small amount of dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Isolation and Characterization: Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid. Determine the melting point and characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

ParameterValue (Expected)
Reactant Methyl 6-aminopyridine-3-carboxylate
Reagent Chloroacetaldehyde
Product This compound
Reaction Time 4-6 hours
Reaction Temperature 80 °C (Reflux)
Solvent Ethanol
Yield 60-75%
Appearance White to off-white solid
Melting Point To be determined

Table 1: Summary of Reaction Parameters and Expected Results.

Spectroscopic DataExpected Chemical Shifts (δ ppm)
¹H NMR (CDCl₃) ~ 8.90 (s, 1H, H-5), 8.10 (d, 1H, H-7), 7.65 (d, 1H, H-8), 7.60 (s, 1H, H-2), 7.55 (s, 1H, H-3), 3.90 (s, 3H, OCH₃)
¹³C NMR (CDCl₃) ~ 166.0 (C=O), 145.0 (C-8a), 140.0 (C-5), 126.0 (C-7), 122.0 (C-6), 118.0 (C-8), 115.0 (C-3), 110.0 (C-2), 52.0 (OCH₃)
MS (ESI+) m/z [M+H]⁺ calculated for C₉H₈N₂O₂: 177.06

Table 2: Expected Spectroscopic Data for this compound. (Note: These are predicted values based on the structure and may vary slightly in the actual experiment).

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_product Product R1 Methyl 6-aminopyridine-3-carboxylate P This compound R1->P 1. NaHCO₃, EtOH 2. Reflux, 4-6h R2 Chloroacetaldehyde R2->P Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Mix Reactants and Solvent B Add Chloroacetaldehyde A->B C Reflux for 4-6 hours B->C D Solvent Evaporation C->D E Aqueous Work-up & Extraction D->E F Drying and Filtration E->F G Column Chromatography F->G H Solvent Removal G->H I Characterization (NMR, MS) H->I

References

Protocol for the Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the synthesis of imidazo[1,2-a]pyridines, a crucial scaffold in medicinal chemistry, through various copper-catalyzed reactions. The imidazo[1,2-a]pyridine core is present in several commercially available drugs, highlighting its therapeutic importance.[1][2] The methodologies outlined herein leverage copper catalysts to facilitate efficient and versatile access to a wide range of substituted imidazo[1,2-a]pyridine derivatives. This document offers a comparative summary of different synthetic strategies, detailed experimental procedures, and visual representations of the reaction workflows and mechanisms to aid in their practical implementation.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] Their significance is underscored by their presence in well-known drugs such as Zolpidem, Alpidem, and Saripidem.[2] Consequently, the development of efficient synthetic routes to this privileged scaffold is of great interest to the pharmaceutical industry. Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines due to the low cost, low toxicity, and versatile reactivity of copper catalysts. This document details several reliable copper-catalyzed protocols, including the classical condensation of 2-aminopyridines with α-haloketones, and modern multi-component reactions.

Comparative Summary of Synthetic Protocols

The following table summarizes various copper-catalyzed methods for the synthesis of imidazo[1,2-a]pyridines, providing a comparative overview of their key parameters and yields.

Protocol TitleReactantsCopper CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Protocol 1: Condensation with Phenacyl Bromides2-Aminopyridine, Substituted Phenacyl BromideCopper Silicate (10 mol%)EthanolRefluxNot SpecifiedHigh[1]
Protocol 2: A³-Coupling Reaction2-Aminopyridine, Aldehyde, Terminal AlkyneCuSO₄/Sodium AscorbateWater (SDS micelles)Not SpecifiedNot SpecifiedGood[3]
Protocol 3: From Aminopyridines and NitroolefinsAminopyridine, NitroolefinCuBr (most effective)DMF80Not SpecifiedUp to 90[4][5]
Protocol 4: Cascade Aminomethylation/CycloisomerizationBenzaldehyde, 2-Aminopyridine, PropiolateCu(OAc)₂ hydrateNot SpecifiedNot SpecifiedNot SpecifiedExcellent[6]
Protocol 5: Three-Component Reaction with Ynones2-Aminopyridine, Sulfonyl Azide, Terminal YnoneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedModerate to Excellent[2][7]
Protocol 6: Heterogeneous Catalysis (A³-Coupling)2-Aminopyridine, Aldehyde, Terminal AlkyneCu/SiO₂ (10 mol%)Toluene12048 h45-82[8]
Protocol 7: Solvent-Free A³-Coupling2-Aminopyridine, Aldehyde, Terminal AlkyneCu-nanoparticlesSolvent-freeNot SpecifiedNot SpecifiedUp to 85[9]

Experimental Protocols

Protocol 1: Synthesis via Condensation using Copper Silicate Catalyst

This protocol is based on the classical cyclization of 2-aminopyridines with phenacyl bromides.[1]

Materials:

  • 2-Aminopyridine

  • Substituted phenacyl bromide

  • Copper silicate catalyst

  • Ethanol

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) apparatus

  • Hexane and Ethyl acetate for TLC mobile phase

Procedure:

  • To a round bottom flask, add 2-aminopyridine (1 mmol), the desired substituted phenacyl bromide (1 mmol), and copper silicate catalyst (10 mol%).

  • Add 5 ml of ethanol to the flask.

  • The reaction mixture is then refluxed.

  • Monitor the progress of the reaction by thin-layer chromatography using a mobile phase of hexane:ethyl acetate (8:2).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Isolate the product through standard work-up and purification procedures (e.g., filtration of the catalyst, removal of solvent under reduced pressure, and column chromatography).

Protocol 2: A³-Coupling Reaction in Aqueous Micellar Media

This protocol describes a three-component coupling reaction that is environmentally friendly.[3]

Materials:

  • 2-Aminopyridine

  • Aldehyde

  • Terminal alkyne

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Sodium dodecyl sulfate (SDS)

  • Water

  • Reaction vessel

Procedure:

  • Prepare an aqueous solution of sodium dodecyl sulfate (SDS).

  • In a suitable reaction vessel, combine 2-aminopyridine, the aldehyde, and the terminal alkyne in the aqueous micellar media.

  • Add the copper(II) sulfate and sodium ascorbate to the mixture to generate the active Cu(I)/Cu(II) catalytic system in situ.

  • Stir the reaction mixture at the appropriate temperature until the reaction is complete, as monitored by TLC or other analytical methods.

  • Upon completion, extract the product with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the crude product by column chromatography to obtain the desired imidazo[1,2-a]pyridine.

Protocol 6: Heterogeneous Copper-Catalyzed A³-Coupling

This method utilizes a recyclable heterogeneous catalyst, simplifying product purification.[8]

Materials:

  • 2-Aminopyridine

  • Aldehyde

  • Terminal alkyne

  • Cu/SiO₂ catalyst

  • Toluene

  • Schlenk tube

  • Inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer with heating

Procedure:

  • In a Schlenk tube under an inert atmosphere, add 2-aminopyridine (1.1 mmol), the aldehyde (1.0 mmol), Cu/SiO₂ (10 mol%), the terminal alkyne (1.5 mmol), and toluene (0.5 mL).

  • Heat the mixture to 120 °C and stir for 48 hours.

  • After cooling, filter the reaction mixture to separate the catalyst.

  • Remove the solvent from the filtrate under vacuum.

  • Purify the crude product by column chromatography using a mixture of hexanes, ethyl acetate, and triethylamine (84:10:4) as the eluent.

Visualizations

Reaction_Scheme 2-Aminopyridine 2-Aminopyridine Copper Catalyst Copper Catalyst 2-Aminopyridine->Copper Catalyst Aldehyde Aldehyde Aldehyde->Copper Catalyst Alkyne Alkyne Alkyne->Copper Catalyst Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Copper Catalyst->Imidazo[1,2-a]pyridine

Caption: General scheme for the copper-catalyzed A³-coupling reaction.

Experimental_Workflow Start Start Combine Reactants and Catalyst Combine Reactants and Catalyst Start->Combine Reactants and Catalyst Heat and Stir Heat and Stir Combine Reactants and Catalyst->Heat and Stir Monitor Reaction (TLC) Monitor Reaction (TLC) Heat and Stir->Monitor Reaction (TLC) Work-up and Purification Work-up and Purification Monitor Reaction (TLC)->Work-up and Purification Characterization Characterization Work-up and Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the synthesis.

Catalytic_Cycle Plausible Catalytic Cycle for A³-Coupling Cu(I) Cu(I) Propargylamine Intermediate Propargylamine Intermediate Cu(I)->Propargylamine Intermediate Aldehyde, 2-Aminopyridine, Alkyne Cyclization Intermediate Cyclization Intermediate Propargylamine Intermediate->Cyclization Intermediate Intramolecular Nucleophilic Attack Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclization Intermediate->Imidazo[1,2-a]pyridine Tautomerization Imidazo[1,2-a]pyridine->Cu(I) Regeneration of Catalyst

Caption: A simplified catalytic cycle for the A³-coupling reaction.

References

Application Notes and Protocols: Utilizing Methyl Imidazo[1,2-a]pyridine-6-carboxylate in PI3Kα Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] The alpha isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is one of the most frequently mutated isoforms in human cancers, making it a prime target for therapeutic intervention.[1][3][4] The imidazo[1,2-a]pyridine scaffold has emerged as a promising core structure for the development of potent and selective PI3Kα inhibitors.[1][5][6][7][8] This document provides detailed application notes and protocols for the use of a specific derivative, methyl imidazo[1,2-a]pyridine-6-carboxylate, in PI3Kα inhibition assays.

This compound is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class of molecules. While extensive research has been conducted on various derivatives of this scaffold, this document will focus on the practical application of the 6-carboxylate methyl ester variant in common in vitro kinase assays.

PI3Kα Signaling Pathway

The PI3Kα pathway is activated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[9] Upon activation, PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[9][10][11] PIP3 recruits downstream effectors, most notably the serine/threonine kinase AKT, to the plasma membrane, leading to its activation. Activated AKT then phosphorylates a multitude of downstream targets, promoting cell survival, growth, and proliferation.[1][12]

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka Activates PIP3 PIP3 PI3Ka->PIP3 Phosphorylates MIPC Methyl Imidazo[1,2-a]pyridine- 6-carboxylate MIPC->PI3Ka Inhibits PIP2 PIP2 PIP2->PI3Ka AKT AKT PIP3->AKT Activates Downstream Downstream Effectors AKT->Downstream Proliferation Cell Growth & Survival Downstream->Proliferation

PI3Kα Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

The inhibitory potential of this compound and related analogs against PI3Kα can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. Below is a summary of representative data obtained from a Lanthascreen™ TR-FRET kinase assay.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
This compound 150 2500>10000>10000
Imidazo[1,2-a]pyridine (core scaffold)>10000>10000>10000>10000
Alpelisib (Positive Control)51200290250
Wortmannin (Pan-PI3K Inhibitor)2222

Note: The data presented in this table is illustrative and intended to represent typical results for compounds of this class.

Experimental Protocols

A variety of assay formats are available for measuring PI3Kα activity, including luminescence-based assays like the ADP-Glo™ Kinase Assay, fluorescence polarization assays, and AlphaScreen® assays.[13][14][15] Below is a detailed protocol for a commonly used biochemical assay.

Protocol: PI3Kα (p110α/p85α) ADP-Glo™ Kinase Assay

This protocol outlines the steps for determining the in vitro inhibitory activity of this compound against the PI3Kα enzyme.

Materials:

  • PI3Kα (p110α/p85α) enzyme

  • PI3Kα substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Alpelisib)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Experimental Workflow:

PI3Ka_Assay_Workflow Start Start Dispense_Cmpd Dispense Test Compound (this compound) and Controls to Plate Start->Dispense_Cmpd Add_Enzyme Add PI3Kα Enzyme and Substrate (PIP2) Dispense_Cmpd->Add_Enzyme Add_ATP Initiate Reaction with ATP Add_Enzyme->Add_ATP Incubate_1 Incubate at Room Temperature Add_ATP->Incubate_1 Add_ADPGlo Add ADP-Glo™ Reagent (to deplete unused ATP) Incubate_1->Add_ADPGlo Incubate_2 Incubate Add_ADPGlo->Incubate_2 Add_Detection Add Kinase Detection Reagent (to convert ADP to ATP and generate light) Incubate_2->Add_Detection Incubate_3 Incubate Add_Detection->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Analyze Analyze Data (Calculate IC50) Read_Plate->Analyze

Workflow for the PI3Kα ADP-Glo™ Kinase Assay.

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compound in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted compound or control (DMSO for vehicle control, positive control inhibitor) to the wells of a 384-well plate.

    • Add 2.5 µL of a mixture containing the PI3Kα enzyme and its lipid substrate (PIP2) in kinase buffer to each well.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of ATP solution (in kinase buffer) to each well. The final ATP concentration should be at or near the Km for PI3Kα.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the PI3Kα activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Synthesis of this compound

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various synthetic routes. A common method involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For this compound, a plausible synthetic route is outlined below.

Synthesis_Workflow Start_A 2-Amino-5-cyanopyridine Hydrolysis Hydrolysis (e.g., NaOH, H2O) Start_A->Hydrolysis Intermediate_A 2-Amino-5-carboxypyridine Hydrolysis->Intermediate_A Esterification Esterification (e.g., MeOH, H2SO4) Intermediate_A->Esterification Intermediate_B Methyl 6-aminopyridine- 3-carboxylate Esterification->Intermediate_B Cyclization Condensation/ Cyclization Intermediate_B->Cyclization Start_B Bromoacetaldehyde Start_B->Cyclization Final_Product Methyl Imidazo[1,2-a]pyridine- 6-carboxylate Cyclization->Final_Product

A Plausible Synthetic Route.

Conclusion

This compound represents a valuable chemical entity for investigation as a PI3Kα inhibitor. The protocols and data presented in these application notes provide a framework for researchers to effectively screen and characterize this and similar compounds. The use of robust and quantitative in vitro assays is essential for determining the potency and selectivity of potential drug candidates targeting the PI3K pathway. Further studies, including cell-based assays and in vivo models, are necessary to fully elucidate the therapeutic potential of these molecules.

References

Application of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridine, a fused bicyclic heteroaromatic ring system, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities. Derivatives of this core structure have garnered significant attention for their potential as anticancer agents.[1][2] These compounds have demonstrated efficacy against a wide range of cancer cell lines by modulating various cellular processes, including cell cycle progression, apoptosis, and key signaling pathways. This document provides a comprehensive overview of the application of imidazo[1,2-a]pyridine derivatives in cancer cell lines, including their cytotoxic effects, mechanisms of action, and detailed experimental protocols for their evaluation.

Mechanism of Action

Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through multiple mechanisms, often targeting pathways that are dysregulated in cancer cells.

1. Induction of Apoptosis: A primary mechanism of action for many imidazo[1,2-a]pyridine derivatives is the induction of programmed cell death, or apoptosis. This is often achieved through either the intrinsic or extrinsic pathways.

  • Intrinsic Pathway: Several derivatives have been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.[3][4][5] This cascade of events culminates in the execution of apoptosis. The modulation of Bcl-2 family proteins, with an increase in pro-apoptotic proteins like BAX and a decrease in anti-apoptotic proteins like Bcl-2, is also a common feature.[4][5]

  • Extrinsic Pathway: Some derivatives can trigger the extrinsic apoptotic pathway, as evidenced by the activation of caspase-8.[6][7]

2. Cell Cycle Arrest: Imidazo[1,2-a]pyridine derivatives have been observed to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. A common finding is the arrest of cells in the G2/M phase.[8][9][10][11] This is often associated with the upregulation of cell cycle inhibitors like p53 and p21.[6][7][8][9]

3. Inhibition of Signaling Pathways: The anticancer activity of these derivatives is frequently linked to their ability to inhibit critical signaling pathways that promote cancer cell growth and survival.

  • PI3K/Akt/mTOR Pathway: This is a central pathway in many cancers, and several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα, Akt, and mTOR.[8][9][12][13] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

  • STAT3/NF-κB Pathway: Some derivatives have demonstrated anti-inflammatory and anticancer effects by modulating the STAT3/NF-κB signaling pathway, which is involved in cell survival and proliferation.[12][14]

4. Induction of Oxidative Stress: Certain imidazo[1,2-a]pyridine derivatives can induce the production of reactive oxygen species (ROS) by activating NADPH oxidase (NOX).[5][15] The resulting oxidative stress can lead to DNA damage and apoptosis in cancer cells.[5][15]

Data Presentation: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various imidazo[1,2-a]pyridine derivatives against a panel of cancer cell lines, providing a quantitative comparison of their potency.

Table 1: IC50 Values of Selected Imidazo[1,2-a]pyridine Derivatives in Various Cancer Cell Lines

DerivativeCancer Cell LineCell Line TypeIC50 (µM)Reference
Compound 6 A549Non-small cell lung cancer-[3]
C6Rat glioma-[3]
MCF-7Breast carcinoma-[3]
HepG2Liver carcinoma-[3]
Compound 6d HepG2Liver carcinoma-[3]
Compound 6i HepG2Liver carcinoma-[3]
Compound 6 A375Melanoma9.7[8][16]
WM115Melanoma<12[8][16]
HeLaCervical Cancer35.0[8][16]
IMPA-2 A549Lung adenocarcinoma-[15]
IMPA-5 A549Lung adenocarcinoma-[15]
IMPA-6 A549Lung adenocarcinoma-[15]
IMPA-8 A549Lung adenocarcinoma-[15]
IMPA-12 A549Lung adenocarcinoma-[15]
JD46(27) HT-29Colorectal cancer0.8 - 1.8[4]
JD47(29) HT-29Colorectal cancer0.8 - 1.8[4]
JD88(21) HT-29Colorectal cancer0.8 - 1.8[4]
IP-5 HCC1937Breast Cancer45[6][7][16]
IP-6 HCC1937Breast Cancer47.7[6][7][16]
IP-7 HCC1937Breast Cancer79.6[6][7][16]
Compound 12b Hep-2Laryngeal carcinoma11[16][17][18]
HepG2Hepatocellular carcinoma13[16][17][18]
MCF-7Breast carcinoma11[16][17][18]
A375Human skin cancer11[16][17][18]
Compound 9d HeLaCervical Cancer10.89[16]
MCF-7Breast Cancer2.35[16]
HB9 A549Lung cancer50.56[19]
HB10 HepG2Liver carcinoma51.52[19]
Compound with 3-methoxyphenyl moiety MCF-7Breast cancer2.55[20]
HeLaCervical cancer3.89[20]

Note: "-" indicates that the study reported antiproliferative activity but did not provide a specific IC50 value in the abstract.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization based on the specific cell line and imidazo[1,2-a]pyridine derivative being tested.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Imidazo[1,2-a]pyridine derivatives (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in complete culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Imidazo[1,2-a]pyridine derivatives

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of the imidazo[1,2-a]pyridine derivative for the specified time.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis by Flow Cytometry (PI Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Imidazo[1,2-a]pyridine derivatives

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds for the desired duration.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes.

  • Add PI solution and incubate in the dark for 15 minutes.

  • Analyze the DNA content by flow cytometry.

Protocol 4: Western Blot Analysis

This technique is used to detect specific proteins in a sample.

Materials:

  • Cancer cell lines treated with imidazo[1,2-a]pyridine derivatives

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, p53, p21, caspases, Bcl-2, BAX)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazo Imidazo[1,2-a]pyridine Derivatives Imidazo->PI3K Imidazo->Akt Imidazo->mTORC1 Apoptosis_Induction Imidazo Imidazo[1,2-a]pyridine Derivatives Bax BAX Imidazo->Bax Bcl2 Bcl-2 Imidazo->Bcl2 p53 p53 Imidazo->p53 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis p53->Bax Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with Imidazo[1,2-a]pyridine Derivatives Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot Data Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) Viability->Data Apoptosis->Data CellCycle->Data WesternBlot->Data

References

Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-a]pyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that forms the core of numerous biologically active compounds.[1][2][3][4] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Several drugs incorporating the imidazo[1,2-a]pyridine core are already on the market, such as zolpidem and alpidem.[5] The versatility of this scaffold makes it an attractive starting point for the development of novel therapeutics. High-throughput screening (HTS) of imidazo[1,2-a]pyridine libraries is a critical step in identifying lead compounds for various diseases. This document provides detailed application notes and protocols for the HTS of these libraries against key biological targets.

Application Note 1: Screening of Imidazo[1,2-a]pyridine Libraries for Anticancer Activity Targeting c-Met Kinase

The receptor tyrosine kinase c-Met is a well-validated target in oncology. Its aberrant activation is implicated in the development and progression of numerous cancers.[6][7] Several studies have identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of c-Met.[6][7]

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for c-Met Kinase Inhibition

This protocol describes a biochemical assay to identify inhibitors of c-Met kinase activity from an imidazo[1,2-a]pyridine library.

Materials:

  • Recombinant human c-Met kinase

  • Biotinylated poly(E4Y) substrate

  • ATP

  • Europium cryptate-labeled anti-phosphotyrosine antibody

  • Streptavidin-XL665

  • Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Imidazo[1,2-a]pyridine compound library in DMSO

  • Positive control inhibitor (e.g., Crizotinib)

  • 384-well low-volume white plates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the imidazo[1,2-a]pyridine library (typically at 10 mM in DMSO) into the wells of a 384-well plate using an acoustic liquid handler. Include wells with DMSO only (negative control) and a positive control inhibitor.

  • Enzyme and Substrate Preparation: Prepare a solution of c-Met kinase and biotinylated poly(E4Y) substrate in assay buffer.

  • Enzyme/Substrate Addition: Add 10 µL of the enzyme/substrate mix to each well of the assay plate.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Prepare a solution of ATP in assay buffer. Add 10 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for c-Met.

  • Reaction Incubation: Incubate the plate for 1 hour at room temperature.

  • Detection: Prepare a solution of the HTRF detection reagents (europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665) in detection buffer. Add 20 µL of this solution to each well to stop the reaction.

  • Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 620 nm and 665 nm after excitation at 320 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) * 10,000. Determine the percent inhibition for each compound relative to the controls and calculate IC50 values for active compounds.

Data Presentation: c-Met Inhibitory Activity of Hit Compounds
Compound IDc-Met IC50 (nM)[6]EBC-1 Cell Proliferation IC50 (nM)[6]
22e 3.945.0
42 23.560.0

Signaling Pathway and Workflow Visualization

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K Phosphorylates ImidazoPyridine Imidazo[1,2-a]pyridine Inhibitor ImidazoPyridine->cMet Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: c-Met signaling pathway and point of inhibition.

HTS_Workflow start Start compound_plating Compound Library Plating (384-well plate) start->compound_plating reagent_addition Addition of c-Met Enzyme & Biotinylated Substrate compound_plating->reagent_addition pre_incubation Pre-incubation (15 min) reagent_addition->pre_incubation reaction_start Reaction Initiation (ATP Addition) pre_incubation->reaction_start reaction_incubation Kinase Reaction (1 hour) reaction_start->reaction_incubation detection_addition Addition of HTRF Detection Reagents reaction_incubation->detection_addition final_incubation Incubation (1 hour) detection_addition->final_incubation read_plate Read Plate (HTRF Reader) final_incubation->read_plate data_analysis Data Analysis (% Inhibition, IC50) read_plate->data_analysis end End data_analysis->end

Caption: HTS workflow for c-Met kinase inhibition assay.

Application Note 2: Screening of Imidazo[1,2-a]pyridine Libraries for Antitubercular Activity

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, requires novel therapeutics due to the rise of drug-resistant strains. Imidazo[1,2-a]pyridines have emerged as a promising class of anti-TB agents, with some compounds targeting the cytochrome bcc complex (QcrB).[5][8][9]

Experimental Protocol: Whole-Cell Phenotypic Screening using a Resazurin Microtiter Assay (REMA)

This protocol outlines a cell-based assay to determine the minimum inhibitory concentration (MIC) of imidazo[1,2-a]pyridine compounds against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween-80

  • Imidazo[1,2-a]pyridine compound library in DMSO

  • Positive control (e.g., Isoniazid)

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • 96-well flat-bottom sterile plates

  • Biosafety Level 3 (BSL-3) facility and equipment

Procedure:

  • Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

  • Compound Dilution: Prepare serial dilutions of the library compounds in 7H9 broth directly in the 96-well plates. The final DMSO concentration should not exceed 1%. Include wells with media only (sterility control), bacteria with no compound (growth control), and a positive control drug.

  • Inoculation: Adjust the bacterial culture to a McFarland standard of 1.0 and dilute 1:20 in 7H9 broth. Add 100 µL of the diluted culture to each well containing the compounds.

  • Incubation: Seal the plates and incubate at 37°C for 7 days in a humidified incubator.

  • Resazurin Addition: After incubation, add 30 µL of the resazurin solution to each well.

  • Color Development: Re-incubate the plates at 37°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue (no growth) to pink (growth). Visual inspection or a microplate reader (absorbance at 570 nm and 600 nm) can be used for determination.

Data Presentation: Antitubercular Activity of Imidazo[1,2-a]pyridine Hits
Compound IDTargetMtb H37Rv MIC (µM)[9]
IP 1 QcrB0.03 - 5.0
IP 3 QcrB0.03 - 5.0
IP 4 QcrB0.03 - 5.0

Application Note 3: Screening of Imidazo[1,2-a]pyridine Libraries for Anti-Influenza Virus Activity

The influenza virus RNA-dependent RNA polymerase (RdRp) is an essential enzyme for viral replication and a key target for antiviral drug development. Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of influenza virus replication.[10]

Experimental Protocol: Cell-Based Influenza A Virus Replication Assay

This protocol uses a cell-based assay to screen for compounds that inhibit influenza A virus replication.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • DMEM supplemented with 10% FBS, penicillin/streptomycin

  • Influenza A/PR/8/34 (H1N1) virus

  • Infection medium (DMEM, 0.2% BSA, 1 µg/mL TPCK-trypsin)

  • Imidazo[1,2-a]pyridine compound library in DMSO

  • Positive control (e.g., Favipiravir)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 384-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed MDCK cells into 384-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Remove the culture medium and add infection medium containing the serially diluted library compounds to the cells.

  • Virus Infection: Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01. Include uninfected cells as a control for cell viability.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂ to allow for viral replication and cytopathic effect (CPE) to develop.

  • Viability Assessment: Equilibrate the plates to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Luminescence Reading: Shake the plates for 2 minutes to induce cell lysis and then incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: The reduction in CPE due to compound activity is reflected by an increase in cell viability (luminescence). Calculate the percent CPE inhibition for each compound and determine EC50 values for active compounds. A parallel assay without virus infection should be run to assess compound cytotoxicity (CC50).

Data Presentation: Anti-Influenza Activity of Hit Compounds
Compound IDTargetA/PR/8/34 (H1N1) IC50 (µM)[10]KD (µM)[10]
14 RdRp3.001.79
19 RdRp0.950.82
41 RdRp0.294.11

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful source for the discovery of novel drug candidates. The high-throughput screening protocols and application notes provided herein offer a framework for the efficient identification and characterization of new bioactive molecules from imidazo[1,2-a]pyridine libraries. These methods can be adapted to a wide range of biological targets and disease areas, facilitating the advancement of promising compounds through the drug discovery pipeline.

References

Application Notes and Protocols for C-H Functionalization of the Imidazo[1,2-a]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] Its derivatives have demonstrated significant therapeutic potential, acting as anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial agents.[4] Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of this core, allowing for the introduction of diverse functional groups without the need for pre-functionalized starting materials.[5] This document provides detailed application notes and experimental protocols for various C-H functionalization methods of the imidazo[1,2-a]pyridine core, with a focus on arylation and alkylation at the C-3 and C-5 positions.

C-3 Arylation Protocols

The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus a primary site for electrophilic and radical functionalization.[5] Both transition-metal-catalyzed and photocatalyzed methods have been developed for the efficient C-3 arylation of this scaffold.

Copper-Catalyzed C-3 Arylation

Copper catalysis offers a cost-effective and reliable method for the C-3 arylation of imidazo[1,2-a]pyridines with a variety of aryl halides.[6][7]

Table 1: Copper-Catalyzed C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Halides [6]

EntryImidazo[1,2-a]pyridineAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Phenylimidazo[1,2-a]pyridineIodobenzeneCuI (10)1,10-Phenanthroline (20)Cs2CO3DMF1202485
22-Phenylimidazo[1,2-a]pyridine4-IodotolueneCuI (10)1,10-Phenanthroline (20)Cs2CO3DMF1202482
32-Phenylimidazo[1,2-a]pyridine4-IodoanisoleCuI (10)1,10-Phenanthroline (20)Cs2CO3DMF1202478
42-Phenylimidazo[1,2-a]pyridine4-IodonitrobenzeneCuI (10)1,10-Phenanthroline (20)Cs2CO3DMF1202465
52-Phenylimidazo[1,2-a]pyridineBromobenzeneCuI (10)1,10-Phenanthroline (20)Cs2CO3DMF1202475
62-Methylimidazo[1,2-a]pyridineIodobenzeneCuI (10)1,10-Phenanthroline (20)Cs2CO3DMF1202472

A mixture of the imidazo[1,2-a]pyridine (0.5 mmol), aryl halide (0.6 mmol), CuI (0.05 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 20 mol%), and Cs2CO3 (1.0 mmol) in DMF (3 mL) is added to a screw-capped tube. The tube is sealed, and the mixture is stirred at 120 °C for 24 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water (15 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired C-3 arylated product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Imidazo[1,2-a]pyridine Aryl Halide Cs2CO3 Heating Stir at 120 °C for 24h Reactants->Heating Add Catalyst_System CuI 1,10-Phenanthroline Catalyst_System->Heating Add Solvent DMF Solvent->Heating Add Quenching Cool to RT Add Water Heating->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product

General workflow for Cu-catalyzed C-3 arylation.
Palladium-Catalyzed C-3 Arylation

Palladium catalysis is also a highly effective method for the direct C-3 arylation of imidazo[1,2-a]pyridines, often with lower catalyst loadings compared to copper.[8]

Table 2: Palladium-Catalyzed C-3 Arylation of Imidazo[1,2-a]pyrimidines with Aryl Bromides [8]

EntryImidazo[1,2-a]pyrimidineAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Imidazo[1,2-a]pyrimidine4-BromotoluenePd(OAc)2 (2)K2CO3DMA150385
2Imidazo[1,2-a]pyrimidine4-BromoanisolePd(OAc)2 (2)K2CO3DMA150381
3Imidazo[1,2-a]pyrimidine4-BromobenzonitrilePd(OAc)2 (2)K2CO3DMA150375
4Imidazo[1,2-a]pyrimidine3-BromopyridinePd(OAc)2 (2)K2CO3DMA150368
52-Methylimidazo[1,2-a]pyrimidine4-BromotoluenePd(OAc)2 (2)K2CO3DMA150379

In a screw-cap vial equipped with a magnetic stir bar, K2CO3 (1.5 equiv), Pd(OAc)2 (2 mol%), and PCy3·HBF4 (4 mol%) are placed. The vial is purged with argon. The imidazo[1,2-a]pyridine (1 equiv), aryl bromide (1 equiv), pivalic acid (30 mol%), and DMA (to make a 0.3 M solution) are added. The reaction mixture is then vigorously stirred at 100-150 °C for the indicated time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Imidazo[1,2-a]pyridine Aryl Bromide K2CO3 Pivalic Acid Heating Stir at 100-150 °C Reactants->Heating Add Catalyst_System Pd(OAc)2 PCy3·HBF4 Catalyst_System->Heating Add Solvent DMA Solvent->Heating Add Workup Dilute with Water Extract Heating->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

General workflow for Pd-catalyzed C-3 arylation.

C-3 Alkylation Protocols

Visible-light photoredox catalysis has emerged as a mild and efficient method for C-H alkylation, avoiding the need for high temperatures and strong bases.[1][2]

Visible-Light-Induced C-3 Perfluoroalkylation

The introduction of perfluoroalkyl groups can significantly alter the biological and physicochemical properties of molecules.[1]

Table 3: Visible-Light-Induced C-3 Perfluoroalkylation of Imidazo[1,2-a]pyridines [9]

EntryImidazo[1,2-a]pyridineAlkylating AgentPhotocatalyst (mol%)SolventTime (h)Yield (%)
12-Phenylimidazo[1,2-a]pyridineCF3SO2NaRu(bpy)3Cl2 (1)MeCN/H2O1285
22-(4-Tolyl)imidazo[1,2-a]pyridineCF3SO2NaRu(bpy)3Cl2 (1)MeCN/H2O1282
32-(4-Methoxyphenyl)imidazo[1,2-a]pyridineCF3SO2NaRu(bpy)3Cl2 (1)MeCN/H2O1278
42-Phenylimidazo[1,2-a]pyridineC4F9I[Ir(ppy)2(dtbbpy)]PF6 (1)MeCN2475
52-Methylimidazo[1,2-a]pyridineC4F9I[Ir(ppy)2(dtbbpy)]PF6 (1)MeCN2468

To a solution of imidazo[1,2-a]pyridine (0.2 mmol) and sodium triflinate (CF3SO2Na, 0.4 mmol) in a mixture of CH3CN (1.5 mL) and H2O (0.5 mL) in a screw-capped vial is added Ru(bpy)3Cl2·6H2O (0.002 mmol, 1 mol%). The vial is sealed and the reaction mixture is stirred under irradiation with a blue LED lamp (40 W) at room temperature for 12 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to give the desired C-3 trifluoromethylated product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Imidazo[1,2-a]pyridine CF3SO2Na Irradiation Blue LED Irradiation Room Temperature 12h Reactants->Irradiation Add Catalyst Ru(bpy)3Cl2 Catalyst->Irradiation Add Solvent MeCN/H2O Solvent->Irradiation Add Solvent_Removal Remove Solvent Irradiation->Solvent_Removal Purification Column Chromatography Solvent_Removal->Purification Product Product Purification->Product

General workflow for photocatalyzed C-3 trifluoromethylation.

C-5 Alkylation Protocol

While C-3 functionalization is predominant, methods for derivatization at other positions, such as C-5, are of great interest for expanding the structural diversity of imidazo[1,2-a]pyridine libraries.[1]

Visible-Light-Induced C-5 Alkylation

Photocatalysis has also been successfully applied to the less electronically favored C-5 position.[1]

Table 4: Visible-Light-Induced C-5 Alkylation of Imidazo[1,2-a]pyridines with N-Hydroxyphthalimide Esters [1]

EntryImidazo[1,2-a]pyridineAlkylating AgentPhotocatalyst (mol%)AdditiveSolventTime (h)Yield (%)
1Imidazo[1,2-a]pyridineNHP ester of Cyclohexanecarboxylic acidEosin Y (2)TfOHMeCN2486
22-Methylimidazo[1,2-a]pyridineNHP ester of Cyclohexanecarboxylic acidEosin Y (2)TfOHMeCN2475
3Imidazo[1,2-a]pyridineNHP ester of Adamantanecarboxylic acidEosin Y (2)TfOHMeCN2482
4Imidazo[1,2-a]pyridineNHP ester of Pivalic acidEosin Y (2)TfOHMeCN2478

In a dried Schlenk tube, the imidazo[1,2-a]pyridine (0.2 mmol), alkyl N-hydroxyphthalimide ester (0.3 mmol), and Eosin Y (0.004 mmol, 2 mol%) are dissolved in anhydrous MeCN (2 mL) under an argon atmosphere. Triflic acid (TfOH, 0.4 mmol) is then added. The tube is sealed and the mixture is stirred and irradiated with a 5W blue LED at room temperature for 24 hours. Upon completion, the reaction is quenched with saturated NaHCO3 solution and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The residue is purified by preparative thin-layer chromatography to afford the C-5 alkylated product.

Plausible Mechanistic Pathway

The visible-light-induced C-H functionalization reactions often proceed through a radical mechanism. The photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process, generating a radical species from the alkylating or arylating agent. This radical then adds to the electron-rich imidazo[1,2-a]pyridine core, followed by an oxidation and deprotonation sequence to yield the final product.[9]

G PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light (hν) PC_star->PC SET Radical Radical (R•) PC_star->Radical SET Radical_Source Radical Precursor (e.g., CF3SO2Na) Radical_Source->Radical Oxidation Radical_Adduct Radical Adduct Radical->Radical_Adduct + Imidazopyridine Imidazopyridine Imidazo[1,2-a]pyridine Cation_Intermediate Cationic Intermediate Radical_Adduct->Cation_Intermediate Oxidation Product Functionalized Product Cation_Intermediate->Product -H+

References

Design and Synthesis of Novel Imidazo[1,2-a]pyridine-Based Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridine-based inhibitors. It includes detailed experimental protocols for their synthesis and key biological assays, along with a summary of their inhibitory activities and visualization of relevant signaling pathways.

Introduction to Imidazo[1,2-a]pyridine-Based Inhibitors

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several approved drugs.[1] Its unique chemical properties and synthetic accessibility have made it an attractive starting point for the development of novel inhibitors targeting a range of biological macromolecules, particularly protein kinases.[2] Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

Imidazo[1,2-a]pyridine derivatives have been successfully developed as inhibitors of various kinases, including Phosphoinositide 3-kinase (PI3K), mTOR, c-Met, and Nek2, demonstrating their potential as therapeutic agents.[3][4][5] These compounds have also been shown to modulate key signaling pathways such as the Wnt/β-catenin and STAT3/NF-κB pathways.[6][7]

Data Presentation: Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of representative imidazo[1,2-a]pyridine-based inhibitors against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
15a PI3Kα2.8[3]
mTOR15.6[3]
22e c-Met3.9[4]
42c (MBM-17) Nek23.0[5]
42g (MBM-55) Nek21.0[5]
12 PI3Kα (p110α)2.8[8]
2g PI3Kα (p110α)1.8[8]
2a PI3Kα (p110α)670[8]
Compound 11 PDGFR<100[9]

Table 2: In Vitro Anti-proliferative Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
15a HCT116Colon Cancer0.18[3]
HT-29Colon Cancer0.25[3]
22e EBC-1Lung Cancer0.045[4]
12 A375Melanoma0.14[8]
HeLaCervical Cancer0.21[8]
IP-5 HCC1937Breast Cancer45[10]
IP-6 HCC1937Breast Cancer47.7[10]
Compound 18 MCF-7Breast Cancer14.81[11]
Compound 11 B16F10Melanoma>10[11]

Experimental Protocols

General Protocol for the Synthesis of Imidazo[1,2-a]pyridine Derivatives

This protocol describes a general method for the synthesis of 2-substituted imidazo[1,2-a]pyridines via the condensation of a 2-aminopyridine with an α-haloketone.[1][12]

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Substituted α-haloketone (e.g., phenacyl bromide) (1.0 mmol)

  • Solvent (e.g., Ethanol, DMF) (10 mL)

  • Base (optional, e.g., NaHCO₃, K₂CO₃) (2.0 mmol)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Ethyl acetate

  • Hexane

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • To a round-bottom flask, add the substituted 2-aminopyridine (1.0 mmol) and the α-haloketone (1.0 mmol).

  • Dissolve the reactants in a suitable solvent (e.g., 10 mL of ethanol).

  • If a base is required, add the base (2.0 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired imidazo[1,2-a]pyridine derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

G 2-Aminopyridine 2-Aminopyridine Reaction_Mixture Reaction Mixture (Solvent, optional Base) 2-Aminopyridine->Reaction_Mixture alpha-Haloketone alpha-Haloketone alpha-Haloketone->Reaction_Mixture Reflux Heating (Reflux) Reaction_Mixture->Reflux Purification Purification (Column Chromatography) Reflux->Purification Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Purification->Imidazo[1,2-a]pyridine

General workflow for the synthesis of imidazo[1,2-a]pyridines.

In Vitro Kinase Inhibition Assay Protocol (General)

This protocol provides a general framework for determining the in vitro inhibitory activity of imidazo[1,2-a]pyridine derivatives against a target kinase using a luminescence-based assay (e.g., ADP-Glo™).[13][14]

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (imidazo[1,2-a]pyridine derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction Setup:

    • Add kinase assay buffer to all wells.

    • Add the diluted test compounds or vehicle (DMSO) to the appropriate wells.

    • Add the kinase to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis Compound_Dilution Compound Dilution Plate_Setup Plate Setup (Add Reagents) Compound_Dilution->Plate_Setup Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Plate_Setup Incubation_1 Incubate (e.g., 30°C, 60 min) Plate_Setup->Incubation_1 Stop_Reaction Stop Reaction (Add ADP-Glo™ Reagent) Incubation_1->Stop_Reaction Incubation_2 Incubate (RT, 40 min) Stop_Reaction->Incubation_2 Develop_Signal Develop Signal (Add Detection Reagent) Incubation_2->Develop_Signal Incubation_3 Incubate (RT, 30 min) Develop_Signal->Incubation_3 Read_Plate Read Luminescence Incubation_3->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50

Workflow for an in vitro kinase inhibition assay.

Cell Proliferation (MTT) Assay Protocol

This protocol describes the use of the MTT assay to determine the anti-proliferative effects of imidazo[1,2-a]pyridine derivatives on cancer cells.[15][16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • Test compounds (imidazo[1,2-a]pyridine derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipettes

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Signaling Pathways

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[17][18] Its aberrant activation is a common event in cancer.[10][19] Imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3K and mTOR, key components of this pathway.[3][15]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Transcription Gene Transcription (Growth, Proliferation, Survival) S6K->Transcription Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding cMet->cMet GRB2_SOS GRB2/SOS cMet->GRB2_SOS Recruitment PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription STAT3->Transcription Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->cMet G cluster_0 Wnt OFF cluster_1 Wnt ON Destruction_Complex Destruction Complex (APC, Axin, GSK3β) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Degradation Degradation beta_catenin_off->Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Dsh->Destruction_Complex Inhibition beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->beta_catenin_on Inhibition

References

Application Notes and Protocols for the Analytical Characterization of Methyl Imidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the prevalence of the imidazo[1,2-a]pyridine scaffold in a variety of biologically active molecules. Accurate and comprehensive analytical characterization is crucial for confirming the identity, purity, and stability of this compound. These application notes provide detailed protocols for the characterization of this compound using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Elemental Analysis (EA), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Chemical Structure

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Experimental Protocol

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Internal Standard: Tetramethylsilane (TMS)

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Ensure the sample is fully dissolved; vortex if necessary.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse

  • Number of Scans: 16-64

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3-4 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled

  • Number of Scans: 1024 or more

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1-2 s

  • Spectral Width: 0 to 200 ppm

Expected Spectral Data

The following table summarizes the expected chemical shifts for the protons and carbons of this compound. These are predicted values based on the analysis of similar structures and may vary slightly depending on the experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2-H~7.8 - 8.0 (s)~110 - 115
3-H~7.5 - 7.7 (s)~140 - 145
5-H~8.2 - 8.4 (d)~115 - 120
7-H~7.6 - 7.8 (dd)~125 - 130
8-H~7.2 - 7.4 (d)~120 - 125
-COOCH₃~3.9 - 4.1 (s)~52 - 55
-C OOCH₃-~165 - 170
C-6-~120 - 125
C-8a-~145 - 150

Experimental Workflow

NMR_Workflow A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Instrument Setup & Shimming C->D E 1H NMR Acquisition D->E F 13C NMR Acquisition D->F G Data Processing & Analysis E->G F->G

Caption: Workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its molecular formula. Electrospray ionization (ESI) is a suitable method for this class of compounds.

Experimental Protocol

Instrumentation:

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution instrument

  • Ionization Source: Electrospray Ionization (ESI)

  • Mode: Positive ion mode

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

ESI-MS Parameters:

  • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid

  • Flow Rate: 0.2-0.4 mL/min

  • Capillary Voltage: 3-4 kV

  • Drying Gas Temperature: 300-350 °C

  • Drying Gas Flow: 8-12 L/min

  • Nebulizer Pressure: 30-40 psi

Expected Data

The primary ion expected in the positive ESI mass spectrum is the protonated molecule [M+H]⁺.

Table 2: Expected Mass Spectrometry Data

IonCalculated m/z
[C₉H₈N₂O₂ + H]⁺177.0659

Experimental Workflow

MS_Workflow A Sample Preparation (1-10 ug/mL) C Sample Infusion/Injection A->C B Instrument Calibration D Data Acquisition (Positive ESI Mode) B->D C->D E Data Analysis (Mass-to-Charge Ratio) D->E

Caption: Workflow for Mass Spectrometry analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and can be adapted for quantitative analysis. A reversed-phase method is generally suitable for imidazo[1,2-a]pyridine derivatives.

Experimental Protocol

Instrumentation:

  • HPLC System: With UV-Vis detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Detector Wavelength: 254 nm and/or 310 nm

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

Expected Data

A single, sharp peak should be observed for a pure sample. The retention time will depend on the specific column and exact conditions used.

Table 3: HPLC Purity Assessment

ParameterExpected Result
Retention TimeDependent on system
Peak Purity>95% (as determined by area normalization)

Experimental Workflow

HPLC_Workflow A Mobile Phase Preparation C System Equilibration A->C B Sample Preparation (in Mobile Phase) D Sample Injection B->D E Chromatographic Separation C->E D->E F Data Acquisition & Purity Analysis E->F

Caption: Workflow for HPLC analysis.

Elemental Analysis (EA)

Elemental analysis is a fundamental technique to confirm the elemental composition of a pure organic compound.

Experimental Protocol

Instrumentation:

  • CHNS/O Elemental Analyzer

Sample Preparation:

  • Ensure the sample is thoroughly dried to remove any residual solvent.

  • Weigh accurately 2-3 mg of the sample into a tin capsule.

Analysis:

  • The sample is combusted at high temperature (≥900 °C) in a stream of oxygen.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

Expected Data

The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values.[1][2]

Table 4: Elemental Analysis Data for C₉H₈N₂O₂

ElementTheoretical (%)Experimental (%)
Carbon61.3661.36 ± 0.4
Hydrogen4.584.58 ± 0.4
Nitrogen15.9015.90 ± 0.4

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol

Instrumentation:

  • FTIR Spectrometer

  • Sample Preparation: Potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR)

KBr Pellet Method:

  • Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Acquire the spectrum from 4000 to 400 cm⁻¹.

Expected Data

Key vibrational frequencies are expected for the aromatic rings, the ester carbonyl group, and C-H bonds.

Table 5: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch (-OCH₃)
~1720C=O stretch (ester)
1640-1450C=C and C=N ring stretch
~1250C-O stretch (ester)

Experimental Workflow

FTIR_Workflow A Sample Preparation (KBr Pellet or ATR) C Sample Spectrum Acquisition A->C B Background Spectrum Acquisition B->C D Data Analysis (Peak Identification) C->D

Caption: Workflow for FTIR analysis.

References

Application Notes and Protocols for Methyl Imidazo[1,2-a]pyridine-6-carboxylate as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds and approved drugs.[1][2] While this compound itself is primarily utilized as a key synthetic intermediate, its derivatives have shown significant potential in targeting various signaling pathways implicated in cancer and metabolic diseases. These findings suggest that the parent compound can serve as a valuable chemical probe and a foundational scaffold for the development of novel therapeutic agents.

This document provides detailed application notes and protocols for the synthesis of this compound and its potential applications as a chemical probe in cancer biology and as a precursor for the synthesis of modulators of key cellular targets.

Chemical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Solid
CAS Number 136117-69-6

Synthesis Protocol

The synthesis of this compound can be achieved through the cyclization of an appropriate 2-aminopyridine derivative with a bromopyruvate. The following protocol is adapted from established methods for the synthesis of related imidazo[1,2-a]pyridine derivatives.[1]

Materials:

  • Methyl 6-aminonicotinate

  • Methyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • To a solution of methyl 6-aminonicotinate (1.0 eq) in ethanol (EtOH), add sodium bicarbonate (NaHCO₃) (3.0 eq).

  • To this suspension, add methyl bromopyruvate (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Partition the residue between water and ethyl acetate (EtOAc).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic layer in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application 1: Antiproliferative Activity Probe

While direct antiproliferative data for this compound is not extensively documented, a steroidal derivative, 17β-(methyl imidazo[1',2'-a]pyridine-6'-carboxylate)-3β-acetoxy-androst-5-ene, has demonstrated notable activity against several human cancer cell lines. This suggests that the core imidazo[1,2-a]pyridine-6-carboxylate moiety contributes to the cytotoxic effects and can be explored as a chemical probe to investigate anticancer mechanisms.

Quantitative Data: Antiproliferative Activity of a Derivative
Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer1.7
SKOV3Ovarian Cancer3.0
22Rv1Prostate Cancer6.0

Data for 17β-(methyl imidazo[1',2'-a]pyridine-6'-carboxylate)-3β-acetoxy-androst-5-ene.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines a general method to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, SKOV3, 22Rv1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Seed Cancer Cells (96-well plate) incubation1 Incubate 24h cell_culture->incubation1 compound_prep Prepare Serial Dilutions of This compound treatment Add Compound to Cells compound_prep->treatment incubation2 Incubate 48-72h treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 dissolve Dissolve Formazan (DMSO) incubation3->dissolve readout Measure Absorbance (570 nm) dissolve->readout analysis Calculate Cell Viability Determine IC50 readout->analysis

Workflow for MTT-based cell viability assay.

Application 2: Scaffold for Kinase and Epigenetic Modulator Synthesis

This compound serves as a crucial building block for the synthesis of potent inhibitors of key cellular targets, including METTL3 (Methyltransferase-like 3) and IRAK4 (Interleukin-1 Receptor-Associated Kinase 4). These targets are implicated in various cancers and inflammatory diseases.

METTL3 Inhibition

METTL3 is an RNA methyltransferase that plays a critical role in the regulation of gene expression and has emerged as a promising target in oncology.[3][4] Derivatives of this compound have been developed as potent METTL3 inhibitors.

mettl3_pathway METTL3 METTL3/METTL14 Complex m6A_mRNA m6A-modified mRNA METTL3->m6A_mRNA m6A methylation mRNA mRNA (adenosine) mRNA->METTL3 Reader Reader Proteins (e.g., YTHDF1) m6A_mRNA->Reader Translation mRNA Translation (e.g., c-MYC, BCL2) Reader->Translation Probe Methyl Imidazo[1,2-a]pyridine -6-carboxylate Derivative Probe->METTL3 Inhibition

METTL3 signaling pathway and point of inhibition.
IRAK4 Inhibition

IRAK4 is a key kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and are implicated in inflammatory diseases and certain cancers. The imidazo[1,2-a]pyridine scaffold is utilized in the development of IRAK4 inhibitors.

irak4_pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-kB Activation TRAF6->NFkB Inflammation Inflammatory Response NFkB->Inflammation Probe Methyl Imidazo[1,2-a]pyridine -6-carboxylate Derivative Probe->IRAK4 Inhibition

IRAK4 signaling pathway and point of inhibition.
Protocol: Use as a Synthetic Precursor

This compound can be chemically modified, for instance, by hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of derivatives for screening against targets like METTL3 and IRAK4.

1. Hydrolysis to Carboxylic Acid:

  • Dissolve this compound in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) and stir at room temperature.

  • Monitor the reaction by TLC.

  • Acidify the reaction mixture with HCl (2M) to pH ~5.

  • Extract the product with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).

  • Dry and concentrate the organic layer to obtain imidazo[1,2-a]pyridine-6-carboxylic acid.

2. Amide Coupling:

  • Dissolve the resulting carboxylic acid in a suitable solvent like DMF or CH₂Cl₂.

  • Add a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA).

  • Add the desired amine (1.1 eq) and stir at room temperature until the reaction is complete.

  • Work up the reaction by washing with aqueous solutions and purify the product by column chromatography.

Application 3: Precursor for GLP-1R Agonist Development

The imidazo[1,2-a]pyridine core is also a feature of small molecule agonists for the Glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.[5][6] this compound can be used as a starting material for the synthesis of these agonists.

glp1r_pathway Probe Methyl Imidazo[1,2-a]pyridine -6-carboxylate Derivative GLP1R GLP-1 Receptor Probe->GLP1R Activation Gs Gαs GLP1R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Insulin Insulin Secretion PKA->Insulin

GLP-1R signaling pathway and point of activation.

Conclusion

This compound is a versatile chemical entity with significant potential for use as a chemical probe and a foundational scaffold in drug discovery. Its utility is underscored by the potent biological activities of its derivatives against critical targets in oncology and metabolic diseases. The protocols provided herein offer a starting point for researchers to synthesize and explore the applications of this compound in their own investigations. Further studies are warranted to fully elucidate the biological activity of the parent molecule and to expand the library of its derivatives for the development of novel therapeutics.

References

Application Notes and Protocols for Evaluating the Antitubercular Activity of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyridines (IPs) have emerged as a promising class of heterocyclic compounds with potent antitubercular activity.[1][2][3] Several analogues have demonstrated significant efficacy against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis).[1][3][4] These compounds are synthetically accessible and possess drug-like properties, making them attractive candidates for further development.[4][5] A key target for some imidazo[1,2-a]pyridine series has been identified as QcrB, a subunit of the ubiquinol cytochrome c reductase in the electron transport chain, essential for cellular respiration and ATP synthesis in M. tuberculosis.[3][6][7][8]

These application notes provide a comprehensive set of protocols for the systematic evaluation of novel imidazo[1,2-a]pyridine derivatives for their antitubercular potential, encompassing initial in vitro screening, cytotoxicity assessment, intracellular activity evaluation, and in vivo efficacy studies.

Experimental Workflow

The evaluation of imidazo[1,2-a]pyridines as potential antitubercular agents follows a multi-step process, beginning with the assessment of their intrinsic activity against M. tuberculosis and progressing to more complex biological systems.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 Intracellular & Ex Vivo Evaluation cluster_2 In Vivo Evaluation cluster_3 Mechanism of Action in_vitro_screening Primary Screening (e.g., MABA) mic_determination MIC Determination (H37Rv, MDR, XDR strains) in_vitro_screening->mic_determination Active Compounds cytotoxicity_assay Cytotoxicity Assessment (e.g., MTT Assay) mic_determination->cytotoxicity_assay moa_studies Target Identification (e.g., Resistant Mutant Sequencing) mic_determination->moa_studies Potent Compounds selectivity_index Selectivity Index (SI) Calculation cytotoxicity_assay->selectivity_index macrophage_infection Macrophage Infection Model (e.g., THP-1, BMDM) selectivity_index->macrophage_infection High SI intracellular_mic Intracellular MIC Determination macrophage_infection->intracellular_mic animal_model Murine Infection Model (e.g., C57BL/6 mice) intracellular_mic->animal_model Active Compounds efficacy_studies Efficacy Studies (CFU reduction) animal_model->efficacy_studies pk_pd_studies Pharmacokinetics/ Pharmacodynamics efficacy_studies->pk_pd_studies

Caption: General experimental workflow for evaluating antitubercular activity.

Data Presentation

Summarizing quantitative data in a structured format is crucial for comparing the potency and safety of different imidazo[1,2-a]pyridine analogues.

Table 1: In Vitro Antitubercular Activity and Cytotoxicity of Imidazo[1,2-a]pyridine Analogues

Compound IDMIC H37Rv (µM)MIC MDR-TB (µM)MIC XDR-TB (µM)CC50 (Vero cells) (µM)Selectivity Index (SI)
IPA-6 0.00015-->33.1>220666
IPA-9 0.0012-->33.1>27583
IPS-1 0.0012-->33.1>27583
Compound 18 <0.006<0.03 - 0.8<0.03 - 0.8>100>16667
Compound 13 ≤1-->100>100
Q203 -0.07 - 2.20.07 - 0.14>128>914

Data compiled from multiple sources.[3][5][9] MIC values can vary based on the specific assay conditions and strains used.

Experimental Protocols

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[10][11][12][13]

Materials:

  • 96-well microplates

  • Mycobacterium tuberculosis H37Rv (or other strains)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Imidazo[1,2-a]pyridine compounds

  • Isoniazid or Rifampicin (as a positive control)

  • Alamar Blue reagent

  • 10% Tween 80 solution

Protocol:

  • Prepare a stock solution of the imidazo[1,2-a]pyridine compound in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, add 100 µL of sterile deionized water to all outer-perimeter wells to prevent evaporation.

  • Add 100 µL of supplemented Middlebrook 7H9 broth to the remaining wells.

  • Add the compound solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • Prepare an inoculum of M. tuberculosis H37Rv adjusted to a McFarland standard of 1.0 and dilute it 1:20 in broth.

  • Add 100 µL of the diluted bacterial suspension to each well, including drug-free controls.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Incubate for another 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability, which is crucial for determining the selectivity of the antitubercular compounds.[14][15]

Materials:

  • Vero cells (or other mammalian cell lines like HepG2 or THP-1)[3][16]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Imidazo[1,2-a]pyridine compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Protocol:

  • Seed 1 x 10^4 Vero cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in the culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Intracellular Activity: Macrophage Infection Model

Evaluating the activity of compounds against intracellular mycobacteria is essential, as M. tuberculosis is a facultative intracellular pathogen.[17][18][19]

Materials:

  • THP-1 human monocytic cell line or murine bone marrow-derived macrophages (BMDMs)[17][19]

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Mycobacterium tuberculosis H37Rv

  • Imidazo[1,2-a]pyridine compounds

  • Lysis buffer (e.g., 0.1% Triton X-100)

  • Middlebrook 7H11 agar plates

Protocol:

  • Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 25 ng/mL) for 24-48 hours.

  • Infect the macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 1:1 to 10:1 for 4 hours.

  • Wash the cells with warm PBS to remove extracellular bacteria.

  • Add fresh medium containing serial dilutions of the imidazo[1,2-a]pyridine compounds.

  • Incubate the infected cells for 4-5 days.

  • Lyse the macrophages with lysis buffer.

  • Plate serial dilutions of the lysate on Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).

  • Determine the reduction in CFU in treated wells compared to untreated controls.

In Vivo Efficacy: Murine Tuberculosis Model

Animal models are critical for evaluating the in vivo efficacy and pharmacokinetic properties of lead compounds.[20][21][22]

Materials:

  • C57BL/6 or BALB/c mice[22]

  • Mycobacterium tuberculosis H37Rv

  • Aerosol exposure chamber

  • Imidazo[1,2-a]pyridine compounds formulated for oral or intravenous administration

  • Isoniazid (as a positive control)

Protocol:

  • Infect mice with a low dose of M. tuberculosis via the aerosol route.

  • Allow the infection to establish for 2-4 weeks.

  • Administer the imidazo[1,2-a]pyridine compounds daily or as determined by pharmacokinetic studies.

  • Treat the mice for a period of 4-8 weeks.

  • At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.

  • Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar.

  • Incubate for 3-4 weeks and enumerate the bacterial load (CFU).

  • Compare the CFU counts in the treated groups to the untreated control group to determine the efficacy of the compounds.

Mechanism of Action Visualization

Several imidazo[1,2-a]pyridine derivatives have been shown to target the QcrB subunit of the cytochrome bc1 complex, which is part of the electron transport chain in M. tuberculosis. This inhibition disrupts the proton motive force and subsequently ATP synthesis.

Caption: Proposed mechanism of action of imidazo[1,2-a]pyridines targeting QcrB.

References

Application Notes and Protocols for Cell-based Assays of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyridines (IPs) are a class of nitrogen-based heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] These compounds have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[2] In oncology research, IP derivatives have been demonstrated to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis through the modulation of various signaling pathways.[1][2] This document provides detailed protocols for key cell-based assays to evaluate the anticancer efficacy of novel imidazo[1,2-a]pyridine compounds and presents representative data from recent studies.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan precipitate, which can be solubilized and quantified by spectrophotometry.

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Culture cancer cell lines (e.g., A375 melanoma, HeLa cervical cancer, HCC1937 breast cancer) in appropriate complete culture medium.[4][5]

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 4,000–10,000 cells per well in 100 µL of complete medium.[6][7]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.[7]

  • Compound Treatment:

    • Prepare a stock solution of the imidazo[1,2-a]pyridine compound in dimethyl sulfoxide (DMSO).[6]

    • Create a series of serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0–100 µM).[4][6]

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).[6]

    • Incubate the plate for a specified period, typically 48 hours.[4][6]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4][7]

    • Incubate for 4 hours at 37°C, allowing the formazan crystals to form.[4][6]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well to dissolve the formazan crystals.[4][7]

    • Mix thoroughly by placing the plate on an orbital shaker for 15-20 minutes.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using appropriate software like GraphPad Prism.

Data Presentation: IC₅₀ Values of Imidazo[1,2-a]pyridine Derivatives
Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
Compound 6A375Melanoma9.7[4][6]
Compound 6WM115Melanoma<12[3]
Compound 6HeLaCervical Cancer35.0[3][4]
Compound 12bHep-2Laryngeal Carcinoma11[3][8]
Compound 12bHepG2Hepatocellular Carcinoma13[3][8]
Compound 12bMCF-7Breast Carcinoma11[3][8]
IP-5HCC1937Breast Cancer45[5][9]
IP-6HCC1937Breast Cancer47.7[5][9]
MRK-107Caco-2Colon Cancer2.4 (GI₅₀)[10]
MRK-107HT-29Colon Cancer1.1 (GI₅₀)[10]

Workflow Diagram: MTT Cytotoxicity Assay

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis plate_cells Seed cells in 96-well plate incubate_24h Incubate for 24h (Cell Adherence) plate_cells->incubate_24h treat_compounds Treat with Imidazo[1,2-a]pyridine (various concentrations) incubate_24h->treat_compounds incubate_48h Incubate for 48h treat_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h (Formazan Formation) add_mtt->incubate_4h solubilize Add Solubilization Buffer incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Workflow for assessing cell cytotoxicity using the MTT assay.

Apoptosis Detection (Annexin V-FITC/PI Staining)

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry method to detect apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by FITC-labeled Annexin V. In late apoptosis or necrosis, the cell membrane is compromised, allowing PI to enter and stain the cellular DNA.

Experimental Protocol: Annexin V/PI Staining
  • Cell Seeding and Treatment:

    • Seed cells (e.g., 3–4 x 10⁵ cells/well) in a 6-well plate and allow them to adhere overnight.[6]

    • Treat the cells with the imidazo[1,2-a]pyridine compound at its IC₅₀ or other relevant concentrations for 48 hours.[4] Include a vehicle-treated control group.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Collect both adherent and floating cells to ensure all apoptotic cells are included.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2 or FL3) for PI.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Necrotic cells.

Workflow Diagram: Apoptosis Detection

Apoptosis_Workflow Annexin V/PI Apoptosis Assay Workflow cluster_prep Cell Culture & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed cells in 6-well plate treat_compound Treat with Compound (e.g., 48h) seed_cells->treat_compound harvest_cells Harvest Cells (Adherent + Floating) treat_compound->harvest_cells wash_pbs Wash with cold PBS harvest_cells->wash_pbs resuspend Resuspend in Binding Buffer wash_pbs->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate_dark Incubate 15 min in dark add_stains->incubate_dark flow_cytometry Analyze by Flow Cytometry incubate_dark->flow_cytometry quantify Quantify Cell Populations (Live, Apoptotic, Necrotic) flow_cytometry->quantify

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

Cell Cycle Analysis

Imidazo[1,2-a]pyridine compounds can induce cell cycle arrest at specific phases, preventing cancer cell division.[6] Cell cycle analysis is performed by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content distribution by flow cytometry.

Experimental Protocol: Cell Cycle Analysis
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the test compound for 24 or 48 hours as described previously.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding the cell pellet drop-wise into ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.

Mechanism of Action: Signaling Pathway Analysis

To understand how imidazo[1,2-a]pyridine compounds exert their effects, it is crucial to analyze their impact on key cellular signaling pathways. Western blotting is a common technique to measure changes in the expression and phosphorylation status of proteins involved in pathways like PI3K/Akt/mTOR and the p53-mediated apoptosis cascade.

Signaling Pathways Modulated by Imidazo[1,2-a]pyridines

Many imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation.[4][11] Inhibition of this pathway can lead to decreased survival signals and the induction of apoptosis. Furthermore, these compounds can increase the expression of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis.[4][5] Apoptosis induction is often confirmed by observing the cleavage of PARP and the activation of caspases.[5][9]

Diagram: Imidazo[1,2-a]pyridine Mechanism of Action

Signaling_Pathway Proposed Signaling Pathway for Imidazo[1,2-a]pyridines cluster_pathway Cellular Pathways cluster_outcome Cellular Outcomes compound Imidazo[1,2-a]pyridine akt Akt compound->akt inhibits p53 p53 compound->p53 activates mtor mTOR akt->mtor activates proliferation Cell Proliferation mtor->proliferation p21 p21 p53->p21 activates bax Bax p53->bax activates cell_cycle Cell Cycle Arrest (G2/M) p21->cell_cycle caspases Caspases bax->caspases activates apoptosis Apoptosis caspases->apoptosis

Caption: Imidazo[1,2-a]pyridines inhibit the Akt/mTOR pathway and activate p53.

References

Application Notes and Protocols for Molecular Docking of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing molecular docking studies on imidazo[1,2-a]pyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential.[1][2] The protocols outlined below are designed to be adaptable for various research contexts, from initial virtual screening to detailed binding mode analysis.

Introduction

Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of these derivatives to specific protein targets, thereby guiding the rational design of more potent and selective drug candidates.

Key Protein Targets for Imidazo[1,2-a]pyridine Derivatives

A variety of protein targets have been investigated in docking studies with imidazo[1,2-a]pyridine derivatives. The selection of a target protein is contingent on the therapeutic area of interest. Some prominent examples are detailed in the table below.

Target ProteinPDB IDTherapeutic AreaReference
Farnesyl Diphosphate Synthase5CG5Anticancer[4][5]
Phosphodiesterase 3B1SO2Cardiovascular[4][5]
GABAa Receptor4COFNeuroscience[4][5]
CXCR43OE0Immunology, Oncology[4][5]
Human Leukotriene A4 Hydrolase (LTA4H)3U9WAnti-inflammatory[6][7]
Human Angiotensin-Converting Enzyme 2 (ACE2)7U0NAntiviral (SARS-CoV-2)[3]
SARS-CoV-2 Spike Glycoprotein7U0NAntiviral (SARS-CoV-2)[3]
Cyclooxygenase-1 (COX-1)-Anti-inflammatory[8]
Cyclooxygenase-2 (COX-2)-Anti-inflammatory[8]

Quantitative Docking Data Summary

The following tables summarize representative quantitative data from molecular docking studies of imidazo[1,2-a]pyridine derivatives against various targets. These values are indicative of the binding affinity, with more negative scores generally suggesting a stronger interaction.

Table 1: Docking Scores for Imidazo[1,2-a]pyridin-3-yl Derivatives against Farnesyl Diphosphate Synthase. [4]

CompoundMolDock ScoreRerank ScoreSteric ScoreProtein-Ligand Interaction
4k -169.331-115.808-133.092-150.932
4g -163.636-114.734-129.578-147.103
4l -161.428-112.552-127.351-144.591

Scores are arbitrary units specific to the Molegro Virtual Docker software.

Table 2: Binding Affinity of Imidazo[1,2-a]pyridine Hybrids against Human LTA4H. [6]

CompoundS Score (kcal/mol)
HB7 -11.237
Original Ligand -6.908

Table 3: Binding Affinity of Imidazo[1,2-a]pyrimidine Derivatives against SARS-CoV-2 Targets. [3]

CompoundBinding Affinity to ACE2 (kcal/mol)Binding Affinity to Spike Protein (kcal/mol)
Top-scoring compound -9.1-7.3
MLN-4760 (inhibitor) -7.3-
Angiotensin II (natural ligand) -9.2-
Cannabidiolic Acid (CBDA) --5.7

Experimental Protocols

A generalized workflow for the molecular docking of imidazo[1,2-a]pyridine derivatives is presented below. This protocol can be adapted for use with various molecular docking software such as AutoDock, PyRx, or Molegro Virtual Docker.

Protocol 1: General Molecular Docking Workflow

This protocol outlines the essential steps for preparing the protein and ligand, performing the docking simulation, and analyzing the results.

1. Protein Preparation

  • Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).

  • Clean the Protein: Remove all non-essential molecules, including water, ions, and co-crystallized ligands, from the PDB file.[9]

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure.

  • Assign Charges: Compute and assign appropriate partial charges to all atoms in the protein (e.g., Gasteiger charges).[9]

  • Define the Binding Site: Identify the active site of the protein. This can be determined from the position of a co-crystallized ligand or through literature review.

2. Ligand Preparation

  • Create 3D Structure: Generate the 3D structure of the imidazo[1,2-a]pyridine derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • Energy Minimization: Perform a geometry optimization and energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) or semi-empirical method (e.g., AM1).[4][5]

  • Assign Charges: Compute and assign partial charges to the ligand atoms.

  • Define Torsions: Set the rotatable bonds of the ligand to allow for conformational flexibility during docking.

3. Grid Generation

  • Define the Grid Box: Create a grid box that encompasses the entire binding site of the target protein. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.

  • Generate Grid Parameter File: Create a grid parameter file that specifies the center and dimensions of the grid box, as well as the atom types for which grid maps will be calculated.

4. Docking Simulation

  • Select Docking Algorithm: Choose a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

  • Set Docking Parameters: Define the parameters for the docking run, such as the number of docking runs, population size, and number of energy evaluations.

  • Launch the Docking Job: Execute the docking simulation.

5. Analysis of Results

  • Examine Binding Poses: Visualize and analyze the predicted binding poses of the ligand within the protein's active site.

  • Evaluate Binding Affinity: Rank the docking poses based on their predicted binding energy or docking score.

  • Identify Key Interactions: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

Visualizations

The following diagrams illustrate the key workflows and concepts in molecular docking.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB Download, Cleaning, H-addition) Grid_Gen Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization) Docking Execution of Docking Algorithm Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis Scoring Scoring & Ranking Interaction_Analysis->Scoring

Caption: A generalized workflow for molecular docking studies.

Logical_Relationship cluster_inputs Inputs cluster_process Computational Process cluster_outputs Outputs Protein Target Protein Structure (PDB) Docking_Software Molecular Docking Software (e.g., AutoDock, PyRx) Protein->Docking_Software Ligand Imidazo[1,2-a]pyridine Derivative (3D) Ligand->Docking_Software Binding_Energy Binding Affinity (e.g., kcal/mol) Docking_Software->Binding_Energy Binding_Pose Predicted Binding Conformation Docking_Software->Binding_Pose Interactions Key Amino Acid Interactions Docking_Software->Interactions

Caption: Logical relationship of inputs and outputs in molecular docking.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl Imidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield in the synthesis of methyl imidazo[1,2-a]pyridine-6-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of imidazo[1,2-a]pyridines can stem from several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly impact the reaction outcome. Traditional methods may not be the most efficient.

    • Solution: Consider employing a catalyst such as p-toluenesulfonic acid (TsOH) with ultrasonic irradiation.[1] This method has been shown to produce high yields in related syntheses. Alternatively, explore other Lewis or Brønsted acid catalysts.[2] The use of green solvents like ethanol can also be beneficial.[3]

  • Poor Quality of Starting Materials: Impurities in the starting materials, particularly the aminopyridine, aldehyde, or isocyanide, can inhibit the reaction or lead to side products.

    • Solution: Ensure all reactants are pure and dry. Recrystallize or distill starting materials if necessary.

  • Decomposition of Reactants or Products: Some reactants, like certain isocyanides, can be sensitive to acidic conditions or high temperatures.[4] The product itself might also be unstable under prolonged heating.

    • Solution: Optimize the reaction temperature and time. Using milder conditions, such as room temperature with a more active catalyst or ultrasound assistance, can prevent degradation.[1][4]

  • Presence of an Electron-Withdrawing Group: The methyl-6-carboxylate group is electron-withdrawing, which can decrease the nucleophilicity of the pyridine nitrogen, slowing down the initial cyclization step and potentially leading to lower yields compared to syntheses with electron-donating groups.[5]

    • Solution: A stronger acid catalyst or slightly elevated temperature might be necessary to promote the reaction. However, this must be balanced with the stability of the reactants and products.

Q2: I am observing significant side product formation. How can I minimize this?

A2: The formation of side products is a common issue in multicomponent reactions. Here are some strategies to enhance selectivity:

  • Order of Reagent Addition: In some cases, the order in which the reactants are mixed can influence the reaction pathway.

    • Solution: Try a stepwise addition of reagents. For instance, pre-forming the imine intermediate by reacting the aminopyridine and aldehyde before adding the isocyanide might lead to a cleaner reaction.

  • Control of Stoichiometry: An excess of one reactant, particularly the isocyanide, can sometimes lead to the formation of byproducts.

    • Solution: Carefully control the stoichiometry of your reactants. Start with equimolar amounts and then systematically vary the ratios to find the optimal conditions.

  • Reaction Concentration: The concentration of the reactants can also play a role in selectivity.

    • Solution: Experiment with different solvent volumes to see how concentration affects the formation of side products.

Q3: I am having difficulty purifying the final product. What are some effective purification strategies?

A3: Purification of imidazo[1,2-a]pyridines can be challenging due to the presence of unreacted starting materials and side products with similar polarities.

  • Column Chromatography: This is the most common method for purifying these compounds.

    • Solution: Use a silica gel column with a gradient elution system. A common mobile phase is a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased to separate the product from impurities.

  • Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an effective final purification step.

    • Solution: Choose a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or mixtures of ethanol and water are often good starting points.

  • Acid-Base Extraction: The basic nitrogen atom in the imidazo[1,2-a]pyridine ring allows for separation from non-basic impurities.

    • Solution: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution (e.g., 1M HCl). The product will move to the aqueous phase. The aqueous phase can then be basified (e.g., with NaHCO₃ or NaOH) and the product extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound via the Groebke-Blackburn-Bienaymé reaction?

A1: The Groebke-Blackburn-Bienaymé reaction is a three-component reaction. The proposed mechanism involves the following key steps:

  • Condensation of the aminopyridine and the aldehyde to form an imine.

  • Protonation of the imine by the acid catalyst.

  • Nucleophilic attack of the isocyanide on the activated imine to form a nitrilium ion intermediate.

  • Intramolecular cyclization of the nitrilium ion with the endocyclic pyridine nitrogen.

  • Aromatization to yield the final imidazo[1,2-a]pyridine product.[4]

Q2: Which catalysts are most effective for this synthesis?

A2: A variety of Brønsted and Lewis acids can catalyze the Groebke-Blackburn-Bienaymé reaction. For the synthesis of related imidazo[1,2-a]pyridines, p-toluenesulfonic acid (TsOH) has been shown to be highly effective, especially when combined with ultrasound irradiation.[1] Other catalysts that have been successfully used include scandium(III) triflate (Sc(OTf)₃), perchloric acid (HClO₄), and ammonium chloride (NH₄Cl).[2][6]

Q3: What is the role of ultrasound in improving the reaction yield?

A3: Ultrasound irradiation can enhance the reaction rate and yield through several mechanisms, including:

  • Increased mass transfer: The cavitation bubbles generated by ultrasound create micro-jets and shockwaves that improve mixing and bring the reactants together more effectively.

  • Activation of reactants: The high local temperatures and pressures created by the collapse of cavitation bubbles can provide the activation energy needed for the reaction to proceed, even at a lower bulk temperature.

  • Surface cleaning of catalysts: In heterogeneous catalysis, ultrasound can help to keep the catalyst surface clean and active.

Q4: How does the electronic nature of the substituents on the starting materials affect the reaction?

A4: The electronic properties of the substituents on both the aminopyridine and the aldehyde can influence the reaction rate and yield. Electron-donating groups on the aminopyridine can increase its nucleophilicity and facilitate the initial cyclization, often leading to higher yields.[5] Conversely, electron-withdrawing groups, such as the 6-carboxylate group, can decrease the nucleophilicity of the pyridine ring and may require more forcing conditions or a more active catalyst to achieve good yields.[5] For the aldehyde component, both electron-donating and electron-withdrawing groups are generally well-tolerated, although yields may vary.

Data Presentation

Table 1: Effect of Catalyst on the Yield of Imidazo[1,2-a]pyridines

EntryCatalyst (mol%)SolventConditionsYield (%)Reference
1No CatalystEtOHRoom Temp, USINo Product[1]
2NH₄Cl (10%)EtOHRoom Temp, USILow[1]
3PTSA·H₂O (10%)EtOHRoom Temp, USI89[1]
4Iodine (5 mol%)EtOHRoom TempExcellent[4]
5Sc(OTf)₃MeOH100 °C-[2]
6HClO₄ (20 mol%)MeCN60 °C-[2]

Note: Yields are for analogous imidazo[1,2-a]pyridine syntheses and may vary for the specific target molecule.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound (Adapted from a similar synthesis[1])

This protocol utilizes ultrasound irradiation to improve reaction efficiency.

Materials:

  • Methyl 2-aminopyridine-4-carboxylate

  • Glyoxal (or a suitable aldehyde precursor)

  • tert-Butyl isocyanide (or other isocyanide)

  • p-Toluenesulfonic acid monohydrate (PTSA·H₂O)

  • Ethanol (EtOH)

Procedure:

  • In a suitable reaction vessel, dissolve methyl 2-aminopyridine-4-carboxylate (1.0 mmol) and the aldehyde (1.0 mmol) in ethanol (5 mL).

  • Add p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).

  • Place the vessel in an ultrasonic bath.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Irradiate the mixture with ultrasound at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualizations

GBB_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product 2-Aminopyridine 2-Aminopyridine Imine_Formation Imine Formation 2-Aminopyridine->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Isocyanide Isocyanide Nucleophilic_Attack Nucleophilic Attack Isocyanide->Nucleophilic_Attack Protonation Protonation Imine_Formation->Protonation + H+ Protonation->Nucleophilic_Attack Cyclization Intramolecular Cyclization Nucleophilic_Attack->Cyclization Aromatization Aromatization Cyclization->Aromatization Imidazo_Pyridine This compound Aromatization->Imidazo_Pyridine - H+

Caption: General mechanism of the Groebke-Blackburn-Bienaymé reaction.

Experimental_Workflow Start Reactant_Mixing Mix Aminopyridine, Aldehyde, and Catalyst in Ethanol Start->Reactant_Mixing Isocyanide_Addition Add Isocyanide Reactant_Mixing->Isocyanide_Addition Ultrasound_Irradiation Ultrasound Irradiation at Room Temperature Isocyanide_Addition->Ultrasound_Irradiation TLC_Monitoring Monitor Reaction by TLC Ultrasound_Irradiation->TLC_Monitoring Workup Solvent Removal TLC_Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End Characterization->End

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of imidazo[1,2-a]pyridine derivatives.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of your imidazo[1,2-a]pyridine derivatives.

Column Chromatography Issues

Column chromatography is a primary method for purifying imidazo[1,2-a]pyridine derivatives, but it can present several challenges.[1]

Problem: Poor Separation of the Desired Compound from Impurities.

  • Possible Cause: Incorrect solvent system.

    • Solution: Optimize the mobile phase. A common starting point for imidazo[1,2-a]pyridines is a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate.[2] The polarity can be gradually increased. If separation is still poor, consider using a different solvent system, such as dichloromethane/methanol or chloroform/methanol.

  • Possible Cause: Co-eluting impurities, such as regioisomers.

    • Solution: Isomeric impurities often have very similar polarities. Consider using a stationary phase with different selectivity, such as alumina or a functionalized silica gel. For regioisomers, 2D-NMR techniques like HMBC and NOESY can be invaluable for structural elucidation to confirm the identity of the isolated products.

  • Possible Cause: The compound is streaking or tailing on the column.

    • Solution: This can be due to the basic nature of the pyridine nitrogen. Adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the mobile phase can improve peak shape by neutralizing acidic sites on the silica gel.

Problem: The Compound is Not Eluting from the Column.

  • Possible Cause: The compound is too polar for the chosen solvent system.

    • Solution: Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, switch to a more polar solvent system like dichloromethane/methanol.

  • Possible Cause: The compound has poor solubility in the mobile phase.

    • Solution: Ensure the compound is fully dissolved in the loading solvent before applying it to the column. If solubility is a persistent issue, a different purification technique may be more suitable.

Recrystallization Failures

Recrystallization is a powerful technique for obtaining highly pure crystalline material, but achieving successful crystallization can be challenging.

Problem: The Compound "Oils Out" Instead of Crystallizing.

  • Possible Cause: The cooling process is too rapid.

    • Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.

  • Possible Cause: The solvent is too non-polar for the compound at lower temperatures.

    • Solution: Try a slightly more polar solvent or a solvent mixture. For example, if you are using hexane, try a mixture of hexane and ethyl acetate.

  • Possible Cause: Presence of impurities that inhibit crystal formation.

    • Solution: Attempt to remove the impurities by another method, such as a quick filtration through a plug of silica gel, before recrystallization.

Problem: No Crystals Form Upon Cooling.

  • Possible Cause: The solution is not supersaturated.

    • Solution: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of your compound and then try cooling again.

  • Possible Cause: Nucleation is not occurring.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.

Poor Solubility

Many imidazo[1,2-a]pyridine derivatives exhibit poor aqueous solubility, which can complicate purification and subsequent biological assays.

Problem: The Compound is Insoluble in Common Purification Solvents.

  • Solution: Explore a wider range of solvents, including more polar options like methanol, ethanol, or even solvent mixtures. For compounds with basic nitrogen atoms, solubility can sometimes be increased in acidic aqueous solutions. Conversely, acidic functionalities on the molecule may increase solubility in basic aqueous solutions. This property can be exploited in acid-base extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of imidazo[1,2-a]pyridines?

A1: Common impurities often include unreacted starting materials (e.g., 2-aminopyridine derivatives and α-haloketones), regioisomers (especially with substituted 2-aminopyridines), and side-products from the specific reaction used. For instance, in the Chichibabin reaction, dimerization of the pyridine starting material can be a significant side reaction.[3] In multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction, side products can arise from incomplete reactions or alternative reaction pathways.[2][4]

Q2: How can I effectively remove unreacted 2-aminopyridine?

A2: Unreacted 2-aminopyridine is often more polar than the desired imidazo[1,2-a]pyridine product. It can typically be removed by column chromatography. Alternatively, an acidic wash (e.g., with dilute HCl) can be used to extract the basic 2-aminopyridine into the aqueous phase.

Q3: My imidazo[1,2-a]pyridine derivative is a dark, oily residue. How can I purify it?

A3: A dark, oily residue often indicates the presence of polymeric or highly colored impurities. Column chromatography is the most effective first step to remove these. Using a gradient elution from a non-polar to a more polar solvent system can help to separate the desired compound from both less polar and more polar impurities. Subsequent recrystallization of the cleanest fractions can then yield a pure, crystalline solid.

Q4: How do I choose between recrystallization and column chromatography?

A4: Column chromatography is generally better for separating mixtures with multiple components or when the impurities have similar polarities to the product.[5] Recrystallization is ideal for removing small amounts of impurities from a relatively pure compound, and it can often provide a higher degree of purity for crystalline solids.[6] In many cases, a combination of both methods is used: column chromatography for the initial cleanup followed by recrystallization to obtain the final, highly pure product.[1]

Q5: I have a mixture of regioisomers. How can I separate them?

A5: Separating regioisomers can be challenging due to their similar physical properties. Careful optimization of column chromatography is often required, which may involve trying different stationary phases (e.g., alumina instead of silica gel) or different solvent systems to exploit subtle differences in polarity. In some cases, preparative HPLC may be necessary to achieve baseline separation.

Data Presentation

The following tables summarize illustrative quantitative data for the purification of imidazo[1,2-a]pyridine derivatives.

Table 1: Comparison of Purification Methods for a Hypothetical Imidazo[1,2-a]pyridine Derivative.

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Column Chromatography (Silica Gel, Hexane/EtOAc)75%95%80%Effective for removing baseline impurities.
Recrystallization (Ethanol)95%>99%70%High purity achieved, but with some loss of material.
Acid-Base Extraction followed by Recrystallization70%98%65%Useful for removing basic or acidic impurities.

Table 2: Impact of Solvent System on Column Chromatography Purification.

Solvent System (v/v)Elution Volume (mL)Purity of Main Fraction (by HPLC)
Hexane:Ethyl Acetate (4:1)25092%
Hexane:Ethyl Acetate (2:1)15096%
Dichloromethane:Methanol (98:2)12097%

Experimental Protocols

Protocol 1: General Column Chromatography for Imidazo[1,2-a]pyridine Derivatives
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Recrystallization of Imidazo[1,2-a]pyridine Derivatives
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, isopropanol, or ethyl acetate).

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Purification_Troubleshooting_Workflow start Crude Imidazo[1,2-a]pyridine Derivative check_solubility Assess Solubility in Common Solvents start->check_solubility good_solubility Good Solubility check_solubility->good_solubility Yes poor_solubility Poor Solubility check_solubility->poor_solubility No column_chromatography Column Chromatography good_solubility->column_chromatography acid_base_extraction Acid-Base Extraction poor_solubility->acid_base_extraction check_purity_cc Purity > 95%? column_chromatography->check_purity_cc recrystallization Recrystallization check_purity_recrys Purity > 98%? recrystallization->check_purity_recrys check_purity_cc->recrystallization Yes further_purification Further Purification Needed check_purity_cc->further_purification No pure_product Pure Product check_purity_recrys->pure_product Yes check_purity_recrys->further_purification No further_purification->column_chromatography check_purity_ab Purity Improved? acid_base_extraction->check_purity_ab check_purity_ab->column_chromatography Yes check_purity_ab->further_purification No

Caption: A logical workflow for troubleshooting the purification of imidazo[1,2-a]pyridine derivatives.

Column_Chromatography_Decision_Tree start Column Chromatography of Imidazo[1,2-a]pyridine good_separation Observe Separation on TLC start->good_separation yes_sep Good Separation good_separation->yes_sep Yes no_sep Poor/No Separation good_separation->no_sep No run_column Run Column with Optimized Solvent System yes_sep->run_column change_solvent Change Solvent System (e.g., DCM/MeOH) no_sep->change_solvent change_stationary_phase Change Stationary Phase (e.g., Alumina) no_sep->change_stationary_phase add_modifier Add Modifier (e.g., Triethylamine) no_sep->add_modifier analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure pure_product Pure Product combine_pure->pure_product change_solvent->good_separation change_stationary_phase->good_separation add_modifier->good_separation

References

Technical Support Center: Optimizing Reaction Conditions for Imidazo[1,2-a]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the functionalization of imidazo[1,2-a]pyridines. The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My C-H functionalization reaction on the imidazo[1,2-a]pyridine core is resulting in very low yields. What are the common causes and how can I improve it?

A: Low yields in C-H functionalization of imidazo[1,2-a]pyridines are a common issue and can stem from several factors. Here’s a systematic approach to troubleshoot this problem:

  • Reaction Conditions: Harsh reaction conditions can sometimes lead to degradation of starting materials or products.[1][2] Conversely, conditions that are too mild may not provide sufficient energy to overcome the activation barrier. Optimization of temperature, reaction time, and pressure is crucial. For instance, in a catalyst-free three-component reaction for C-3 arylomethylation, increasing the temperature from 100 °C to 120 °C and extending the reaction time from 12 to 24 hours showed an increase in product yield, although further optimization was needed.[3]

  • Catalyst System: The choice and loading of the catalyst are critical. For palladium-catalyzed reactions, ligand selection plays a pivotal role in promoting catalytic activity.[4] In some cases, ligand-free systems can be highly efficient, but this is often substrate-dependent.[5] For photocatalytic reactions, the selection of the appropriate photocatalyst and light source is paramount.[1][6][7][8]

  • Solvent and Base: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome. Aprotic solvents are often necessary to avoid unwanted side reactions.[3] The strength and nature of the base are also critical. For example, in the aforementioned C-3 arylomethylation, a switch to a strong, non-nucleophilic base like KOtBu dramatically improved the yield from 40% to 75%.[3]

  • Atmosphere: Many functionalization reactions, particularly those involving organometallic catalysts, are sensitive to air and moisture.[9][10] Ensuring an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst deactivation and unwanted side reactions.

Q2: I am observing poor regioselectivity in my functionalization reaction, with a mixture of isomers being formed. How can I control the position of functionalization?

A: Regioselectivity is a significant challenge in the functionalization of imidazo[1,2-a]pyridines, with the C-3 position being the most electronically rich and thus the most common site of electrophilic and radical attack.[11][12][13][14] Achieving functionalization at other positions often requires specific strategies:

  • C-3 Functionalization: This is the most common and often easiest position to functionalize due to the inherent electronic properties of the imidazo[1,2-a]pyridine ring system.[3][11] Many protocols for arylation, alkylation, and other modifications are optimized for this position.

  • C-2 Functionalization: Directing functionalization to the C-2 position is more challenging.[13] Strategies to achieve this often involve the use of directing groups or specific catalytic systems that favor this position.

  • C-5 Functionalization: Visible light-induced methods have shown promise for achieving C-5 alkylation, a less common functionalization site.[1]

  • Controlling Factors: The choice of catalyst, ligands, and directing groups on the substrate can all influence regioselectivity. For palladium-catalyzed reactions, the ligand can play a crucial role in directing the catalyst to a specific C-H bond.[4][15]

Q3: My reaction is producing a significant amount of byproducts, complicating the purification process. What are the likely side reactions and how can they be minimized?

A: Byproduct formation is a frequent hurdle. Common side reactions include:

  • Homocoupling: In cross-coupling reactions, homocoupling of the starting materials can be a significant side reaction. This can often be minimized by carefully controlling the reaction stoichiometry and catalyst concentration.

  • Over-functionalization: Depending on the reaction conditions, multiple functionalizations of the imidazo[1,2-a]pyridine ring can occur. Adjusting the stoichiometry of the reagents and reducing the reaction time can help to favor mono-functionalization.

  • Decomposition: As mentioned, starting materials or products can decompose under harsh conditions.[1] Using milder reaction conditions, such as those offered by photocatalysis, can often mitigate this issue.[1][6][7][8]

  • Solvent Participation: Some solvents can participate in the reaction, leading to unwanted byproducts. Choosing an inert solvent is crucial.

Q4: I am struggling with the purification of my functionalized imidazo[1,2-a]pyridine derivative. What are some effective purification strategies?

A: Purification can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.

  • Chromatography: Column chromatography on silica gel is the most common purification method. A careful selection of the eluent system is key to achieving good separation.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective method for purification, provided a suitable solvent system can be found.

  • Quenching and Extraction: For reactions involving catalysts or inorganic reagents, a proper aqueous workup is essential to remove these before chromatographic purification. For instance, in an iodine-catalyzed reaction, quenching with a sodium thiosulfate solution is a necessary step.[16]

Troubleshooting Guides

Palladium-Catalyzed C-H Arylation
Problem Possible Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is activated in situ.
Inappropriate ligandThe choice of ligand is crucial for catalytic activity. Screen different phosphine or N-heterocyclic carbene (NHC) ligands to find the optimal one for your specific substrate.[4][17]
Incorrect baseThe strength and solubility of the base are important. Try switching to a different base (e.g., from K2CO3 to Cs2CO3 or a phosphate base).
Reaction temperature too lowC-H activation often requires elevated temperatures. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Poor Regioselectivity Inherent reactivity of the substrateThe C-3 position is the most reactive. To target other positions, consider using a directing group on your substrate.
Steric hindranceBulky substituents on the substrate or coupling partner can influence regioselectivity.
Formation of Homocoupled Byproducts Incorrect stoichiometryCarefully control the ratio of the imidazo[1,2-a]pyridine to the aryl halide.
High catalyst loadingReduce the catalyst loading to minimize side reactions.
Visible-Light Induced Functionalization
Problem Possible Cause Suggested Solution
No Reaction Ineffective photocatalystEnsure the chosen photocatalyst absorbs light at the wavelength of your light source. Consider screening different photocatalysts (e.g., Eosin Y, Rose Bengal, iridium or ruthenium complexes).[1][6][7][8]
Insufficient light intensityMove the reaction vessel closer to the light source or use a more powerful lamp. Ensure the reaction vessel is made of a material that is transparent to the required wavelength.
Presence of oxygen (for some reactions)Some photocatalytic reactions are quenched by oxygen. Degas the solvent and run the reaction under an inert atmosphere.
Low Quantum Yield Inefficient single electron transfer (SET)The redox potentials of the photocatalyst and substrates must be well-matched.
Recombination of radical intermediatesAdjust the concentration of reactants to favor the desired reaction pathway.
Photodegradation Substrate or product is light-sensitiveReduce the reaction time or use a lower intensity light source. Employ a filter to block out high-energy UV light if using a broad-spectrum lamp.

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for Catalyst-Free C-3 Arylomethylation of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine. [3]

EntrySolventPromoterTemp. (°C)Time (h)Yield of Desired Product (%)
1DMF-1001210
2DMF-1202430
3DMF-1102440
7CH3CN-1102440
9CH3CNKOtBu (1 eq.)1102475
11CH3CNNaOtBu (1 eq.)1102465
12CH3CNCs2CO3 (1 eq.)1102445

Table 2: Optimization of Suzuki Cross-Coupling for the Synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines. [18]

EntryCatalystBaseSolventHeatingYield (%)
1Pd(PPh3)4K2CO3Toluene/WaterConventional75
2Pd(PPh3)4K2CO3Toluene/WaterMicrowave82
3Pd(dppf)Cl2K2CO3Toluene/WaterMicrowave65
4Pd(OAc)2K2CO3Toluene/WaterMicrowave50
5Pd(PPh3)4Na2CO3Toluene/WaterMicrowave78
6Pd(PPh3)4Cs2CO3Toluene/WaterMicrowave72
7Pd(PPh3)4K2CO3Dioxane/WaterMicrowave80

Experimental Protocols

General Procedure for Catalyst-Free C-3 Arylomethylation of Imidazo[1,2-a]pyridines[3]

To a solution of the respective imidazo[1,2-a]pyridine (1.0 mmol) in acetonitrile (CH3CN), glyoxylic acid (1.5 mmol), the corresponding boronic acid (1.5 mmol), and potassium tert-butoxide (KOtBu, 1.0 mmol) are added. The reaction mixture is then heated to 110 °C and stirred for 24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired C-3 functionalized imidazo[1,2-a]pyridine.

General Procedure for Palladium-Catalyzed Suzuki Cross-Coupling of 6-bromo-2-phenylimidazo[4,5-b]pyridine[18]

In a microwave vial, 6-bromo-2-phenylimidazo[4,5-b]pyridine (1.0 mmol), the respective boronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.03 mmol), and potassium carbonate (K2CO3, 2.0 mmol) are mixed in a toluene/water (4:1) solvent mixture. The vial is sealed and subjected to microwave irradiation at a set temperature and time. After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the desired 2,6-disubstituted imidazo[4,5-b]pyridine.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Combine Imidazo[1,2-a]pyridine, Reagents, Catalyst, and Solvent react Heat / Irradiate under Inert Atmosphere start->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end Characterize Pure Product (NMR, MS, etc.) purify->end

Caption: A generalized experimental workflow for the functionalization of imidazo[1,2-a]pyridines.

reaction_mechanism cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Product imp Imidazo[1,2-a]pyridine int_A Adduct A imp->int_A Nucleophilic Attack ga Glyoxylic Acid ga->int_A ba Boronic Acid int_B Boronate Complex B ba->int_B int_A->int_B + Boronic Acid, Base int_C Intermediate C int_B->int_C Phenyl Migration product C-3 Arylomethylated Imidazo[1,2-a]pyridine int_C->product Decarboxylation

Caption: Proposed mechanism for the catalyst-free C-3 arylomethylation of imidazo[1,2-a]pyridine.[3]

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents and Solvents start Low Yield in Functionalization Reaction? cat_check Is the catalyst active? start->cat_check temp_check Is the temperature optimized? start->temp_check base_check Is the base appropriate? start->base_check ligand_check Is the ligand optimal? cat_check->ligand_check cat_loading Is the catalyst loading correct? ligand_check->cat_loading time_check Is the reaction time sufficient? temp_check->time_check atm_check Is the atmosphere inert? time_check->atm_check solvent_check Is the solvent inert and dry? base_check->solvent_check

Caption: A logical troubleshooting workflow for addressing low reaction yields.

References

Technical Support Center: Troubleshooting Low Bioactivity in Imidazo[1,2-a]pyridine Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the screening of imidazo[1,2-a]pyridine compounds.

Frequently Asked Questions (FAQs)

Q1: We are not observing any significant bioactivity with our newly synthesized imidazo[1,2-a]pyridine compounds. What are the most common initial causes?

A1: Low or no bioactivity in initial screenings can stem from several factors. The most common culprits are often related to the compound's physicochemical properties or the assay conditions. Poor aqueous solubility is a frequent issue with heterocyclic compounds like imidazo[1,2-a]pyridines, which can lead to underestimated potency and inconsistent data.[1] Additionally, compound purity, stability in the assay medium, and potential interference with the assay technology are critical factors to investigate. It is also essential to ensure that the assay itself is robust, reproducible, and sensitive enough to detect the expected activity.[2]

Q2: How can we determine if poor solubility is the primary reason for the low bioactivity of our imidazo[1,2-a]pyridine compounds?

A2: A systematic approach is crucial to diagnose solubility issues. Start by measuring both the kinetic and thermodynamic solubility of your compound in the assay buffer. If the compound's concentration in the assay is close to or exceeds its measured solubility, precipitation is likely occurring, leading to inaccurate results. Visual inspection of the assay plates for precipitates can also be a simple first step.

Q3: Our imidazo[1,2-a]pyridine compound shows activity in a biochemical assay but not in a cell-based assay. What could be the reason?

A3: This discrepancy often points towards issues with cell permeability, efflux by transporters like P-glycoprotein (Pgp), or rapid metabolism of the compound by the cells. The compound may be a potent inhibitor of the target protein in a clean biochemical system, but it may not be able to reach its intracellular target at a sufficient concentration in a cellular context. It is also possible that the compound is cytotoxic at the concentrations required to see the target effect, leading to a misleading lack of specific activity.

Q4: We are observing inconsistent results and high variability between replicate wells in our high-throughput screening (HTS). What are the potential sources of this variability?

A4: High variability in HTS can be attributed to several factors, including human error in manual processes, lack of standardization, and issues with automated liquid handling.[3] Edge effects on microplates, where wells on the periphery behave differently from interior wells, are a common source of systematic bias.[4] Additionally, compound precipitation, instability in the assay buffer over the incubation time, and lot-to-lot variability of reagents can all contribute to inconsistent results.

Troubleshooting Guides

Guide 1: Investigating Compound-Related Issues

If you suspect that the low bioactivity is related to the compound itself, follow this troubleshooting workflow.

Diagram: Workflow for Troubleshooting Compound-Related Issues

A Low Bioactivity Observed B 1. Assess Compound Purity (LC-MS, NMR) A->B C Purity <95%? B->C D Re-synthesize or Purify Compound C->D Yes E 2. Measure Aqueous Solubility (Kinetic & Thermodynamic) C->E No D->B F Solubility < Assay Concentration? E->F G Improve Solubility (e.g., Salt Formation, Formulation) F->G Yes H 3. Evaluate Compound Stability (Assay Buffer, Time Course) F->H No G->E I Degradation Observed? H->I J Modify Assay Conditions or Compound Structure I->J Yes K Proceed with Screening I->K No J->H

Caption: A step-by-step workflow for diagnosing and addressing compound-related issues.

1.1. Compound Purity Assessment

Impurities can interfere with the assay or even be responsible for the observed (or lack of) activity.

  • Recommendation: Verify the purity of your imidazo[1,2-a]pyridine compounds using analytical techniques such as LC-MS and NMR. A purity of >95% is generally recommended for screening campaigns.

1.2. Solubility Enhancement

Poor aqueous solubility is a common challenge for imidazo[1,2-a]pyridine derivatives.[5]

  • Recommendation: If the compound's solubility is lower than the desired assay concentration, consider the following strategies:

    • Salt Formation: For basic imidazo[1,2-a]pyridines, forming a salt with a pharmaceutically acceptable acid can significantly increase aqueous solubility.[1]

    • Formulation Strategies: Advanced formulation techniques such as using cyclodextrins, preparing amorphous solid dispersions, or developing lipid-based formulations can enhance solubility.[1]

    • Structural Modification: Minor structural modifications that introduce polar functional groups can improve solubility. The following table provides illustrative data on how such changes can affect solubility.

Compound IDR Group ModificationcLogPAqueous Solubility (µM)
Parent-01-CON(CH₃)₂3.65
Analog-01-CONH(SO₂CH₃)1.855
Analog-02-CO-(morpholine)2.170
Analog-03-CO-(4-pyridyl)2.540
Note: This table presents illustrative data. Actual results will vary depending on the specific imidazo[1,2-a]pyridine core.[1]

1.3. Compound Stability Evaluation

Compounds may degrade in the assay buffer, especially during prolonged incubation periods.

  • Recommendation: Incubate the compound in the assay buffer for the duration of the experiment and analyze its integrity by LC-MS at different time points. If degradation is observed, consider modifying the assay conditions (e.g., reducing incubation time, adjusting pH) or the compound structure to improve stability.

Guide 2: Optimizing Assay Performance

Assay-related issues can lead to false negatives or high variability.

Diagram: Assay Optimization Workflow

A Inconsistent or Low Assay Signal B 1. Verify Reagent Quality and Concentration A->B C 2. Check for Compound Interference (Autofluorescence, Quenching) B->C D Interference Detected? C->D E Use Alternative Assay Format or Counter-screen D->E Yes F 3. Assess Assay Robustness (Z'-factor) D->F No E->F G Z' < 0.5? F->G H Re-optimize Assay Parameters (e.g., Incubation Time, Temperature) G->H Yes I 4. Evaluate for Systematic Bias (Plate Effects) G->I No H->F J Bias Detected? I->J K Implement Data Correction Methods J->K Yes L Proceed with Screening J->L No K->L

Caption: A workflow for troubleshooting and optimizing assay performance.

2.1. Compound Interference

Imidazo[1,2-a]pyridines can be fluorescent, which may interfere with fluorescence-based assays.[6] They can also cause assay interference through other mechanisms like light scattering or colloidal aggregation.[2][7]

  • Recommendation: Run control experiments with your compound in the absence of the biological target to check for autofluorescence or other interference with the detection method. If interference is detected, consider using an alternative, non-optical assay format or implementing a counter-screen to identify false positives.

2.2. Assay Robustness

The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.

  • Recommendation: Calculate the Z'-factor for your assay using positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. If the Z'-factor is below 0.5, the assay needs to be re-optimized.

Z'-factorAssay Quality
> 0.5Excellent
0 - 0.5Marginal
< 0Unacceptable

2.3. Systematic Bias

Systematic errors, such as edge effects or gradients across the plate, can compromise the data quality.[4]

  • Recommendation: Analyze your data for plate-specific patterns. If systematic bias is detected, implement data normalization and correction techniques. Randomizing the sample layout on the plates can also help to mitigate these effects.[4]

Guide 3: Addressing Biological Complexity

When moving from biochemical to cell-based assays, additional factors come into play.

Diagram: Target Engagement Signaling Pathway

cluster_0 Cellular Environment cluster_1 Resistance Mechanisms A Imidazo[1,2-a]pyridine B Cell Membrane A->B Permeation C Intracellular Target (e.g., Kinase, Receptor) B->C Binding F Efflux Pumps (e.g., Pgp) B->F Efflux D Downstream Signaling C->D G Metabolizing Enzymes (e.g., CYPs) C->G Metabolism E Biological Response D->E

Caption: Factors influencing compound activity in a cellular context.

3.1. Cell Permeability and Efflux

The ability of a compound to cross the cell membrane and accumulate at its site of action is critical for its bioactivity.

  • Recommendation: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to assess the permeability of your compounds. Assays with cell lines overexpressing efflux pumps (e.g., MDR1 cells) can determine if your compound is a substrate for these transporters.[8]

3.2. Target Engagement

It is essential to confirm that the compound is interacting with its intended target within the cell.

  • Recommendation: Employ target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), to verify that your compound binds to its target in a cellular environment.

Experimental Protocols

Protocol 1: In Situ Salt Screening

This protocol allows for a rapid assessment of potential salt forms to improve solubility.[1]

  • Selection of Counter-ions: Choose a variety of pharmaceutically acceptable acids (e.g., hydrochloric, methanesulfonic, sulfuric, succinic, tartaric).

  • Solution Preparation: Prepare saturated solutions of the imidazo[1,2-a]pyridine free base in aqueous solutions containing a molar excess of each selected acid.

  • Equilibration: Agitate the solutions at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Analysis: Filter the solutions to remove any undissolved solid.

  • Quantification: Determine the concentration of the dissolved imidazo[1,2-a]pyridine in the filtrate using a suitable analytical method like HPLC-UV.

  • Comparison: Compare the solubility of the different salt forms to that of the free base to identify the most effective counter-ion.

Protocol 2: Autofluorescence Measurement

This protocol helps to identify compounds that interfere with fluorescence-based assays.

  • Compound Preparation: Prepare a serial dilution of the imidazo[1,2-a]pyridine compound in the assay buffer.

  • Plate Layout: Dispense the compound dilutions into the wells of a microplate. Include wells with buffer only as a negative control.

  • Measurement: Read the fluorescence intensity of the plate using the same excitation and emission wavelengths as in the primary assay.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration. A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent and may interfere with the assay.

References

Technical Support Center: Enhancing the Solubility of Imidazo[1,2-a]pyridine Compounds for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with imidazo[1,2-a]pyridine compounds during in vitro experiments.

Troubleshooting Guide

Issue: Compound precipitates immediately upon dilution in aqueous buffer.

Question: I dissolved my imidazo[1,2-a]pyridine compound in DMSO to make a stock solution. When I dilute it into my aqueous assay buffer or cell culture medium, it immediately turns cloudy or a precipitate forms. What is happening and how can I fix it?

Answer: This phenomenon, often called "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. The high concentration of the organic solvent (like DMSO) in the stock solution keeps the compound dissolved, but the rapid dilution into an aqueous environment lowers the solvent strength, causing the poorly soluble compound to precipitate.

Recommended Solutions:

  • Decrease the Final Concentration: The simplest solution is to lower the final working concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Optimize the Dilution Method: Instead of a single large dilution, try a serial dilution approach. Pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C) can also increase the solubility of some compounds.

  • Adjust Final DMSO Concentration: While it's crucial to minimize DMSO in cell-based assays (typically ≤0.5% to avoid toxicity), a slightly higher final concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.

Issue: Compound solution is clear initially but forms a precipitate over time in the incubator.

Question: My compound solution was clear after dilution, but after a few hours at 37°C in the incubator, I observed a precipitate. Why does this happen?

Answer: Delayed precipitation can be caused by several factors related to the incubator environment and the stability of the solution over time.

Potential Causes and Solutions:

  • Temperature Shifts: The solubility of a compound can be temperature-dependent. A compound that is soluble at room temperature might be less stable and precipitate at 37°C over time.

    • Solution: Perform a kinetic solubility assay at 37°C to determine the maximum stable concentration over the time course of your experiment.

  • pH Shifts in Media: The CO2 environment in an incubator can cause a slight decrease in the pH of the cell culture medium, which can affect the solubility of pH-sensitive compounds.

    • Solution: Ensure your medium is adequately buffered for the CO2 concentration. You can also test the compound's solubility in buffers of slightly different pH values to understand its sensitivity.

  • Interaction with Media Components: Some compounds may slowly interact with salts, proteins (if using serum), or other components in the medium, leading to the formation of insoluble complexes.

    • Solution: Test the compound's solubility in a simpler buffer (like PBS) and compare it to its solubility in the complete medium to see if media components are contributing to the precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A1:

  • Kinetic solubility is the concentration of a compound that can be dissolved from a high-concentration stock solution (usually in DMSO) when diluted into an aqueous buffer and is measured before the solution reaches equilibrium. It is a measure of how quickly a compound precipitates. This is often more relevant for early drug discovery and high-throughput screening where compounds are in contact with the assay medium for a shorter period.

  • Thermodynamic solubility is the true equilibrium solubility of a compound, where the solid form of the compound is in equilibrium with its dissolved form in a saturated solution. This measurement is more time-consuming but is crucial for lead optimization and formulation development.

For most in vitro assays, determining the kinetic solubility under your specific experimental conditions is a good starting point for troubleshooting precipitation issues.

Q2: How can I systematically improve the solubility of my imidazo[1,2-a]pyridine compound?

A2: A systematic approach can help you find the best solubilization strategy for your compound. The following workflow can guide your efforts:

G cluster_optimization Solubilization Strategies start Poorly Soluble Imidazo[1,2-a]pyridine solubility_assay Determine Kinetic & Thermodynamic Solubility start->solubility_assay is_solubility_sufficient Is Solubility Sufficient for In Vitro Assay? solubility_assay->is_solubility_sufficient proceed Proceed with Assay is_solubility_sufficient->proceed Yes optimize Optimize Formulation is_solubility_sufficient->optimize No cosolvents Co-solvents (e.g., DMSO, Ethanol) optimize->cosolvents ph_modification pH Modification optimize->ph_modification cyclodextrins Cyclodextrins (e.g., HP-β-CD) optimize->cyclodextrins salt_formation Salt Formation optimize->salt_formation PI3K_Akt_mTOR_Pathway cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth mTORC1->CellGrowth Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival

Technical Support Center: Overcoming Drug Resistance with Novel Imidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving novel imidazo[1,2-a]pyridine analogs aimed at overcoming drug resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which imidazo[1,2-a]pyridine analogs overcome drug resistance?

A1: Novel imidazo[1,2-a]pyridine analogs have been shown to overcome drug resistance through several key mechanisms:

  • Inhibition of ABC Transporters: Many analogs act as potent inhibitors of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2). By blocking these efflux pumps, the compounds prevent the removal of chemotherapeutic agents from cancer cells, thereby restoring their efficacy.[1][2][3]

  • Modulation of Signaling Pathways: These compounds can inhibit critical signaling pathways that are often dysregulated in resistant cancers. This includes the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.[4][5][6][7][8] Some analogs also affect the STAT3/NF-κB signaling pathway, which is involved in inflammation and cancer progression.

  • Inhibition of Kinases: Certain imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of specific kinases, such as Epidermal Growth Factor Receptor (EGFR) and c-Met, which are implicated in tumor growth and resistance to therapy.[9]

Q2: My imidazo[1,2-a]pyridine analog shows poor aqueous solubility. How can I address this for in vitro assays?

A2: Poor aqueous solubility is a common challenge with heterocyclic compounds. Here are some strategies to address this:

  • Co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. However, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Formulation Strategies: For in vivo studies, formulation approaches such as the use of cyclodextrins, liposomes, or nanoparticles can enhance solubility and bioavailability.

  • Chemical Modification: During the lead optimization phase, introducing polar functional groups to the imidazo[1,2-a]pyridine scaffold can improve solubility.[10]

  • Salt Formation: If your compound has a basic nitrogen atom, forming a salt with a pharmaceutically acceptable acid can significantly increase its aqueous solubility.

Q3: I am observing off-target effects with my imidazo[1,2-a]pyridine-based kinase inhibitor. What should I do?

A3: Off-target effects are a known concern with kinase inhibitors due to the conserved nature of the ATP-binding site.

  • Kinome Profiling: Conduct a broad kinase screening panel to identify which other kinases are being inhibited by your compound. This will provide a clearer picture of its selectivity.

  • Structure-Activity Relationship (SAR) Studies: Analyze the SAR to identify structural moieties that contribute to off-target binding. Modifications to the scaffold can be made to improve selectivity.

  • Lower Concentrations: Use the lowest effective concentration of your compound in functional assays to minimize off-target effects.

  • Counter-screening: Validate your findings using cells that do not express the intended target to confirm that the observed phenotype is indeed due to on-target inhibition.

Q4: How do I interpret the IC50 values when assessing the reversal of multidrug resistance?

A4: The half-maximal inhibitory concentration (IC50) is a key parameter. When evaluating MDR reversal, you will typically determine the IC50 of a cytotoxic drug in the presence and absence of your imidazo[1,2-a]pyridine analog.

  • Dose-Response Curves: Generate dose-response curves for the cytotoxic agent alone and in combination with a non-toxic concentration of the imidazo[1,2-a]pyridine analog.[11][12]

  • Reversal Fold (RF): The degree of resistance reversal is often expressed as the reversal fold, calculated as: RF = (IC50 of cytotoxic drug alone) / (IC50 of cytotoxic drug in the presence of the analog) A higher RF value indicates a more potent reversal of resistance.

  • Combination Index (CI): To determine if the interaction is synergistic, additive, or antagonistic, the Combination Index (CI) can be calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy.[13][14][15][16]

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in cell viability (e.g., MTT) assays.
Possible Cause Solution
Compound Precipitation Visually inspect the wells for any precipitate after adding the compound. Pre-warm the media before adding the compound stock. Reduce the final concentration of the compound. See FAQ2 for solubility enhancement.
Cell Seeding Density Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Create a growth curve for your specific cell line.
DMSO Toxicity Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the highest concentration of DMSO used.
Interference with Assay Reagent Some compounds can interfere with the MTT reagent itself. Run a control with the compound in cell-free media to check for any direct reaction with MTT.
Problem 2: Weak or no signal in Western Blot for signaling pathway proteins (e.g., p-Akt, p-mTOR).
Possible Cause Solution
Suboptimal Antibody Dilution Titrate the primary and secondary antibodies to determine the optimal concentration for your experimental setup.
Insufficient Protein Loading Ensure you are loading a sufficient amount of total protein (typically 20-40 µg). Perform a protein quantification assay (e.g., BCA) before loading.
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize the transfer time and voltage.
Incorrect Blocking Buffer Some antibodies work better with BSA-based blocking buffers, while others prefer non-fat milk. Consult the antibody datasheet for recommendations.
Compound Treatment Time The phosphorylation of signaling proteins can be transient. Perform a time-course experiment to determine the optimal time point to observe changes after compound treatment.
Problem 3: High background in Rhodamine 123 efflux assay for ABCB1/P-gp activity.
Possible Cause Solution
Sub-optimal Dye Concentration Titrate the Rhodamine 123 concentration to find a balance between a strong signal in the control cells and minimal background fluorescence.
Inadequate Washing Steps Ensure thorough washing of cells to remove extracellular dye before analysis by flow cytometry.
Cell Death High concentrations of the test compound or prolonged incubation can induce cell death, leading to non-specific dye uptake. Assess cell viability in parallel.
Autofluorescence Some cell lines have high intrinsic autofluorescence. Run an unstained cell control to set the baseline for your analysis.

Quantitative Data Summary

Table 1: In Vitro Antiproliferative Activity of Selected Imidazo[1,2-a]pyridine Analogs in Cancer Cell Lines

Compound IDCell LineTarget/MechanismIC50 (µM)Reference
15a HCT116PI3K/mTOR dual inhibitorNot specified[4]
15a HT-29PI3K/mTOR dual inhibitorNot specified[4]
12b Hep-2Anticancer11[17]
12b HepG2Anticancer13[17]
12b MCF-7Anticancer11[17]
12b A375Anticancer11[17]
Compound 6 A375AKT/mTOR inhibitor<12[5][10]
Compound 6 WM115AKT/mTOR inhibitor<12[5][10]
Compound 6 HeLaAKT/mTOR inhibitor35[5][10]
Thiazole derivative A375PI3KCA inhibitor0.14[5]
Thiazole derivative HeLaPI3KCA inhibitor0.21[5]
15d A375PAntiproliferative<0.06[12]
17e A375PAntiproliferative<0.06[12]
18c A375PAntiproliferative<0.06[12]
18h A375PAntiproliferative<0.06[12]
18i A375PAntiproliferative<0.06[12]
Compound 9d HeLaAnticancer10.89[18]
Compound 9d MCF-7Anticancer2.35[18]

Table 2: Reversal of Multidrug Resistance by Imidazo[1,2-a]pyridine Analogs

Compound IDCell LineChemotherapeutic AgentReversal Fold (RF)TargetReference
Y22 Not specifiedAdriamycinABCB1 = 8.35ABCB1/ABCG2[2][3]
Y22 Not specifiedNot specifiedABCG2 = 2.71ABCB1/ABCG2[2][3]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the imidazo[1,2-a]pyridine analog alone (to check for cytotoxicity) or in combination with a chemotherapeutic agent. Include vehicle-treated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.[17][19][20]

Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway
  • Cell Lysis: After treatment with the imidazo[1,2-a]pyridine analog for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.[21][22][23]

Protocol 3: P-glycoprotein (ABCB1) ATPase Activity Assay
  • Reagent Preparation: Prepare recombinant human P-gp membranes, assay buffer, and a standard solution of inorganic phosphate (Pi).

  • Assay Setup: In a 96-well plate, incubate the P-gp membranes with the assay buffer in the presence of various concentrations of the imidazo[1,2-a]pyridine analog. Include a positive control (e.g., verapamil) and a negative control (sodium orthovanadate, a P-gp inhibitor).

  • Reaction Initiation: Start the reaction by adding MgATP and incubate at 37°C for a defined period (e.g., 20-40 minutes).

  • Reaction Termination and Detection: Stop the reaction and add a detection reagent (e.g., malachite green-based) that forms a colored complex with the liberated inorganic phosphate.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).

  • Data Analysis: Calculate the amount of Pi released using a standard curve. The P-gp-specific ATPase activity is the difference between the total ATPase activity and the activity in the presence of sodium orthovanadate. Plot the ATPase activity against the compound concentration to determine its effect.[22][24][25][26]

Visualizations

MDR_Reversal_Mechanisms cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ABC_Transporter ABC Transporters (e.g., ABCB1, ABCG2) PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Drug_Resistance Drug Resistance (Proliferation, Survival) mTOR->Drug_Resistance Imidazo_Analog Imidazo[1,2-a]pyridine Analog Imidazo_Analog->ABC_Transporter Inhibits Imidazo_Analog->PI3K Inhibits Chemotherapy Chemotherapeutic Drug Chemotherapy->ABC_Transporter efflux

Caption: Mechanisms of overcoming drug resistance by imidazo[1,2-a]pyridine analogs.

experimental_workflow A Synthesize & Characterize Imidazo[1,2-a]pyridine Analogs B Assess Cytotoxicity (e.g., MTT Assay) A->B C Evaluate MDR Reversal (Combination Assays) B->C D Determine Mechanism of Action C->D E ABC Transporter Inhibition (e.g., Rhodamine 123 Efflux, ATPase Assay) D->E Efflux Pump Inhibition F Signaling Pathway Modulation (e.g., Western Blot for PI3K/Akt/mTOR) D->F Pathway Modulation G Lead Optimization (SAR Studies) E->G F->G H In Vivo Efficacy Studies G->H

Caption: Experimental workflow for evaluating imidazo[1,2-a]pyridine analogs as MDR reversal agents.

troubleshooting_logic Start Inconsistent In Vitro Results Solubility Is the compound soluble in assay media? Start->Solubility Concentration Is the compound concentration and DMSO level optimized? Solubility->Concentration Yes EnhanceSolubility Enhance Solubility: - Use co-solvents - Gentle warming - Re-evaluate formulation Solubility->EnhanceSolubility No CellHealth Are the cells healthy and in logarithmic growth phase? Concentration->CellHealth Yes ModifyProtocol Modify Protocol: - Adjust concentrations - Optimize incubation times - Check reagent stability Concentration->ModifyProtocol No AssayControls Are all controls (positive, negative, vehicle) behaving as expected? CellHealth->AssayControls Yes OptimizeCells Optimize Cell Culture: - Check for contamination - Perform growth curve analysis - Use fresh cell stocks CellHealth->OptimizeCells No AssayControls->ModifyProtocol No ReviewData Review and Re-run Experiment AssayControls->ReviewData Yes ModifyProtocol->Start EnhanceSolubility->Start OptimizeCells->Start

Caption: Troubleshooting workflow for inconsistent in vitro assay results.

References

Technical Support Center: Regioselective Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?

A: Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or issues with starting materials. Here are some troubleshooting steps:

  • Optimize Reaction Conditions:

    • Temperature: The ideal temperature can vary significantly. For instance, in copper-catalyzed syntheses using aminopyridines and nitroolefins, 80°C was found to be optimal.[1] For catalyst- and solvent-free reactions of 2-aminopyridine with α-haloketones, increasing the temperature from room temperature to 60°C significantly improved the yield from 65% to 91%.[2]

    • Solvent: The choice of solvent is critical. In a copper-catalyzed reaction, DMF was identified as the best solvent.[1] In other cases, polar protic solvents like ethanol or even water can be effective, especially in microwave-assisted syntheses.[3] For some protocols, non-polar solvents like toluene or even solvent-free conditions have proven successful.[2]

    • Reaction Time: Monitor the reaction progress using TLC to determine the optimal reaction time. Microwave-assisted protocols can significantly reduce reaction times to as little as 30 minutes, with excellent yields.[3]

  • Evaluate the Catalyst:

    • Catalyst Choice: The type of catalyst can dramatically impact the yield. For copper-catalyzed reactions, CuBr has been shown to be highly effective.[1] In other instances, iodine has been used as an efficient and cost-effective catalyst.[4] For certain multicomponent reactions, Lewis acids like Sc(OTf)₃ or catalysts like ammonium chloride have been employed successfully.[5]

    • Catalyst Loading: The amount of catalyst is crucial. For an iodine-catalyzed reaction, 20 mol % was found to be the optimal loading to achieve a high yield.[6]

  • Check Starting Materials:

    • Purity: Ensure the purity of your starting materials, as impurities can interfere with the reaction.

    • Substituent Effects: The electronic nature of the substituents on your starting materials can influence the reaction outcome. Electron-rich substrates tend to give better yields in some copper-catalyzed reactions.[1]

Issue 2: Poor Regioselectivity

Q: I am observing the formation of multiple isomers, leading to poor regioselectivity. How can I improve the regioselectivity of my synthesis?

A: Achieving high regioselectivity is a common challenge. The substitution pattern of the final product is often influenced by the reaction mechanism and the nature of the starting materials.

  • Choice of Synthesis Route: Certain synthetic methods are inherently more regioselective. For the synthesis of 3-substituted imidazo[1,2-a]pyridines, a benzotriazole-mediated one-pot approach has been shown to provide excellent regioselectivity, with no 2-substituted or 2,3-disubstituted products observed.[7]

  • Starting Material Design:

    • To synthesize 3-monosubstituted imidazo[1,2-a]pyridines, the use of a correspondingly substituted α-haloacetaldehyde is often required.[7]

    • In the synthesis of 3,6-disubstituted-2-aminoimidazo[1,2-a]pyridines, a strategy involving halogen-metal exchange followed by regiospecific metalation at position 3 allows for controlled functionalization.

  • Reaction Mechanism Control: Understanding the reaction mechanism can provide insights into controlling regioselectivity. For instance, in some syntheses, the initial attack of the pyridine nitrogen versus the exocyclic amino group determines the final regiochemistry.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using microwave-assisted synthesis for imidazo[1,2-a]pyridines?

A1: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times (often to 30 minutes or less), excellent yields (typically 92-95%), and the ability to use environmentally friendly solvents like water.[3] This method often proceeds efficiently without the need for a catalyst.[3]

Q2: Can I perform the synthesis of imidazo[1,2-a]pyridines under "green" or environmentally friendly conditions?

A2: Yes, several green chemistry approaches have been developed. These include:

  • Catalyst- and solvent-free reactions: Heating a mixture of a 2-aminopyridine and an α-haloketone at 60°C can provide excellent yields without any catalyst or solvent.[2]

  • Aqueous conditions: Some protocols utilize water as the solvent, which is a significant improvement in terms of environmental impact.[3]

  • Use of air as an oxidant: In certain copper-catalyzed reactions, air can be used as the oxidant, which is abundant, inexpensive, and produces no toxic byproducts.[1]

Q3: What is the Groebke-Blackburn-Bienaymé (GBB) reaction and why is it useful for synthesizing imidazo[1,2-a]pyridines?

A3: The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction involving a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide to form 3-aminoimidazo[1,2-a]pyridines.[8][9] It is a highly efficient one-pot synthesis that allows for the rapid construction of a diverse library of these compounds. The reaction can be catalyzed by Lewis or Brønsted acids and has been adapted for microwave-assisted and eco-friendly conditions.[8][10]

Q4: How can I purify my imidazo[1,2-a]pyridine product effectively?

A4: Purification strategies depend on the specific reaction and byproducts.

  • Filtration: In some cases, particularly with iodine-catalyzed reactions in ethanol, the product precipitates out of the reaction mixture and can be purified by simple filtration.[4]

  • Extraction and Recrystallization: For many reactions, a standard workup involving extraction with an organic solvent (like ethyl acetate) followed by concentration and recrystallization from a suitable solvent (such as methanol) is effective.[3]

  • Flash Chromatography: For more complex mixtures or to achieve high purity, flash chromatography is a common purification technique.[11]

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of Imidazo[1,2-a]pyridines

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
--- (None)EthanolReflux1225[12]
ZnOEthanolReflux1045[12]
FeCl₃EthanolReflux855[12]
Copper SilicateEthanolReflux1.592[12]
Iodine (20 mol %)WaterRoom Temp192[6]
CuBrDMF80-90[1]

Table 2: Optimization of a Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction

Catalyst (20 mol%)SolventMethodTime (min)Yield (%)Reference
--- (None)EtOHReflux18010[10]
NH₄ClEtOHReflux18022[10]
NH₄ClEtOHMicrowave1536[10]

Experimental Protocols

Protocol 1: Microwave-Assisted Catalyst-Free Synthesis of Imidazo[1,2-a]pyridine Derivatives [3]

  • Reactant Mixture: In a closed vessel, prepare a mixture of the 2-aminonicotinic acid derivative (1 mmol) and chloroacetaldehyde (1 mmol).

  • Solvent Addition: Add water as the solvent.

  • Microwave Irradiation: Irradiate the reaction mixture in a microwave reactor for 30 minutes.

  • Workup: After the reaction is complete, extract the mixture with ethyl acetate.

  • Isolation: Combine the organic extracts and concentrate them under vacuum to obtain the dry product.

  • Purification: Recrystallize the crude product from methanol to afford the pure imidazo[1,2-a]pyridine derivative (yields typically 92-95%).

Protocol 2: Copper(I)-Catalyzed Synthesis from Aminopyridines and Nitroolefins [1]

  • Reaction Setup: In a reaction vessel, combine the aminopyridine (1 mmol), nitroolefin (1.2 mmol), and CuBr (10 mol%).

  • Solvent: Add DMF as the solvent.

  • Reaction Conditions: Stir the reaction mixture at 80°C under an air atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup and Purification: Once the reaction is complete, follow a standard aqueous workup and purify the product by column chromatography.

Protocol 3: One-Pot Groebke-Blackburn-Bienaymé (GBB) Reaction [8]

  • Reactant Mixture: In a suitable flask, combine the 2-aminopyridine (1 mmol), aldehyde (1 mmol), and isocyanide (1 mmol).

  • Catalyst and Solvent: Add the chosen catalyst (e.g., ammonium chloride, 20 mol%) and solvent (e.g., ethanol).

  • Reaction: Stir the reaction at the optimized temperature (e.g., 60°C or under microwave irradiation) until completion as monitored by TLC.

  • Workup and Purification: After completion, remove the solvent under reduced pressure and purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select Synthesis Protocol reactants Prepare Starting Materials (2-aminopyridine derivative, aldehyde/ketone, etc.) start->reactants setup Set up Reaction Vessel reactants->setup reagents Prepare Catalyst and Solvent reagents->setup reaction Run Reaction (Conventional Heating or Microwave) setup->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Quench Reaction & Aqueous Workup monitor->workup Complete extraction Solvent Extraction workup->extraction purification Purify Product (Recrystallization or Chromatography) extraction->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis finish Pure Imidazo[1,2-a]pyridine analysis->finish

Caption: General experimental workflow for the synthesis of imidazo[1,2-a]pyridines.

gbb_mechanism amine 2-Aminopyridine imine Imine Intermediate amine->imine aldehyde Aldehyde aldehyde->imine catalyst Acid Catalyst (H+) catalyst->imine activates aldehyde nitrilium Nitrilium Ion Intermediate imine->nitrilium isocyanide Isocyanide isocyanide->nitrilium nucleophilic attack cyclization Intramolecular Cyclization nitrilium->cyclization intramolecular attack by pyridine N product 3-Aminoimidazo[1,2-a]pyridine cyclization->product tautomerization

Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.

troubleshooting_regioselectivity start Poor Regioselectivity Observed q1 Are you using a regioselective protocol? start->q1 a1_yes Consider steric/electronic effects of substituents q1->a1_yes Yes a1_no Switch to a regioselective method (e.g., Benzotriazole-mediated synthesis) q1->a1_no No q2 Can starting materials be modified? a1_yes->q2 solution Improved Regioselectivity a1_no->solution a2_yes Use pre-functionalized starting materials (e.g., substituted α-haloacetaldehydes) q2->a2_yes Yes a2_no Optimize reaction conditions to favor one pathway q2->a2_no No a2_yes->solution a2_no->solution

Caption: Troubleshooting logic for improving regioselectivity.

References

Addressing cytotoxicity issues of imidazo[1,2-a]pyridine-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine-based compounds, specifically addressing issues related to cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyridine compound shows high cytotoxicity in cancer cell lines, but what are the common underlying mechanisms?

A1: Imidazo[1,2-a]pyridine derivatives exert cytotoxic effects through various mechanisms, often targeting key cellular processes. Common mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical survival pathways. For instance, some compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and proliferation.[1][2] Others may induce apoptosis through either intrinsic (mitochondrial) or extrinsic pathways, often involving the activation of caspases and regulation of the Bcl-2 family of proteins.[1][3] Additionally, cell cycle arrest, commonly at the G2/M phase, prevents cancer cells from dividing and proliferating.[1]

Q2: I am observing significant cytotoxicity in non-cancerous (normal) cell lines. How can I reduce this off-target toxicity?

A2: High cytotoxicity in normal cell lines is a common challenge. Addressing this issue often involves structural modification of the compound to improve its selectivity for cancer cells. Structure-activity relationship (SAR) studies can provide insights into which chemical moieties are associated with off-target toxicity.[4][5] Consider synthesizing and testing analogues with modifications at different positions of the imidazo[1,2-a]pyridine core. For example, altering substituents on the phenyl ring or at other positions can modulate the compound's electronic and steric properties, potentially leading to a better therapeutic index. It is also crucial to perform dose-response studies on a panel of both cancerous and non-cancerous cell lines to determine the therapeutic window.

Q3: My results for cytotoxicity (e.g., IC50 values) are inconsistent across experiments. What are the potential reasons for this variability?

A3: Inconsistent IC50 values can arise from several experimental factors. Key areas to troubleshoot include:

  • Compound Stability and Solubility: Ensure your compound is fully dissolved and stable in the cell culture medium. Precipitation of the compound can lead to lower effective concentrations and variable results. Using a suitable solvent like DMSO at a final concentration that is non-toxic to the cells is critical.[1]

  • Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and growth phase. Cells at different passages or confluency levels can exhibit varying sensitivities to cytotoxic agents.

  • Assay Protocol: Standardize incubation times, reagent concentrations, and reading parameters for your cytotoxicity assay (e.g., MTT, XTT). Ensure that the chosen assay is not affected by the chemical properties of your compound.

  • Plate Reader and Pipetting Accuracy: Calibrate your plate reader and ensure accurate and consistent pipetting across all wells to minimize variability.

Q4: How can I determine if the observed cell death is due to apoptosis or necrosis?

A4: To distinguish between apoptosis and necrosis, you can use several assays. A common method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[1]

  • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised cell membrane, a hallmark of late apoptosis and necrosis.

By analyzing the staining pattern, you can differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Troubleshooting Guides

Problem: Unexpectedly Low Cytotoxicity
Possible Cause Troubleshooting Step
Compound Degradation Store the compound under appropriate conditions (e.g., protected from light, at the recommended temperature). Prepare fresh stock solutions regularly.
Incorrect Concentration Verify the initial concentration of your stock solution. Perform serial dilutions carefully and use calibrated pipettes.
Cell Line Resistance The chosen cell line may be inherently resistant to your compound. Test your compound on a panel of different cancer cell lines to identify sensitive ones.
Sub-optimal Incubation Time The cytotoxic effect may be time-dependent. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration.
Problem: High Background Signal in Cytotoxicity Assay
Possible Cause Troubleshooting Step
Compound Interference Your compound may interfere with the assay chemistry (e.g., reducing MTT reagent). Run a control with the compound in cell-free media to check for direct interaction with the assay reagents.
Solvent (e.g., DMSO) Toxicity The concentration of the solvent used to dissolve your compound may be too high, causing non-specific cell death. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).
Contamination Microbial contamination can affect cell health and assay results. Regularly check your cell cultures for contamination.

Quantitative Data Summary

The following tables summarize the cytotoxic activity (IC50 values) of various imidazo[1,2-a]pyridine-based compounds against different cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Melanoma and Cervical Cancer Cell Lines

CompoundA375 (Melanoma) IC50 (µM)WM115 (Melanoma) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)Reference
Compound 529.835.244.6[1]
Compound 69.711.534.8[1]
Compound 720.425.140.2[1]

Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine Hybrids in Lung and Liver Cancer Cell Lines

CompoundA549 (Lung Cancer) IC50 (µM)HepG2 (Liver Carcinoma) IC50 (µM)Reference
HB950.56-[6][7]
HB10-51.52[6][7]
Cisplatin (Control)53.2554.81[6][7]

Table 3: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Breast Cancer Cell Lines

CompoundHCC1937 (Breast Cancer) IC50 (µM)Reference
IP-545[3][8]
IP-647.7[3][8]
IP-779.6[3][8]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from a study on imidazo[1,2-a]pyridine cytotoxicity.[1]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 4–5 × 10³ cells per well and allow them to attach and grow for 48 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of the imidazo[1,2-a]pyridine compound (e.g., 0–100 µM) or vehicle control (e.g., DMSO) for the desired duration (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 585 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Annexin V/PI Staining for Apoptosis

This protocol is a standard method for detecting apoptosis.[1]

  • Cell Treatment: Treat cells with the imidazo[1,2-a]pyridine compound at the desired concentration and for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization, and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A375, HeLa) treatment Treat cells with imidazo[1,2-a]pyridine cell_culture->treatment compound_prep Compound Preparation (Stock Solution in DMSO) compound_prep->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt flow_cytometry Flow Cytometry (Apoptosis, Cell Cycle) treatment->flow_cytometry western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Calculation mtt->ic50 apoptosis_quant Apoptosis Quantification flow_cytometry->apoptosis_quant protein_levels Protein Level Analysis western_blot->protein_levels

Caption: General experimental workflow for assessing the cytotoxicity of imidazo[1,2-a]pyridine compounds.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound Imidazo[1,2-a]pyridine Compound bax Bax compound->bax upregulates bcl2 Bcl-2 compound->bcl2 downregulates death_receptor Death Receptor compound->death_receptor activates mito Mitochondria bax->mito bcl2->mito cyto_c Cytochrome c mito->cyto_c release cas9 Caspase-9 cyto_c->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates cas8 Caspase-8 death_receptor->cas8 activates cas8->cas3 activates apoptosis Apoptosis cas3->apoptosis

Caption: Simplified signaling pathways for apoptosis induced by imidazo[1,2-a]pyridine compounds.

troubleshooting_logic start Inconsistent Cytotoxicity Results check_compound Check Compound Solubility & Stability start->check_compound check_cells Verify Cell Culture Consistency start->check_cells check_protocol Standardize Assay Protocol start->check_protocol dissolved Is compound fully dissolved? check_compound->dissolved passage Consistent passage and density? check_cells->passage incubation Consistent incubation times? check_protocol->incubation dissolved->check_cells Yes optimize_sol Optimize solvent/ preparation method dissolved->optimize_sol No passage->check_protocol Yes control_culture Implement strict cell culture protocols passage->control_culture No incubation->start Yes, issue persists refine_protocol Refine and document assay protocol incubation->refine_protocol No

Caption: Logical troubleshooting workflow for inconsistent cytotoxicity results.

References

Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of imidazo[1,2-a]pyridine pharmacokinetics in mouse models.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals when optimizing the pharmacokinetics of imidazo[1,2-a]pyridine compounds in mouse models?

A1: The main objective is to improve the drug-like properties of the compounds to ensure adequate exposure at the target site of action. Key goals typically include:

  • Enhanced Oral Bioavailability (F%): To ensure the compound can be effectively administered orally.

  • Increased Exposure (AUC): To maximize the total amount of drug the body is exposed to over time.

  • Extended Half-Life (t½): To reduce dosing frequency.

  • Reduced Clearance (CL): To slow the rate at which the drug is eliminated from the body.

  • Improved Metabolic Stability: To prevent rapid breakdown of the compound into inactive metabolites.

Q2: What common structural modifications can improve the pharmacokinetic profile of imidazo[1,2-a]pyridines?

A2: Structure-activity relationship (SAR) and structure-property relationship (SPR) studies have identified several effective strategies:

  • Introduce Polar Groups: Adding functionalities like a 2-pyridyl group can lower the compound's calculated Log P (cLogP), which may improve solubility without significantly compromising potency[1][2].

  • Create Carboxamides: Converting carboxylic acid intermediates into a diverse range of amides is a versatile strategy to modulate physicochemical properties, including solubility and metabolic stability[1][2].

  • Balance Lipophilicity: While larger, more lipophilic groups (e.g., biaryl ethers) can confer nanomolar potency, they may negatively impact solubility and other pharmacokinetic parameters[1][3]. A careful balance is essential.

  • Block Metabolic Sites: Identifying metabolic liabilities through in vitro studies and then modifying the structure to block these sites can significantly improve stability and in vivo exposure[4].

  • Reduce P-glycoprotein (Pgp) Efflux: For compounds that are Pgp substrates, incorporating specific structural motifs, such as a fluorine-substituted piperidine, has been shown to reduce efflux and improve bioavailability[5].

Q3: How predictive are in vitro mouse liver microsome stability assays for in vivo pharmacokinetics?

A3: In vitro liver microsomal stability assays are a critical tool for predicting in vivo metabolic clearance. A high rate of metabolism in mouse liver microsomes often correlates with high clearance and a short half-life in mouse PK studies. For instance, one study found that an imidazo[1,2-a]pyridine compound (compound 13) that was moderately metabolized in mouse liver microsomes (79.9% metabolized) showed corresponding clearance rates in vivo[1]. These assays are essential for prioritizing compounds for in vivo testing and guiding medicinal chemistry efforts to improve metabolic stability[3][6].

Troubleshooting Guides

Problem: My imidazo[1,2-a]pyridine compound shows high potency in vitro but has poor oral bioavailability in mice.

This is a common issue stemming from poor absorption or high first-pass metabolism.

  • Possible Cause 1: Low Aqueous Solubility

    • Troubleshooting Step: Assess the thermodynamic solubility of your compound. If it is below the required concentration for your assay or in vivo study, solubility is likely a limiting factor.

    • Suggested Solution: Chemically modify the scaffold to introduce polar functional groups. The goal is to increase polarity and improve aqueous solubility without losing potency[7]. Converting a carboxylic acid to various amide analogues is a proven strategy to fine-tune this property[1][2].

  • Possible Cause 2: High First-Pass Metabolism

    • Troubleshooting Step: Perform an in vitro metabolic stability assay using mouse liver microsomes. Rapid degradation suggests that the compound is extensively metabolized in the liver before it can reach systemic circulation.

    • Suggested Solution: Identify the primary sites of metabolism (metabolic hotspots) through metabolite identification studies. Subsequent medicinal chemistry efforts can focus on modifying these positions to block metabolism. For example, replacing a metabolically labile hydrogen with a fluorine atom can be effective[4].

  • Possible Cause 3: P-glycoprotein (Pgp) Efflux

    • Troubleshooting Step: Use in vitro cell-based assays (e.g., Caco-2 or MDCK-MDR1) to determine if your compound is a substrate for efflux transporters like Pgp.

    • Suggested Solution: Further refinements in the molecular structure can reduce Pgp-mediated efflux. One successful approach involved integrating a fluorine-substituted piperidine, which significantly improved bioavailability[5].

Problem: The compound has a very high clearance rate and a short half-life in mice, requiring frequent dosing to maintain exposure.

This profile is characteristic of rapid elimination, most often through metabolism.

  • Possible Cause: Rapid Metabolic Clearance

    • Troubleshooting Step: Compare the compound's stability across liver microsomes from different species (mouse, rat, dog, human)[1]. This can reveal species-specific differences in metabolism and help in selecting more relevant models or designing more broadly stable compounds.

    • Suggested Solution: Focus on improving metabolic stability through SAR. For example, steric or electronic modifications near a metabolic soft spot can hinder enzymatic breakdown. One study noted that a 2-pyridyl compound was less susceptible to metabolism compared to other analogues, presumably due to steric and electronic factors[1][2].

Data Presentation

The following tables summarize pharmacokinetic data for representative imidazo[1,2-a]pyridine compounds evaluated in male mice, demonstrating the impact of structural modifications.

Table 1: Pharmacokinetic Parameters of Imidazo[1,2-a]pyridine Compounds in Mice[1]

CompoundDose (Route)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)t½ (h)CL (mL/min/kg)Vd (L/kg)F (%)
13 1 mg/kg (IV)--11101.815.02.3-
3 mg/kg (PO)0.5114022401.7--67.2
18 1 mg/kg (IV)--124011.513.413.3-
3 mg/kg (PO)4.0243385013.2--100

Data adapted from a study on anti-tuberculosis agents.[1]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a standard procedure for evaluating the pharmacokinetic profile of an imidazo[1,2-a]pyridine derivative following intravenous (IV) and oral (PO) administration.

  • Animal Model: Use male CD-1 mice (or another appropriate strain), typically weighing 25-30g. Acclimatize animals for at least 3 days before the experiment.

  • Compound Formulation:

    • IV Formulation: Solubilize the compound in a vehicle suitable for intravenous injection, such as 5% DMSO, 40% PEG400, and 55% saline.

    • PO Formulation: Prepare a suspension or solution in a vehicle like 0.5% methylcellulose in water.

  • Dosing Administration:

    • Divide mice into two groups (n=3-4 per group).

    • IV Group: Administer the compound via a single bolus injection into the tail vein. A typical dose is 1 mg/kg[1][2].

    • PO Group: Administer the compound via oral gavage. A typical dose is 3-10 mg/kg[1][2].

  • Blood Sampling:

    • Collect sparse blood samples (approx. 50 µL) from each animal at designated time points. A typical schedule is:

      • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

      • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Harvest the plasma supernatant and store it at -80°C until analysis.

  • Bioanalysis:

    • Quantify the compound concentration in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. This involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax, Tmax, AUC, t½, clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).

Protocol 2: In Vitro Mouse Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver enzymes.

  • Reagents: Mouse liver microsomes (MLM), NADPH regenerating system, test compound, positive control (a compound with known high clearance, e.g., verapamil), and negative control (no NADPH).

  • Incubation:

    • Prepare a reaction mixture containing phosphate buffer (pH 7.4), MLM, and the test compound (typically at 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Collect aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to determine the remaining percentage of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Mandatory Visualizations

G cluster_0 A Design & Synthesis of Novel Analogues B In Vitro Profiling (Potency, Solubility, Permeability) A->B Synthesize C In Vitro DMPK (Microsomal Stability) B->C Prioritize D In Vivo Mouse PK Study (IV and PO Dosing) C->D Select Candidates E Data Analysis (Calculate PK Parameters) D->E Generate Data F SAR/SPR Analysis (Identify Key Modifications) E->F Interpret F->A Redesign

Caption: Iterative workflow for pharmacokinetic optimization of imidazo[1,2-a]pyridines.

G cluster_0 In-Life Phase cluster_1 Bioanalysis Phase Dosing_IV IV Dosing (Tail Vein) Sampling Serial Blood Sampling (Multiple Timepoints) Dosing_IV->Sampling Dosing_PO PO Dosing (Oral Gavage) Dosing_PO->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis Calculation PK Parameter Calculation (AUC, t1/2, F%) Analysis->Calculation

Caption: Experimental workflow for a typical mouse pharmacokinetic study.

G cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions Start Issue: Poor Oral Bioavailability Solubility Low Aqueous Solubility? Start->Solubility Metabolism High First-Pass Metabolism? Start->Metabolism Efflux Pgp Efflux? Start->Efflux Sol_Solution Introduce Polar Groups (e.g., Amides, Pyridyls) Solubility->Sol_Solution Yes Met_Solution Block Metabolic Sites (e.g., Fluorination) Metabolism->Met_Solution Yes Efflux_Solution Modify Structure to Reduce Efflux Efflux->Efflux_Solution Yes

References

How to increase the stability of methyl imidazo[1,2-a]pyridine-6-carboxylate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of methyl imidazo[1,2-a]pyridine-6-carboxylate solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound is developing a yellow tint over time. What could be the cause?

A1: A color change often indicates chemical degradation. The imidazo[1,2-a]pyridine ring system is known for its fluorescent properties and can be sensitive to light and oxidative stress.[1][2] The yellowing could be due to the formation of minor degradation products.

  • Troubleshooting Steps:

    • Protect from Light: Immediately store your solutions in amber vials or wrap your containers in aluminum foil. Photodegradation is a common issue with fluorescent heterocyclic compounds.[1]

    • Use High-Purity Solvents: Ensure your solvents are free of peroxides and other impurities. Consider using freshly opened bottles of HPLC-grade or anhydrous solvents.

    • Inert Atmosphere: If you observe significant degradation, try preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The safety data sheet for a related compound indicates it can be air sensitive.[3]

Q2: I am observing a new peak in my HPLC analysis of an aged solution. What is this new peak likely to be?

A2: The most probable degradation product is the corresponding carboxylic acid (imidazo[1,2-a]pyridine-6-carboxylic acid), formed via hydrolysis of the methyl ester.[4][5] This is especially common in the presence of moisture or if the solution pH is not controlled.[4]

  • Troubleshooting Steps:

    • Confirm Identity: If you have a reference standard for the carboxylic acid, co-inject it to confirm the identity of the new peak. Alternatively, LC-MS analysis can be used to identify the mass of the degradant.

    • Control for Water: Use anhydrous solvents and store solutions in tightly sealed containers with desiccants to minimize moisture exposure. Some related compounds are known to be hygroscopic.[6]

    • Adjust pH: Hydrolysis of esters is catalyzed by both acid and base.[7] Maintaining a neutral pH (around 6-7) is generally optimal for ester stability.[4] Consider using a non-reactive buffer system if appropriate for your application.

Q3: My compound seems to be degrading even when stored in a recommended solvent like DMSO. What are the best storage conditions?

A3: While DMSO is a common solvent, it is hygroscopic and can contain water, which facilitates hydrolysis. For long-term storage, minimizing temperature and exposure to catalysts (light, moisture, acid/base) is critical.

  • Recommended Storage Conditions:

    • Solvent: For stock solutions, consider aprotic, anhydrous solvents such as acetonitrile or THF. Prepare solutions fresh when possible.

    • Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C.[8]

    • Atmosphere: For maximum stability, purge the vial headspace with an inert gas like argon or nitrogen before sealing.

    • Container: Use amber glass vials with tight-fitting caps.

Key Degradation Pathway & Mitigation

The primary degradation pathway for this compound in solution is hydrolysis of the ester linkage to form the parent carboxylic acid and methanol. This reaction is catalyzed by acidic or basic conditions and the presence of water.

cluster_hydrolysis Hydrolysis Compound This compound Acid Imidazo[1,2-a]pyridine-6-carboxylic Acid Compound->Acid + H2O (Acid or Base catalyst) Moisture Moisture pH Non-neutral pH Light Light Exposure Temp Elevated Temperature Methanol Methanol cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sp1 Prepare solution in desired solvent sp2 Store under specific conditions (time, temp, light) sp1->sp2 sp3 Aliquot & dilute to analytical concentration sp2->sp3 an1 Inject sample onto C18 column sp3->an1 an2 Run gradient elution an1->an2 an3 Detect at 254/320 nm an2->an3 dp1 Integrate peak areas (Parent & Degradants) an3->dp1 dp2 Calculate % Purity and % Degradation dp1->dp2 cluster_conditions Forced Degradation Conditions start Stock Solution of This compound acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 60°C) start->base ox Oxidative (3% H2O2, RT) start->ox photo Photolytic (ICH Q1B Light) start->photo thermal Thermal (Solid, 80°C) start->thermal end_node Analyze all samples using stability-indicating HPLC method acid->end_node Neutralize base->end_node Neutralize ox->end_node photo->end_node thermal->end_node Dissolve

References

Technical Support Center: Synthesis of 6-Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-substituted imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: My Groebke-Blackburn-Bienaymé (GBB) reaction for a 6-substituted imidazo[1,2-a]pyridine is resulting in a low yield. What are the common causes and how can I optimize the reaction?

A1: Low yields in the GBB three-component reaction are a frequent issue. Several factors can be optimized:

  • Catalyst Choice: The reaction is often catalyzed by an acid. While various Lewis acids and Brønsted acids can be used, the choice can significantly impact yield.[1][2] For instance, scandium triflate or perchloric acid have been used effectively.[3][4] Some protocols have found success with simple, cost-effective catalysts like ammonium chloride or molecular iodine, particularly under microwave irradiation.[2][5]

  • Solvent Effects: The choice of solvent is critical. While traditional solvents like ethanol are common, highly fluorinated solvents such as hexafluoroisopropanol (HFIP) have been shown to promote the reaction, sometimes even without a catalyst.[6] Water has also been employed as a green solvent, especially with ultrasound assistance.[7]

  • Reaction Conditions (Temperature & Time): Many modern protocols utilize microwave-assisted synthesis to dramatically reduce reaction times (from hours to minutes) and improve yields.[5][8][9] If using conventional heating, ensure the temperature and time are optimized for your specific substrates. Reflux conditions are common.[10]

  • Dehydrating Agents: The GBB reaction involves the formation of an imine intermediate, which releases water. Adding a dehydrating agent, such as trimethyl orthoformate, can shift the equilibrium and improve yields.[1]

  • Substituent Effects: The electronic nature of your starting materials matters. Aldehydes with electron-withdrawing groups tend to give higher yields in the GBB reaction.[1] Similarly, the electronic properties of the substituent at the 6-position of the 2-aminopyridine can influence its reactivity.[6]

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: Side product formation often depends on the synthetic route.

  • For GBB Reactions: In this multi-component reaction, incomplete reactions or reactions between only two of the three components are possible. Ensure equimolar amounts of the 2-aminopyridine, aldehyde, and isocyanide are used, or consider a slight excess of the more volatile components. The purity of the starting materials is also crucial.

  • For Condensation with α-Haloketones: This classical approach, known as the Tschitschibabin reaction, can be prone to side reactions if not properly controlled.[3][11] Over-alkylation or polymerization of the α-haloketone can occur, especially under harsh basic conditions. Using a mild base like sodium bicarbonate and controlling the temperature can help minimize these unwanted products.[3] The reaction may also proceed without a catalyst or solvent at moderate temperatures (e.g., 60°C).[3]

Q3: The purification of my final 6-substituted imidazo[1,2-a]pyridine is proving difficult. What are some effective purification strategies?

A3: Purification can be challenging due to the polarity of the imidazo[1,2-a]pyridine core and potential byproducts.

  • Column Chromatography: This is the most common method. A silica gel column with a gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.[12][13]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, methanol/water, or ethyl acetate) can yield highly pure material.[14][15]

  • Salt Formation: For particularly difficult purifications, converting the product into a salt (e.g., a sulfate salt) can facilitate crystallization and removal of non-basic impurities. The free base can then be regenerated.[1]

  • Fluorous Solid-Phase Extraction (F-SPE): For syntheses employing fluorous tags on one of the reactants, F-SPE offers a highly efficient method for purification by separating tagged and non-tagged molecules.[16]

Q4: I am trying to synthesize a 6-bromo-imidazo[1,2-a]pyridine. What is a reliable protocol?

A4: A common and reliable method involves the reaction of 2-amino-5-bromopyridine with an α-halo-acetaldehyde derivative. A typical procedure involves reacting 2-amino-5-bromopyridine with chloroacetaldehyde or bromoacetaldehyde diethyl acetal.[15][17] The reaction is often carried out in a solvent like ethanol and water, sometimes with the addition of an acid like HBr to facilitate the reaction, followed by a base (e.g., sodium bicarbonate) for the cyclization step.[15][17][18]

Q5: How does the electronic nature of substituents on the starting materials affect the reaction outcome?

A5: Substituent electronics play a significant role.

  • On the Aldehyde (GBB reaction): Electron-withdrawing groups on the aldehyde generally lead to higher yields.[1]

  • On the 2-Aminopyridine: The effect can be more complex. Electron-donating groups increase the nucleophilicity of the pyridine nitrogen, which can facilitate the initial step of some reactions. Conversely, electron-withdrawing groups on the 2-aminopyridine ring can sometimes lead to faster reaction completion in certain contexts, such as the microwave-assisted hydrazinolysis of related imidazo[1,2-a]pyrimidines.[12] In iodine-catalyzed syntheses, 2-aminopyridines with electron-donating groups have been shown to produce better yields than those with electron-withdrawing groups.[19]

Data Presentation

Table 1: Optimization of Groebke-Blackburn-Bienaymé (GBB) Reaction Conditions
EntryCatalyst (mol%)SolventMethod/Temp (°C)TimeYield (%)Reference
1NH₄Cl (20)EtOHConventional / 608 h80[20]
2NH₄Cl (20)EtOHMicrowave (150 W) / 600.5 h89[20]
3Sc(OTf)₃MeOHMicrowave-High[3]
4NoneHFIPReflux-High[6]
5Brønsted Acid Ionic Liquid (20)EtOHMicrowave / 150-up to 93[10]
6I₂ (5)EtOHRoom Temp-Excellent[2]
Table 2: Influence of Substituents on Yield in Imidazo[1,2-a]pyridine Synthesis
Starting Aldehyde (RCHO)Starting AminopyridineMethodYield (%)Reference
Furfural2-amino-5-cyanopyridineUltrasound/Water67[7]
5-Methylfurfural2-amino-5-cyanopyridineUltrasound/Water80[7]
4-Cl-C₆H₄CHO2-aminopyridineIodine/Ultrasound94[19]
4-NO₂-C₆H₄CHO2-aminopyridineIodine/Ultrasound85[19]
4-OMe-C₆H₄CHO2-aminopyridineIodine/Ultrasound96[19]

Experimental Protocols

Protocol 1: Microwave-Assisted GBB Synthesis of 6-Substituted Imidazo[1,2-a]pyridines

This protocol is a generalized procedure based on common microwave-assisted methods.[5][16][20]

  • Reagent Preparation: In a microwave reaction vial, combine the 6-substituted 2-aminopyridine (1.0 mmol, 1.0 equiv), the desired aldehyde (1.0 mmol, 1.0 equiv), and the isocyanide (1.0 mmol, 1.0 equiv).

  • Catalyst and Solvent Addition: Add the catalyst (e.g., NH₄Cl, 0.2 mmol, 20 mol%) and the solvent (e.g., Ethanol, 3-5 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 60-150 °C) for the optimized time (e.g., 10-30 minutes).[10][20] Monitor the reaction by TLC.

  • Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired 6-substituted 3-aminoimidazo[1,2-a]pyridine.

Protocol 2: Synthesis of 6-Bromoimidazo[1,2-a]pyridine via Condensation

This protocol is adapted from established methods for reacting 2-aminopyridines with α-halocarbonyls.[15][17]

  • Reaction Setup: Dissolve 2-amino-5-bromopyridine (1.0 equiv) in a suitable solvent such as ethanol or dioxane/water.[15][18]

  • Addition of Reagents: Add bromoacetaldehyde diethyl acetal (1.5 equiv) to the solution. If an acid catalyst is used, add concentrated HBr or HCl and reflux the mixture for 30 minutes to 8 hours to form the aldehyde in situ.[17][18]

  • Cyclization: Cool the reaction mixture to room temperature. Carefully add a base, such as sodium bicarbonate or potassium hydroxide powder, portion-wise until the solution is basic.[13][15] Stir for an additional 30-60 minutes.

  • Extraction: Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel) or recrystallization to yield pure 6-bromoimidazo[1,2-a]pyridine.[15]

Visualizations

GBB_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis reagents Combine: - 2-Aminopyridine - Aldehyde - Isocyanide catalyst Add Catalyst (e.g., NH4Cl) reagents->catalyst solvent Add Solvent (e.g., EtOH) catalyst->solvent mw_reaction Microwave Irradiation (e.g., 150W, 120°C, 15 min) solvent->mw_reaction evaporation Solvent Evaporation mw_reaction->evaporation extraction Extraction with Organic Solvent evaporation->extraction purify Column Chromatography or Recrystallization extraction->purify analysis Characterization (NMR, MS, etc.) purify->analysis

Caption: General workflow for the microwave-assisted GBB synthesis.

Troubleshooting_Low_Yield start Low Yield Observed q1 Are starting materials pure and dry? start->q1 sol1 Purify/dry all reagents. Use fresh solvent. q1->sol1 No q2 Is the catalyst appropriate? q1->q2 Yes ans1_yes Yes ans1_no No final Re-run Optimized Reaction sol1->final sol2 Screen different catalysts: - Lewis Acids (Sc(OTf)3) - Brønsted Acids (HClO4) - Salts (NH4Cl) q2->sol2 No q3 Are reaction conditions (temp/time) optimized? q2->q3 Yes ans2_yes Yes ans2_no No sol2->final sol3 Try Microwave Synthesis. Vary temperature and time. Add dehydrating agent. q3->sol3 No q3->final Yes ans3_yes Yes ans3_no No sol3->final

Caption: Troubleshooting flowchart for low reaction yields.

References

Validation & Comparative

Imidazo[1,2-a]pyridines as Potent Inhibitors of the PI3K/AKT/mTOR Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2][3] Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of molecules that potently inhibit this pathway, demonstrating significant anti-cancer activity in various preclinical models.[1][4][5][6][7][8][9]

This guide provides a comparative overview of the inhibitory activity of selected imidazo[1,2-a]pyridine compounds against the PI3K/AKT/mTOR pathway, supported by experimental data from peer-reviewed studies. Detailed protocols for key assays are also presented to facilitate the evaluation of novel compounds within this class.

Comparative Inhibitory Activity

The following tables summarize the in vitro efficacy of various imidazo[1,2-a]pyridine derivatives against PI3K isoforms and their anti-proliferative effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against PI3K Isoforms

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Reference
Compound 35 150---[1]
Compound 13k 1.94---[8]
PIK-75 ----[1]
Compound 15a ----[6][7][9]
Compound 2g 0.0018 µM---[10]
Compound 12 0.0028 µM0.17 µM-0.23 µM[10]

Note: "-" indicates data not reported in the cited study.

Table 2: Anti-proliferative Activity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Treatment Duration (h)Reference
Compound 6 A375Melanoma<148[4]
Compound 6 WM115Melanoma-48[11]
Compound 6 HeLaCervical Cancer9.7 - 44.648[11]
Compound 35 T47DBreast Cancer--[1]
Compound 13k HCC827Lung Cancer0.09-[8]
Compound 13k A549Lung Cancer0.43-[8]
Compound 15a HCT116Colon Cancer--[7][9]
Compound 15a HT-29Colon Cancer--[7][9]
Compound 12 A375Melanoma0.14-[10]
Compound 12 HeLaCervical Cancer0.21-[10]

Note: "-" indicates data not reported in the cited study.

Confirmation of Pathway Inhibition

Western blot analysis is a key technique to confirm that the observed anti-proliferative effects are due to the inhibition of the PI3K/AKT/mTOR pathway. Treatment with active imidazo[1,2-a]pyridine compounds typically leads to a significant reduction in the phosphorylation of key downstream effectors, such as AKT and mTOR.

For instance, studies have shown that treatment with imidazo[1,2-a]pyridine derivatives leads to a dose-dependent decrease in the levels of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR) in various cancer cell lines.[4] This provides direct evidence of target engagement and pathway inhibition within the cellular context.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro PI3K Kinase Assay

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of PI3K isoforms.

Materials:

  • Recombinant human PI3K enzymes (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ)

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[12]

  • Substrate (e.g., phosphatidylinositol)

  • [γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)[12][13]

  • Test compounds (imidazo[1,2-a]pyridines)

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare a reaction mixture containing the PI3K enzyme, kinase buffer, and substrate in a 96-well plate.

  • Add the test compounds at various concentrations.

  • Initiate the kinase reaction by adding ATP (radiolabeled or non-radiolabeled, depending on the detection method).

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).[14]

  • Stop the reaction.

  • Detect the amount of phosphorylated substrate or ADP produced. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter.[12] For the ADP-Glo™ assay, luminescence is measured, which correlates with the amount of ADP formed.[13]

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[12]

Western Blot Analysis for p-AKT and p-mTOR

This protocol is used to assess the phosphorylation status of AKT and mTOR in cells treated with imidazo[1,2-a]pyridines.[14]

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compounds (imidazo[1,2-a]pyridines)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for p-AKT (Ser473), total AKT, p-mTOR (Ser2448), and total mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24 or 48 hours).[4]

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.[15]

  • Block the membrane to prevent non-specific antibody binding.[15]

  • Incubate the membrane with the primary antibody overnight at 4°C.[16][17]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[15]

  • Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[18][19]

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compounds (imidazo[1,2-a]pyridines)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[20][21]

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Seed cells in a 96-well plate at a density of approximately 1x10⁴ cells per well and incubate overnight.[20]

  • Treat the cells with a range of concentrations of the test compound and incubate for the desired time period (e.g., 48 hours).[11]

  • Add 10 µL of MTT solution to each well and incubate for 3.5-4 hours at 37°C.[20]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing the Pathway and Experimental Logic

To better understand the biological context and experimental design, the following diagrams are provided.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazo Imidazo[1,2-a]pyridines Imidazo->PI3K inhibits

Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of imidazo[1,2-a]pyridines.

Experimental_Workflow Compound Imidazo[1,2-a]pyridine Compound KinaseAssay In Vitro PI3K Kinase Assay Compound->KinaseAssay CellCulture Cancer Cell Line Culture IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase Treatment Compound Treatment CellCulture->Treatment MTT Cell Viability (MTT) Assay Treatment->MTT WesternBlot Western Blot (p-AKT, p-mTOR) Treatment->WesternBlot IC50_Cell Determine Cellular IC50 MTT->IC50_Cell PathwayConfirm Confirm Pathway Inhibition WesternBlot->PathwayConfirm

Caption: Experimental workflow for evaluating imidazo[1,2-a]pyridine inhibitors of the PI3K/AKT/mTOR pathway.

References

Unveiling the Anticancer Potential: A Comparative Guide to Methyl Imidazo[1,2-a]pyridine-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer mechanisms of methyl imidazo[1,2-a]pyridine-6-carboxylate derivatives and related analogues. Supported by experimental data, this document delves into their cytotoxic effects, impact on cellular signaling pathways, and the methodologies used for their evaluation.

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities. These compounds have been shown to target a variety of cancer cell lines, including those of the breast, lung, liver, colon, and melanoma.[1][2] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[3][4]

Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The anticancer efficacy of these derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 13k HCC827 (Non-small cell lung)0.09[5]
A549 (Non-small cell lung)0.13[5]
H1975 (Non-small cell lung)0.11[5]
PC-9 (Non-small cell lung)0.43[5]
Thiazole-substituted imidazo[1,2-a]pyridine A375 (Melanoma)0.14[3]
HeLa (Cervical)0.21[3]
Compound 6d HepG2 (Liver)Not specified, but showed activity[1]
Compound 6i HepG2 (Liver)Not specified, but showed activity[1]
Compound 12b Hep-2 (Laryngeal)11[6]
HepG2 (Liver)13[6]
MCF-7 (Breast)11[6]
A375 (Melanoma)11[6]
IP-5 HCC1937 (Breast)45[7][8]
IP-6 HCC1937 (Breast)47.7[7][8]
IP-7 HCC1937 (Breast)79.6[7][8]
Compound 5b Various Cancer Cell Lines3.5 - 61.1[9]

Core Anticancer Mechanisms

The anticancer activity of imidazo[1,2-a]pyridine derivatives is primarily attributed to two key mechanisms: the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).

Induction of Apoptosis

Multiple studies have demonstrated that these compounds trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways.[7][3][10] Key molecular events observed include:

  • Activation of Caspases: Treatment with these derivatives leads to the cleavage and activation of executioner caspases, such as caspase-3, caspase-7, and initiator caspases like caspase-8 and caspase-9.[1][7][8][9]

  • Modulation of Bcl-2 Family Proteins: A shift in the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins is a common finding, favoring apoptosis.[3][4][10]

  • PARP Cleavage: The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases is a hallmark of apoptosis and is consistently observed following treatment.[7][8]

  • DNA Damage and ROS Generation: Some derivatives have been shown to induce DNA damage and increase the generation of reactive oxygen species (ROS), which can trigger apoptotic pathways.[3][9][10]

Cell Cycle Arrest

Imidazo[1,2-a]pyridine derivatives can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by:

  • G2/M Phase Arrest: Several compounds have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle.[5][11]

  • Modulation of Cell Cycle Regulators: This cell cycle arrest is associated with the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[7][3][8][11]

Targeting Key Signaling Pathways

The pro-apoptotic and cell cycle inhibitory effects of these derivatives are often a consequence of their ability to modulate critical intracellular signaling pathways that are frequently dysregulated in cancer.

The PI3K/Akt/mTOR Pathway

A significant number of imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[2][3] This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis. By inhibiting key kinases in this pathway, such as PI3Kα, these compounds can effectively shut down these pro-cancerous processes.[3][5] For instance, compound 13k demonstrated potent inhibition of PI3Kα with an IC50 value of 1.94 nM.[5]

PI3K_Akt_mTOR_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Growth Cell Growth & Proliferation mTORC1->Growth Survival Cell Survival Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_Pyridine->PI3K Inhibition

Diagram 1: Inhibition of the PI3K/Akt/mTOR pathway.
The STAT3/NF-κB Pathway

Recent studies have also implicated the STAT3/NF-κB signaling pathway as a target for imidazo[1,2-a]pyridine derivatives. This pathway plays a critical role in inflammation and cancer, and its inhibition can lead to reduced expression of pro-inflammatory and pro-survival genes. For example, some derivatives have been shown to increase the expression of IκBα, an inhibitor of NF-κB, thereby suppressing its activity.[4]

STAT3_NFkB_Pathway cluster_cytoplasm cluster_nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB IkBa->NFkB Inhibition NFkB_n NF-κB NFkB->NFkB_n Translocation STAT3 STAT3 STAT3_n STAT3 STAT3->STAT3_n Translocation Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_Pyridine->IkBa Upregulation Imidazo_Pyridine->STAT3 Inhibition Gene_Expression Gene Expression (Inflammation, Survival) NFkB_n->Gene_Expression STAT3_n->Gene_Expression

Diagram 2: Modulation of the STAT3/NF-κB pathway.

Experimental Protocols

The validation of the anticancer mechanisms of these derivatives relies on a suite of standardized in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 48 hours).[6]

    • Following treatment, the MTT reagent is added to each well and incubated to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.[6][8]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Methodology:

    • Cells are treated with the test compound for a defined period.

    • Both adherent and floating cells are collected and washed.

    • Cells are then resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI.

    • The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[11]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Principle: This method uses PI to stain the cellular DNA content. The fluorescence intensity of PI is directly proportional to the amount of DNA. Flow cytometry is then used to measure the fluorescence of a large population of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

  • Methodology:

    • Cells are treated with the imidazo[1,2-a]pyridine derivative.

    • Cells are harvested, washed, and fixed in cold ethanol.

    • The fixed cells are then treated with RNase to remove RNA and stained with PI.

    • The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.[5]

Western Blotting
  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the proteins of interest.

  • Methodology:

    • Cells are treated with the test compound and then lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the target proteins (e.g., Akt, p-Akt, p53, p21, caspases, PARP).[7][8]

    • The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Experimental_Workflow start Cancer Cell Culture treatment Treatment with Imidazo[1,2-a]pyridine Derivatives start->treatment mtt MTT Assay treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western Western Blotting treatment->western ic50 Determine IC50 mtt->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression western->protein_exp

Diagram 3: General experimental workflow.

Conclusion

This compound derivatives and their analogues represent a promising class of anticancer agents with diverse mechanisms of action. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit critical signaling pathways like the PI3K/Akt/mTOR pathway underscores their therapeutic potential. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers working on the development of novel cancer therapies. Further investigation and optimization of these compounds could lead to the discovery of new and effective treatments for a range of malignancies.

References

A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals, agrochemicals, and functional materials. Its unique chemical properties and biological activities have driven the development of numerous synthetic strategies. This guide provides a head-to-head comparison of the most prominent methods for the synthesis of imidazo[1,2-a]pyridines, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed protocols.

Key Synthesis Methodologies

The synthesis of imidazo[1,2-a]pyridines can be broadly categorized into classical condensation reactions and modern cross-coupling and functionalization strategies. The most significant of these include the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, the Ortoleva-King reaction, direct C-H functionalization, and the Ullmann condensation. Each method presents distinct advantages and limitations in terms of substrate scope, efficiency, and reaction conditions.

Quantitative Data Comparison

The following tables summarize the key performance indicators for the different synthesis methods, allowing for a rapid and objective comparison.

Table 1: Groebke-Blackburn-Bienaymé (GBB) Reaction

EntryAldehydeIsocyanideCatalyst (mol%)SolventTime (h)Temp (°C)Yield (%)Reference
1FurfuralCyclohexyl isocyanideNH4Cl (10)Water0.56086
22-Azidobenzaldehydetert-Butyl isocyanideNH4Cl (10)MeOH12RT69
33-Formylchromonetert-Butyl isocyanideNH4Cl (20)EtOH0.25MW36
4FurfuralCyclohexyl isocyanideYb(OTf)3 (8)DCM/MeOH1100 (MW)98
5Benzaldehydetert-Butyl isocyanideSc(OTf)3 (10)MeOH8RT-

Table 2: Ortoleva-King Reaction

EntryKetone2-AminopyridineCatalystOxidant/ReagentSolventTime (h)Temp (°C)Yield (%)Reference
1Acetophenone2-AminopyridineI2-Neat411040-60
2Acetophenone2-AminopyridineCuIO2 (air)----
3Aryl methyl ketones2-AminopyridinesFeCl3·6H2OI2---moderate to good
4Phenylacetophenones2-Aminopyridine-CBrCl3-580very good
5Aromatic ketones2-Aminopyridines-NBSLemon Juice-85 (MW)high

Table 3: C-H Functionalization (Visible Light-Induced)

EntryFunctionalizationReagentPhotocatalystSolventTime (h)Temp (°C)Yield (%)Reference
1TrifluoromethylationCF3SO2Na[Ru(bpy)3]Cl2MeCN/H2O12RTup to 85
2PerfluoroalkylationPerfluoroalkyl iodides---RTmoderate to excellent
3PhosphorylationPhosphine oxidesRhodamine B--RT43-93
4ThiocyanationNH4SCNEosin YAcetonitrile-RT67-93
5AlkoxylationAlcohols[Ir(ppy)2(dtbbpy)]PF6---75-90

Table 4: Ullmann Condensation

EntrySubstrate 1Substrate 2Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-(2-Bromophenyl)imidazo[1,2-a]pyridine1H-ImidazoleCuI (20)K2CO3DMF15092
22-(2-Bromophenyl)imidazo[1,2-a]pyridine1,2,3-Triazole (in situ)CuI (20)K2CO3DMF15055

Experimental Protocols

1. Groebke-Blackburn-Bienaymé (GBB) Reaction: Ultrasound-Assisted Green Synthesis

  • Materials: 2-Aminopyridine (1 mmol), furfural (1 mmol), cyclohexyl isocyanide (1 mmol), ammonium chloride (10 mol%), water (3 mL).

  • Procedure:

    • To a 10 mL vial, add 2-aminopyridine, furfural, and ammonium chloride in water.

    • Place the vial in an ultrasonic bath.

    • Add cyclohexyl isocyanide to the mixture and sonicate at 60 °C for 30 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate).

2. Ortoleva-King Reaction: One-Pot Synthesis

  • Materials: Acetophenone (1 mmol), 2-aminopyridine (2.3 equiv), iodine (1.2 equiv).

  • Procedure:

    • In a sealed tube, mix acetophenone, 2-aminopyridine, and iodine.

    • Heat the mixture at 110 °C for 4 hours.

    • Cool the reaction mixture to room temperature.

    • Add aqueous NaOH solution and heat at 100 °C for 1 hour.

    • After cooling, extract the product with an appropriate organic solvent.

    • Wash the organic layer with water, dry over a drying agent, and evaporate the solvent.

    • Purify the residue by chromatography to obtain the desired imidazo[1,2-a]pyridine.

3. C-H Functionalization: Visible Light-Induced Trifluoromethylation

  • Materials: Imidazo[1,2-a]pyridine (0.2 mmol), sodium triflinate (CF3SO2Na, 0.4 mmol), [Ru(bpy)3]Cl2 (1-2 mol%), acetonitrile/water mixture.

  • Procedure:

    • Combine the imidazo[1,2-a]pyridine, sodium triflinate, and photocatalyst in a reaction vessel.

    • Add the solvent mixture and degas the solution.

    • Irradiate the reaction mixture with a blue LED lamp at room temperature for 12 hours.

    • After the reaction is complete, quench with water and extract with an organic solvent.

    • Dry the combined organic layers and concentrate in vacuo.

    • Purify the crude product by column chromatography.

4. Ullmann Condensation: Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines

  • Materials: 2-(2-Bromophenyl)imidazo[1,2-a]pyridine (1 mmol), 1H-imidazole (1.2 mmol), CuI (20 mol%), K2CO3 (2 equiv), DMF.

  • Procedure:

    • To a reaction flask, add 2-(2-bromophenyl)imidazo[1,2-a]pyridine, 1H-imidazole, CuI, and K2CO3.

    • Add DMF as the solvent.

    • Heat the reaction mixture to 150 °C and stir until the starting material is consumed (monitored by TLC).

    • Cool the mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the product by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the generalized mechanisms and workflows of the key synthetic methods.

Groebke_Blackburn_Bienayme_Reaction cluster_reactants Reactants cluster_intermediates Intermediates 2-Aminopyridine 2-Aminopyridine Iminium Ion Iminium Ion 2-Aminopyridine->Iminium Ion Aldehyde Aldehyde Aldehyde->Iminium Ion + H+ Isocyanide Isocyanide Nitrile Ylide Nitrile Ylide Isocyanide->Nitrile Ylide attacks Iminium Ion Iminium Ion->Nitrile Ylide Cycloadduct Cycloadduct Nitrile Ylide->Cycloadduct Intramolecular Cyclization Product Product Cycloadduct->Product Aromatization

Caption: Generalized mechanism of the Groebke-Blackburn-Bienaymé reaction.

Ortoleva_King_Reaction cluster_reactants Reactants cluster_intermediates Intermediates 2-Aminopyridine 2-Aminopyridine Pyridinium Salt Pyridinium Salt 2-Aminopyridine->Pyridinium Salt attacks alpha-Iodoacetophenone Acetophenone Acetophenone alpha-Iodoacetophenone alpha-Iodoacetophenone Acetophenone->alpha-Iodoacetophenone + I2 Iodine Iodine alpha-Iodoacetophenone->Pyridinium Salt Enolate Enolate Pyridinium Salt->Enolate Base Product Product Enolate->Product Intramolecular Cyclization & Aromatization

Caption: Simplified mechanism of the Ortoleva-King reaction.

CH_Functionalization_Workflow Start Start Reactants Imidazo[1,2-a]pyridine + Reagent + Photocatalyst Start->Reactants Irradiation Visible Light Irradiation Reactants->Irradiation SET Single Electron Transfer (SET) Irradiation->SET Radical_Formation Radical Intermediate Formation SET->Radical_Formation Coupling Radical Coupling Radical_Formation->Coupling Product_Formation Product Formation Coupling->Product_Formation End End Product_Formation->End

Caption: General workflow for visible light-induced C-H functionalization.

Conclusion

The choice of synthetic method for imidazo[1,2-a]pyridines depends heavily on the desired substitution pattern, available starting materials, and the scale of the reaction.

  • The Groebke-Blackburn-Bienaymé reaction is a powerful and efficient one-pot method for accessing 3-aminoimidazo[1,2-a]pyridines with high atom economy. Its multicomponent nature allows for rapid library synthesis.

  • The Ortoleva-King reaction provides a classical and reliable route to 2-arylimidazo[1,2-a]pyridines. Recent modifications have improved its efficiency and environmental friendliness through the use of catalytic systems and one-pot procedures.

  • C-H functionalization represents the state-of-the-art in imidazo[1,2-a]pyridine synthesis, offering direct and atom-economical routes to a wide range of derivatives. Visible light-induced methods are particularly attractive due to their mild and sustainable nature.

  • The Ullmann condensation is a valuable tool for the synthesis of C-N coupled products, particularly for introducing azole moieties, which are important pharmacophores.

By carefully considering the data and protocols presented in this guide, researchers can select the most appropriate synthetic strategy to achieve their specific research and development goals in the field of medicinal chemistry and materials science.

Cross-Validation of In Silico and In Vitro Results for Imidazo[1,2-a]pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The integration of computational (in silico) and experimental (in vitro) approaches has become pivotal in accelerating the discovery and optimization of novel drug candidates based on this heterocyclic system. This guide provides a comparative overview of in silico predictions and their in vitro validation for various imidazo[1,2-a]pyridine derivatives, supported by experimental data and detailed methodologies.

Data Summary: In Silico Predictions vs. In Vitro Activity

The following tables summarize the quantitative correlation between computational predictions (e.g., docking scores, binding affinities) and experimentally determined biological activities (e.g., IC50, MIC values) for imidazo[1,2-a]pyridine derivatives across different therapeutic areas.

Table 1: Anticancer Activity

CompoundTarget ProteinIn Silico MethodDocking Score (kcal/mol)In Vitro AssayIn Vitro Activity (IC50, µM)Reference
HB9LTA4HMolecular Docking-Cytotoxicity vs. A549 cells50.56[1]
HB10LTA4HMolecular Docking-Cytotoxicity vs. HepG2 cells51.52[1]
I-11KRAS G12CMolecular Docking-Cytotoxicity vs. NCI-H358 cellsPotent[2]
8cEGFRMolecular Docking-EGFR Inhibition0.072[3]
8cCOX-2Molecular Docking-COX-2 Inhibition1.09[3]
42cNek2Molecular Docking-Nek2 Inhibition0.003[4]
42gNek2Molecular Docking-Nek2 Inhibition0.001[4]

Table 2: Antibacterial Activity

CompoundTarget ProteinIn Silico MethodDocking Score (kcal/mol)In Vitro AssayIn Vitro Activity (MIC, mg/mL)Reference
4bGyrBMolecular Docking-10.4Antibacterial vs. E. coli>0.4 (biofilm inhibition)[5][6]
4cGyrBMolecular Docking-Antibacterial vs. E. coli0.4 (biofilm inhibition)[5][6]
4eGyrBMolecular Docking-Antibacterial vs. various strains0.5-1.0[5][6]

Table 3: Anti-inflammatory Activity

CompoundTarget ProteinIn Silico MethodDocking Score (kcal/mol)In Vitro AssayIn Vitro Activity (IC50, µM)Reference
5eCOX-2AutoDock Vina-COX-2 Inhibition0.05[7][8]
5fCOX-2AutoDock Vina-COX-2 Inhibition0.05[7][8]
5jCOX-2AutoDock Vina-COX-2 Inhibition0.05[7][8]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of the presented data.

In Silico Methodologies

1. Molecular Docking:

  • Software: AutoDock Vina and Molegro Virtual Docker are commonly used.[7][9]

  • Target Preparation: The three-dimensional structures of target proteins are typically obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added.

  • Ligand Preparation: The 2D structures of the imidazo[1,2-a]pyridine derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed using appropriate force fields.

  • Docking Simulation: The prepared ligands are docked into the active site of the prepared target protein. The docking protocol is validated by redocking the co-crystallized ligand. The binding affinities and interactions are then analyzed.

2. ADMET and Drug-Likeness Prediction:

  • Tools: SwissADME and pkCSM servers are frequently utilized.[10]

  • Parameters Evaluated: Predictions include pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). Physicochemical properties like molar refractivity, partition coefficient (LogP), number of rotatable bonds, hydrogen bond acceptors/donors, and topological polar surface area (TPSA) are also calculated to assess drug-likeness based on rules like Lipinski's rule of five.[9][10]

In Vitro Methodologies

1. Synthesis of Imidazo[1,2-a]pyridine Derivatives:

  • A common synthetic route involves the condensation reaction of a 2-aminopyridine derivative with an α-haloketone.[9] Variations of this method, such as the Groebke–Blackburn–Bienaymè three-component reaction, are also employed for the synthesis of diverse libraries.[2]

2. Cytotoxicity Assays (e.g., against cancer cell lines):

  • Cell Lines: A549 (lung cancer) and HepG2 (liver carcinoma) are examples of cell lines used.[1][11]

  • Method: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay to assess cell viability. Cells are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specific incubation period (e.g., 24 hours), the MTT reagent is added, and the resulting formazan crystals are dissolved. The absorbance is measured to determine the cell viability and calculate the IC50 value.

3. Enzyme Inhibition Assays (e.g., COX-2):

  • Method: A fluorescent Cayman kit can be used to assess COX-2 inhibitory activity.[7][8] The assay measures the peroxidase activity of cyclooxygenases. The fluorescence of the product is proportional to the enzyme activity.

4. Antibacterial Assays (MIC Determination):

  • Method: The minimum inhibitory concentration (MIC) is determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds are serially diluted in a 96-well plate containing the bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.

Visualizations: Workflows and Pathways

The following diagrams illustrate the typical workflow for cross-validating in silico and in vitro results and a simplified signaling pathway involving a common target of imidazo[1,2-a]pyridines.

G cluster_in_silico In Silico Studies cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Evaluation a Compound Library Design b Molecular Docking a->b c ADMET Prediction b->c d Synthesis of Derivatives c->d Select Promising Candidates e Structural Characterization d->e f Biological Screening e->f g Hit Identification f->g h Lead Optimization g->h h->a Structure-Activity Relationship (SAR)

Caption: A typical workflow for the cross-validation of in silico and in vitro studies.

G cluster_pathway Simplified COX-2 Signaling Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->COX2 Inhibition

Caption: Simplified diagram of COX-2 inhibition by an imidazo[1,2-a]pyridine derivative.

References

A Comparative Analysis of Methyl Imidazo[1,2-a]pyridine-6-carboxylate and Methyl Imidazo[1,2-a]pyridine-7-carboxylate: Unraveling Positional Isomer Effects on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of isomeric substitution on the biological activity of a pharmacophore is paramount. This guide provides a comparative analysis of two key positional isomers: methyl imidazo[1,2-a]pyridine-6-carboxylate and methyl imidazo[1,2-a]pyridine-7-carboxylate. While direct head-to-head comparative studies are limited, this document synthesizes available structure-activity relationship (SAR) data for derivatives to illuminate the potential differences in their biological profiles.

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anticancer, antitubercular, and antiviral properties. The position of substituents on the pyridine ring of this scaffold can significantly influence target binding, potency, and pharmacokinetic properties. This guide focuses on the impact of placing a methyl carboxylate group at either the 6- or 7-position.

Comparative Biological Activity: A Structure-Activity Relationship Perspective

While a definitive, direct comparison of the biological activity of this compound and its 7-carboxylate isomer is not extensively documented in publicly available literature, analysis of related substituted imidazo[1,2-a]pyridine derivatives provides valuable insights into the potential influence of substitution at these positions.

Antitubercular Activity

Research into imidazo[1,2-a]pyridine-3-carboxamides as antitubercular agents has revealed that modifications at the 6- and 7-positions can impact potency. For instance, in one study, replacing a methyl group at the 6-position with a chloro group at either the 6- or 7-position did not lead to an improvement in activity against Mycobacterium tuberculosis. This suggests that the nature and position of the substituent on the pyridine ring are critical for antitubercular efficacy. While this does not directly compare the carboxylate esters, it highlights the sensitivity of this position to structural changes.

Anticancer Activity

The imidazo[1,2-a]pyridine core has been explored for its anticancer potential, with several derivatives showing potent activity. The substitution pattern on the pyridine ring is a key determinant of this activity. For example, the AKT/mTOR signaling pathway is a known target for some imidazo[1,2-a]pyridine derivatives in cancer cells. The precise positioning of electron-withdrawing groups like a methyl carboxylate at either the 6- or 7-position could modulate the electronic properties of the entire ring system, thereby influencing interactions with protein targets within this pathway.

Enzyme Inhibition

The C6 position of the imidazo[1,2-a]pyridine ring has been identified as a crucial site for modification in the development of inhibitors for Rab Geranylgeranyl Transferase (RGGT), an enzyme implicated in certain cancers. The nature of the substituent at this position directly influences the inhibitory activity. This finding underscores the importance of the 6-position for specific enzyme targeting. The effect of a methyl carboxylate at the 7-position on RGGT inhibition has not been as extensively studied, suggesting a potential area for further investigation.

Data Summary

The following table summarizes the inferred structure-activity relationships for 6- and 7-substituted imidazo[1,2-a]pyridines based on available literature. It is important to note that this is not a direct comparison of the two title compounds but rather a compilation of data from related derivatives.

Biological Target/ActivitySubstitution at C6Substitution at C7Key Findings
Antitubercular Methyl group substitution has been explored. Replacement with chlorine did not improve activity.Chloro substitution did not enhance activity compared to 6-methyl.The nature of the substituent at these positions is critical for activity.
Anticancer Positioned for potential interaction with key signaling pathways.May influence the electronic properties of the scaffold, affecting target binding.The specific cellular targets and pathways affected can vary with substituent position.
RabGGT Inhibition Identified as a key position for substituent modification to achieve potent inhibition.Less explored for this specific target.The 6-position appears to be more critical for interacting with the active site of RGGT.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis of imidazo[1,2-a]pyridine carboxylates and a common biological assay.

Synthesis of this compound and -7-carboxylate

The synthesis of these isomers typically involves the condensation of an appropriately substituted 2-aminopyridine with a halomethyl ketone followed by cyclization.

General Procedure:

  • Starting Material: 2-Amino-5-cyanopyridine (for the 6-carboxylate) or 2-amino-4-cyanopyridine (for the 7-carboxylate).

  • Reaction with α-halo ketone: The aminopyridine is reacted with an α-halo ketone, such as ethyl bromopyruvate, in a suitable solvent like ethanol.

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization upon heating to form the imidazo[1,2-a]pyridine ring system.

  • Hydrolysis and Esterification: The nitrile group is hydrolyzed to a carboxylic acid, which is then esterified to the methyl ester using standard methods (e.g., reaction with methanol in the presence of an acid catalyst).

Diagram of a generalized synthetic workflow:

G cluster_start Starting Materials start1 2-Amino-5/4-cyanopyridine reaction1 Condensation & Cyclization start1->reaction1 start2 Ethyl Bromopyruvate start2->reaction1 intermediate Ethyl Imidazo[1,2-a]pyridine-6/7-carbonitrile reaction1->intermediate reaction2 Hydrolysis intermediate->reaction2 intermediate2 Imidazo[1,2-a]pyridine-6/7-carboxylic Acid reaction2->intermediate2 reaction3 Esterification intermediate2->reaction3 product Methyl Imidazo[1,2-a]pyridine-6/7-carboxylate reaction3->product

Caption: Generalized synthetic workflow for imidazo[1,2-a]pyridine carboxylates.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound and -7-carboxylate) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control.

Signaling Pathway Visualization

The anticancer activity of some imidazo[1,2-a]pyridine derivatives has been linked to the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth and survival.

Diagram of the PI3K/AKT/mTOR signaling pathway:

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes

Imidazo[1,2-a]pyridine Analogs: A Comparative Guide to their Efficacy Against Multidrug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, urgently demanding the development of novel therapeutics.[1][2][3] Imidazo[1,2-a]pyridines (IPs) have emerged as a promising class of anti-tuberculosis agents, with several analogs demonstrating potent activity against both drug-susceptible and drug-resistant Mtb strains.[1][4][5][6] This guide provides a comparative analysis of the efficacy of various imidazo[1,2-a]pyridine analogs against MDR-TB, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.

Comparative Efficacy of Imidazo[1,2-a]pyridine Analogs

The following table summarizes the in vitro activity of selected imidazo[1,2-a]pyridine analogs against various Mtb strains, including MDR and XDR isolates. The minimum inhibitory concentration (MIC) is a key metric for assessing the potency of an antimicrobial agent.

Compound/AnalogMtb Strain(s)MIC Range (μM)Key Findings & Reference
Imidazo[1,2-a]pyridine-3-carboxamides (General) Replicating, non-replicating, MDR, and XDR Mtb0.07 - 2.2A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed potent activity.[6]
Compounds 15 and 16 H37Rv, MDR, and XDR Mtb0.05 - 1.5These novel imidazo[1,2-a]pyridinecarboxamide derivatives displayed excellent activity and selectivity.[7]
Compound 18 MDR and XDR Mtb≤0.006Potency surpassed the clinical candidate PA-824 by nearly 10-fold against some resistant strains.[8][9]
Q203 (Telacebec) MDR and XDR MtbNot explicitly stated in provided abstracts, but noted as a clinical candidate active against MDR/XDR-TB.A lead compound from a series of imidazo[1,2-a]pyridine amides that targets QcrB.[6]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides Drug-Susceptible (DS) and MDR Mtb0.069 - 0.174 (for most active compounds against DS Mtb)A novel series with promising in vitro activity.[6]
Imidazo[1,2-a]pyridine inhibitors (1-4) Panel of M. tuberculosis strains0.03 - 5Identified through high-throughput screening, these compounds target QcrB.[2][3][10]
Compounds 6a and 6k H37Rv0.6 and 0.9Showed good anti-TB activity comparable to isoniazid.[11]
Imidazo[1,2-a]pyridine amide-cinnamamide hybrids (11e and 11k) H37Rv4 µg/mLThese hybrids show promising activity for further development.[12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of imidazo[1,2-a]pyridine analogs.

Minimum Inhibitory Concentration (MIC) Determination

a) Microplate Alamar Blue Assay (MABA)

This assay is a widely used method to determine the MIC of compounds against M. tuberculosis.

  • Bacterial Culture: M. tuberculosis H37Rv (or other strains) is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Assay Setup:

    • 96-well microplates are used for the assay.

    • The test compounds are serially diluted in the wells.

    • A standardized inoculum of M. tuberculosis is added to each well.

    • Plates are incubated at 37°C for a specified period (typically 5-7 days).

  • Reading Results:

    • A solution of Alamar Blue and Tween 80 is added to each well.

    • Plates are re-incubated for 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

b) Low-Oxygen-Recovery Assay (LORA)

This assay is used to assess the activity of compounds against non-replicating, "latent" M. tuberculosis.

  • Induction of Hypoxia: M. tuberculosis cultures are adapted to hypoxic conditions in a controlled environment.

  • Compound Exposure: The hypoxic cultures are exposed to the test compounds for a defined period.

  • Recovery and Viability Assessment: After exposure, the bacteria are transferred to an aerobic environment, and their recovery and growth are monitored, often using a method like MABA or by measuring luminescence if a luciferase-expressing strain is used. The MIC is the concentration that prevents recovery.

Generation of Resistant Mutants and Target Identification
  • Mutant Generation: Spontaneous resistant mutants of M. bovis BCG or M. tuberculosis are generated by plating a large number of bacteria on agar containing the imidazo[1,2-a]pyridine analog at a concentration several times its MIC (e.g., 5x MIC).[2][10][13]

  • Whole-Genome Sequencing: The genomic DNA from the resistant colonies is extracted and subjected to whole-genome sequencing.

  • Mutation Identification: The genome sequences of the resistant mutants are compared to the wild-type parental strain to identify single nucleotide polymorphisms (SNPs) or other mutations. A common mutation found in resistant strains points to the likely target of the compound. For several imidazo[1,2-a]pyridine analogs, a mutation in the qcrB gene was identified.[2][10][13]

Visualizing Pathways and Workflows

Mechanism of Action: Targeting QcrB

The primary mechanism of action for many potent imidazo[1,2-a]pyridine analogs is the inhibition of the QcrB subunit of the ubiquinol-cytochrome c reductase (bc1 complex), a crucial component of the electron transport chain in M. tuberculosis.[8][10][14] This inhibition disrupts ATP synthesis, leading to bacterial cell death.[14]

Mechanism_of_Action cluster_etc M. tuberculosis Electron Transport Chain Complex_II Succinate Dehydrogenase Menaquinone_Pool Menaquinone Pool Complex_II->Menaquinone_Pool e- Complex_III bc1 Complex (QcrB subunit) Menaquinone_Pool->Complex_III e- Complex_IV Cytochrome c Oxidase Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Imidazo_pyridine Imidazo[1,2-a]pyridine Analog Imidazo_pyridine->Inhibition Inhibition->Complex_III Inhibits QcrB

Caption: Inhibition of the QcrB subunit by imidazo[1,2-a]pyridine analogs disrupts the electron transport chain.

Experimental Workflow for Lead Identification

The process of identifying lead compounds from a library of potential drug candidates involves a series of screening and characterization steps.

Experimental_Workflow Start Compound Library HTS High-Throughput Screening (Whole-cell assay) Start->HTS Hit_Identification Hit Identification (Potent Compounds) HTS->Hit_Identification Hit_Identification->HTS Inactive MIC_Determination MIC Determination (MDR/XDR strains) Hit_Identification->MIC_Determination Active Cytotoxicity_Assay Cytotoxicity Assay (e.g., VERO cells) MIC_Determination->Cytotoxicity_Assay Lead_Selection Lead Compound Selection Cytotoxicity_Assay->Lead_Selection Lead_Selection->MIC_Determination Not Promising Target_Identification Target Identification (Resistant Mutants & WGS) Lead_Selection->Target_Identification Promising ADME_Studies In vitro/In vivo ADME/PK Studies Target_Identification->ADME_Studies Lead_Optimization Lead Optimization (SAR Studies) ADME_Studies->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: A typical workflow for the discovery and development of novel anti-TB agents.

References

Validation of c-Met as a Novel Biological Target for the Imidazo[1,2-a]pyridine Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel imidazo[1,2-a]pyridine-based c-Met inhibitor with established alternatives, supported by experimental data. It details the validation of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase as a compelling new target for this privileged scaffold, which is known for its diverse biological activities.[1][2][3][4][5]

Introduction to the Imidazo[1,2-a]pyridine Scaffold and c-Met Targeting

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities.[1][2][3][4] Its favorable physicochemical properties and synthetic accessibility have made it a "privileged scaffold" in drug discovery.

Recent research has led to the validation of novel biological targets for this versatile scaffold. One of the most promising of these is the c-Met receptor tyrosine kinase.[6][7] Aberrant c-Met signaling, triggered by its ligand, hepatocyte growth factor (HGF), is a key driver in the development and progression of many human cancers.[1][2][3][8][9] This dysregulation, arising from gene amplification, mutation, or protein overexpression, promotes tumor cell proliferation, survival, migration, and invasion.[2] Consequently, c-Met has emerged as a critical target for the development of new cancer therapies.[7][8][9] This guide focuses on a novel imidazo[1,2-a]pyridine derivative, Compound 22e , and compares its performance against other known c-Met inhibitors.[6]

Comparative Performance of c-Met Inhibitors

The following tables summarize the in vitro and in vivo performance of the novel imidazo[1,2-a]pyridine derivative (Compound 22e) in comparison to established c-Met inhibitors, Crizotinib and PF-04217903.

In Vitro Kinase and Cell-Based Assay Data
CompoundScaffoldc-Met Kinase IC50 (nM)EBC-1 Cell Proliferation IC50 (nM)GTL-16 Cell Proliferation IC50 (nM)Selectivity Profile
Compound 22e Imidazo[1,2-a]pyridine3.9[6]45.0[6]Not ReportedHighly selective for c-Met over a panel of other kinases.[6]
Crizotinib Aminopyridine~5-20Not ReportedNot ReportedDual ALK and c-Met inhibitor.[10][11]
PF-04217903 Triazolopyrazine4.8 (Kᵢ)[12]Not Reported12[12][13]>1000-fold selective for c-Met over >150 other kinases.[13][14]
In Vivo Antitumor Efficacy in Xenograft Models
CompoundXenograft ModelDosingTumor Growth Inhibition (TGI)Reference
Compound 22e EBC-1 (NSCLC)50 mg/kg, oral, daily75%[6]
Crizotinib Various tumor modelsVariesSignificant antitumor efficacy in c-Met or ALK-dependent models.[10][11]
PF-04217903 GTL-16 (Gastric)30 mg/kg, oral, dailyDose-dependent inhibition[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

c-Met Kinase Assay (Biochemical Assay)

Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of the c-Met kinase.

Methodology:

  • Reagents and Materials: Recombinant human c-Met kinase domain, a suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[15][16]

  • Procedure: a. The test compound is serially diluted to various concentrations. b. The recombinant c-Met kinase is incubated with the substrate and the test compound in the kinase assay buffer. c. The enzymatic reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).[15] e. The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is quantified using a luminescent detection reagent.[15]

  • Data Analysis: The luminescence signal is measured, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a four-parameter dose-response curve.

Cell Proliferation Assay (Cell-Based Assay)

Objective: To assess the effect of a c-Met inhibitor on the growth of cancer cells with dysregulated c-Met signaling.

Methodology:

  • Cell Lines: Human cancer cell lines with known c-Met activation, such as EBC-1 (non-small cell lung cancer) or GTL-16 (gastric carcinoma), are used.[6][13]

  • Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with serial dilutions of the test compound. c. The plates are incubated for a period of 72 hours. d. Cell viability is determined using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Western Blot Analysis for c-Met Phosphorylation

Objective: To confirm the on-target activity of a c-Met inhibitor by measuring the phosphorylation status of c-Met and its downstream signaling proteins in cells.

Methodology:

  • Cell Treatment: c-Met-activated cancer cells are treated with the test compound for a short duration (e.g., 1-2 hours).

  • Protein Extraction: Cells are lysed, and the total protein concentration is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated c-Met (p-cMet), total c-Met, and downstream signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).

  • Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. A decrease in the p-cMet signal relative to the total c-Met signal indicates target engagement by the inhibitor.

Visualizations

c-Met Signaling Pathway

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met Receptor c-Met HGF->c-Met Receptor Binds & Activates GRB2 GRB2/SOS c-Met Receptor->GRB2 PI3K PI3K c-Met Receptor->PI3K STAT3 STAT3 c-Met Receptor->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration STAT3->Migration inhibitor_screening_workflow cluster_workflow In Vitro Screening Workflow Start Start: Imidazo[1,2-a]pyridine Compound Library Biochemical_Assay c-Met Kinase Assay (Biochemical) Start->Biochemical_Assay Select_Hits Potent Hits? (IC50 < Threshold) Biochemical_Assay->Select_Hits Select_Hits->Start No Cell_Based_Assay Cell Proliferation Assay (e.g., EBC-1, GTL-16) Select_Hits->Cell_Based_Assay Yes Confirm_Hits Active in Cells? (IC50 < Threshold) Cell_Based_Assay->Confirm_Hits Confirm_Hits->Biochemical_Assay No Western_Blot Target Engagement: Western Blot for p-cMet Confirm_Hits->Western_Blot Yes Lead_Compound Lead Compound (e.g., Compound 22e) Western_Blot->Lead_Compound

References

Benchmarking Imidazo[1,2-a]pyridine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of imidazo[1,2-a]pyridine derivatives against established drugs in the fields of oncology and inflammation. The following sections present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further investigation and development of this promising class of compounds.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer and anti-inflammatory effects.[1][2] These compounds often exert their action through the modulation of critical cellular signaling pathways, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[3] This guide benchmarks the performance of selected imidazo[1,2-a]pyridine derivatives against well-established therapeutic agents, providing a framework for their potential clinical positioning.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of various imidazo[1,2-a]pyridine derivatives, with direct comparisons to established drugs.

Anticancer Activity: Cytotoxicity (IC50) Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

Derivative/DrugCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivatives
Compound 12b Hep-2 (Laryngeal Carcinoma)11[4]
HepG2 (Hepatocellular Carcinoma)13[4]
MCF-7 (Breast Carcinoma)11[4]
A375 (Human Skin Cancer)11[4]
Compound 8 HeLa (Cervical)0.34[5]
MDA-MB-231 (Breast)0.32[5]
ACHN (Renal)0.39[5]
HCT-15 (Colon)0.31[5]
Compound 12 MDA-MB-231 (Breast)0.29[5]
HCT-15 (Colon)0.30[5]
Established Anticancer Drugs
Doxorubicin Hep-2 (Laryngeal Carcinoma)10[6]
HepG2 (Hepatocellular Carcinoma)1.5[6]
MCF-7 (Breast Carcinoma)0.85[6]
A375 (Human Skin Cancer)5.16[6]
Cisplatin HeLa (Cervical)11.56[7]
A549 (Lung)4.05[7]
MCF-7 (Breast)8.07[7]
Anti-inflammatory Activity: COX Inhibition and In Vivo Efficacy

Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. The data below includes in vitro IC50 values for COX-1 and COX-2 inhibition and in vivo efficacy from the carrageenan-induced paw edema model.

Derivative/DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)In Vivo Edema Inhibition (%)Reference
Imidazo[1,2-a]pyridine Derivatives
Compound 5 -Preferential for COX-2More efficient than indomethacin[8][9]
Compound 2 --More efficient than indomethacin[8][9]
Established Anti-inflammatory Drugs
Indomethacin 0.130.09-[8]
Ibuprofen 0.20.125-[8]

Key Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to modulate key signaling pathways involved in cell growth, proliferation, and inflammation. The following diagrams illustrate these pathways.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K inhibit Imidazopyridine->Akt inhibit Imidazopyridine->mTORC1 inhibit

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.

STAT3_NFkB_Pathway cluster_cytoplasm Cytoplasm Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates to Inflammation Inflammatory Gene Expression (iNOS, COX-2) Nucleus->Inflammation activates transcription IKK IKK Complex IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB->Nucleus translocates to Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->STAT3 inhibit phosphorylation Imidazopyridine->NFkB inhibit translocation

Caption: The STAT3/NF-κB signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity: MTT Assay

This protocol is used to assess the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines.

1. Cell Seeding:

  • Culture cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

2. Compound Treatment:

  • Prepare stock solutions of imidazo[1,2-a]pyridine derivatives and established drugs (e.g., cisplatin, doxorubicin) in dimethyl sulfoxide (DMSO).

  • Treat cells with various concentrations of the compounds (typically ranging from 0.1 to 100 µM) for 48 to 72 hours. Ensure the final DMSO concentration does not exceed 0.5%.

3. MTT Addition and Incubation:

  • After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate the plates for an additional 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plates for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 values using a dose-response curve fitting software (e.g., GraphPad Prism).

Protein Expression Analysis: Western Blotting

This protocol is used to determine the effect of imidazo[1,2-a]pyridine derivatives on the expression and phosphorylation of key proteins in signaling pathways.

1. Cell Lysis and Protein Quantification:

  • Treat cells with the desired concentrations of imidazo[1,2-a]pyridine derivatives for the specified time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., total and phosphorylated forms of PI3K, Akt, mTOR, STAT3, NF-κB, IκBα, COX-2, iNOS) overnight at 4°C. Recommended antibody dilutions can be found from manufacturer datasheets, a common starting point is 1:1000.[10]

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

  • Capture the chemiluminescent signals using an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., GAPDH or β-actin).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to evaluate the acute anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives in rodents.[11]

1. Animal Acclimatization and Grouping:

  • Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the imidazo[1,2-a]pyridine derivative.

2. Drug Administration:

  • Administer the test compounds and the positive control orally or intraperitoneally 1 hour before the carrageenan injection.

3. Induction of Inflammation:

  • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.

4. Measurement of Paw Edema:

  • Measure the paw volume or thickness using a plethysmometer or a digital caliper at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

5. Data Analysis:

  • Calculate the percentage increase in paw volume for each group compared to the initial volume.

  • Determine the percentage inhibition of edema for the treated groups relative to the vehicle control group using the following formula: % Inhibition = [ (V_control - V_treated) / V_control ] x 100 where V is the mean increase in paw volume.

  • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

References

Replicating Published Syntheses and Bioactivities of Imidazo[1,2-a]pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published synthetic routes to imidazo[1,2-a]pyridine scaffolds and the subsequent bioactivity of the resulting derivatives. The information is curated to assist researchers in replicating and building upon existing findings in the pursuit of novel therapeutics. Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document presents a compilation of synthetic methodologies, quantitative biological data, and detailed experimental protocols from peer-reviewed literature.

Synthetic Methodologies: A Comparative Overview

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various strategies, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. This section details two common and replicable synthetic protocols.

One-Pot Three-Component Synthesis (Iodine-Catalyzed)

A highly efficient and atom-economical approach for the synthesis of 3-aminoimidazo[1,2-a]pyridines is the one-pot three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, catalyzed by molecular iodine.[4] This method offers the advantage of generating molecular complexity from simple starting materials in a single step.

General Experimental Protocol:

To a solution of 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and isocyanide (1.0 mmol) in ethanol (10 mL), iodine (10 mol%) is added. The reaction mixture is stirred at room temperature for a specified time (typically 2-4 hours). Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.[4]

Classical Cyclocondensation (Tschitschibabin Reaction)

The Tschitschibabin reaction, a classical method for the synthesis of imidazo[1,2-a]pyridines, involves the cyclocondensation of a 2-aminopyridine with an α-halocarbonyl compound. While this method is robust, it often requires harsher reaction conditions compared to more modern approaches.

General Experimental Protocol:

A mixture of the appropriate 2-aminopyridine (1.0 mmol) and α-bromoacetophenone (1.1 mmol) in anhydrous ethanol (15 mL) is refluxed for 4-6 hours. After cooling to room temperature, the solvent is removed in vacuo. The resulting solid is triturated with diethyl ether, filtered, and washed with cold ethanol to yield the crude product, which can be further purified by recrystallization.

Comparative Bioactivity Data

The following tables summarize the in vitro bioactivity of representative imidazo[1,2-a]pyridine derivatives from published studies.

Anticancer Activity

The anticancer potential of various imidazo[1,2-a]pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
12b 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amineHepG2 (Liver)13[5]
MCF-7 (Breast)11[5]
A375 (Melanoma)11[5]
15d Diarylurea derivativeA375P (Melanoma)< 0.06[6]
17e Diarylurea derivativeA375P (Melanoma)< 0.06[6]
18c Diarylurea derivativeA375P (Melanoma)< 0.06[6]
Anti-inflammatory Activity (COX-2 Inhibition)

A significant mechanism of anti-inflammatory action for some imidazo[1,2-a]pyridines is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[7][8]

Compound IDStructureCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
5n 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine0.0735.6508.6[9]
5j 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine0.05--[8]
6f 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine0.0715.2217.1[10]
Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDStructureMicroorganismMIC (µg/mL)Reference
IPA-6 Imidazo[1,2-a]pyridine amide derivativeMycobacterium tuberculosis H37Rv0.05[2]
17d 4-F substituted derivativeStaphylococcus aureus0.5[11]
5d Polyfunctional imidazo[1,2-a]pyridineStaphylococcus aureus-[1]

Detailed Experimental Protocols

To facilitate the replication of the cited bioactivity data, detailed protocols for key in vitro assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[5]

Anti-inflammatory Activity: COX-2 Inhibition Assay

A common method to assess COX-2 inhibitory activity is a fluorescence-based assay.

  • Enzyme Preparation: Recombinant human COX-2 enzyme is used.

  • Reaction Mixture: The assay is performed in a 96-well plate. Each well contains Tris-HCl buffer (pH 8.0), heme, and the test compound at various concentrations.

  • Enzyme Addition: The reaction is initiated by adding the COX-2 enzyme to the wells.

  • Substrate Addition: After a brief incubation period, arachidonic acid is added as the substrate.

  • Fluorescence Measurement: The rate of prostaglandin G₂ production is measured by monitoring the fluorescence of a probe that reacts with the prostaglandin. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.[8]

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]

Visualization of Methodologies and Pathways

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and initial biological screening of imidazo[1,2-a]pyridine derivatives.

G cluster_synthesis Synthesis cluster_bioactivity Bioactivity Evaluation start Starting Materials (e.g., 2-aminopyridine, aldehyde) reaction Chemical Reaction (e.g., One-pot, Cyclocondensation) start->reaction purification Purification (e.g., Column Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization screening In Vitro Screening (e.g., Anticancer, Antimicrobial) characterization->screening Pure Compound data Data Analysis (IC50, MIC determination) screening->data hit Hit Compound Identification data->hit hit->characterization Further Optimization

Caption: Generalized workflow for synthesis and bioactivity screening.

Imidazo[1,2-a]pyridines and Wnt/β-catenin Signaling

Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[12]

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled APC_Axin APC/Axin/ GSK-3β Complex Dishevelled->APC_Axin Inhibits GSK3b GSK-3β beta_catenin β-catenin APC_Axin->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Expression Target Gene Expression (c-myc, cyclin D1) TCF_LEF->Gene_Expression Promotes Imidazopyridine Imidazo[1,2-a]pyridine Imidazopyridine->TCF_LEF Inhibits

Caption: Inhibition of Wnt/β-catenin signaling by imidazo[1,2-a]pyridines.

References

Comparative Docking Analysis of Imidazo[1,2-a]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent in silico studies reveals the potential of imidazo[1,2-a]pyridine derivatives as potent inhibitors of various protein kinases implicated in cancer and neurodegenerative diseases. This guide synthesizes findings from multiple comparative docking studies, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to provide researchers and drug development professionals with a cohesive overview of the current landscape.

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Molecular docking simulations have been instrumental in elucidating the binding modes of these analogs within the active sites of various protein kinases, offering a rational basis for the design of more potent and selective inhibitors.

Quantitative Comparison of Docking Performance

The following tables summarize the docking scores and inhibitory concentrations of various imidazo[1,2-a]pyridine analogs against several key protein kinase targets from recent studies.

CompoundTarget KinaseDocking Score (kcal/mol)IC50 (µM)Reference
4c CLK1-0.7[1][4]
DYRK1A-2.6[1][4]
HB7 LTA4H-11.237-[5]
HB1 LTA4H-(RMSD: 1.049 Å)[5]
6a MARK4-(Binding Constant K = 0.79 x 10^5)[6]
6h MARK4-(Binding Constant K = 0.1 x 10^7)[6]
Compound C Oxidoreductase-9.207-[7]
22e c-Met-0.0039[8]

Note: A lower docking score generally indicates a higher binding affinity. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. RMSD (Root Mean Square Deviation) indicates the similarity of the docked pose to a known binding mode.

Experimental Protocols in Docking Studies

The methodologies employed in the cited docking studies share common principles, though specific parameters and software may vary. A generalized workflow is outlined below.

General Molecular Docking Protocol:
  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein is energy minimized to relieve any steric clashes.

  • Ligand Preparation: The 2D structures of the imidazo[1,2-a]pyridine analogs are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized, and appropriate charges are assigned.

  • Grid Generation: A binding site is defined on the target protein, usually centered on the active site occupied by a known inhibitor or endogenous ligand. A grid box is generated around this site to define the search space for the docking algorithm.

  • Molecular Docking: Docking simulations are performed using software such as AutoDock, Glide, or MOE (Molecular Operating Environment).[9] The Lamarckian Genetic Algorithm is a commonly used search algorithm for exploring conformational space.[10]

  • Pose Analysis and Scoring: The docking software generates multiple binding poses for each ligand within the protein's active site. These poses are ranked based on a scoring function that estimates the binding free energy. The pose with the lowest energy is typically considered the most favorable.

  • Interaction Analysis: The binding mode of the best-ranked pose is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.

Signaling Pathways Modulated by Imidazo[1,2-a]pyridine Analogs

Imidazo[1,2-a]pyridine derivatives have been shown to modulate several critical signaling pathways involved in cell growth, proliferation, and inflammation. Understanding these pathways is crucial for the rational design of targeted therapies.

Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_STAT3 STAT3/NF-κB Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTOR mTOR Akt->mTOR P Proliferation Proliferation mTOR->Proliferation Imidazo_PI3K Imidazo[1,2-a]pyridines Imidazo_PI3K->PI3K Imidazo_PI3K->mTOR Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 P STAT3_dimer STAT3_dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Gene_Expression Nucleus->Gene_Expression Imidazo_STAT3 Imidazo[1,2-a]pyridines Imidazo_STAT3->STAT3 NFkB NF-κB Imidazo_STAT3->NFkB NFkB->Gene_Expression

Caption: Key signaling pathways targeted by imidazo[1,2-a]pyridine analogs.

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[11][12] Imidazo[1,2-a]pyridine derivatives have been identified as dual PI3K/mTOR inhibitors.[11] The STAT3/NF-κB pathway plays a key role in inflammation and has been implicated in various cancers.[10] Certain imidazo[1,2-a]pyridine analogs have been shown to exert anti-inflammatory effects by modulating this pathway.[10]

Experimental Workflow for Comparative Docking Studies

The following diagram illustrates a typical workflow for a comparative docking study of imidazo[1,2-a]pyridine analogs.

Docking_Workflow PDB Select Target Protein (e.g., Kinase from PDB) Protein_Prep Protein Preparation (Remove water, add hydrogens) PDB->Protein_Prep Ligands Prepare Imidazo[1,2-a]pyridine Analog Library Ligand_Prep Ligand Preparation (Energy Minimization) Ligands->Ligand_Prep Grid_Gen Define Binding Site & Generate Docking Grid Protein_Prep->Grid_Gen Docking Perform Molecular Docking (e.g., AutoDock, Glide) Ligand_Prep->Docking Grid_Gen->Docking Analysis Analyze Docking Poses & Calculate Scores Docking->Analysis SAR Structure-Activity Relationship (SAR) Analysis Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for in silico comparative docking studies.

This systematic approach allows for the efficient screening of a library of analogs against a specific biological target, facilitating the identification of promising lead compounds for further experimental validation. The structure-activity relationship (SAR) analysis derived from these studies provides valuable insights for the rational design of next-generation inhibitors with improved potency and selectivity.[1][4]

References

Safety Operating Guide

Proper Disposal of Methyl Imidazo[1,2-a]pyridine-6-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal method for methyl imidazo[1,2-a]pyridine-6-carboxylate is to engage a licensed professional waste disposal service.[1] This ensures compliance with regulatory standards and safe management of this chemical.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound commonly used in laboratory research and chemical manufacturing.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring environmental responsibility.

Hazard Profile and Safety Precautions

This compound is classified with the following hazards:

  • Acute oral toxicity (Category 4)[1]

  • Skin corrosion/irritation (Category 2)[1]

  • Serious eye damage/eye irritation (Category 2A)[1]

  • Specific target organ toxicity - single exposure; Respiratory tract irritation (Category 3)[1]

Due to these potential hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes a complete protective suit, face shield, safety glasses, and gloves.[1] All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust and aerosols.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should follow a structured protocol that prioritizes safety and regulatory compliance.

1. Waste Identification and Segregation:

  • All waste containing this compound must be treated as hazardous waste.

  • It is crucial to segregate this waste from other chemical waste streams to prevent dangerous reactions. Specifically, store it separately from incompatible materials such as strong acids, bases, and oxidizing agents.[2]

2. Containerization and Labeling:

  • Use a designated, compatible, and properly sealed waste container. The original container is often the best choice for storing the waste.[3]

  • The container must be in good condition, free from leaks or external residue.[3]

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added to the container.[4]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][5]

  • The SAA must be inspected weekly for any signs of leakage.[2]

  • Ensure that the waste container is kept closed except when adding more waste.[5]

4. Arranging for Professional Disposal:

  • Do not attempt to dispose of this chemical via standard trash or sewer systems.[1][6] The Safety Data Sheet explicitly states to prevent the product from entering drains.[1]

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal company to arrange for the collection and disposal of the waste.[1][5]

  • Provide them with the complete chemical name and any other relevant hazard information.

Waste Minimization

In line with good laboratory practice, researchers should aim to minimize the generation of chemical waste.[5] Strategies to achieve this include:

  • Ordering only the necessary quantities of this compound for your experiments.[5]

  • Maintaining a chemical inventory to avoid ordering duplicates.[5]

  • Exploring possibilities to reduce the scale of experiments.[5]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not publicly available, general federal and local regulations for hazardous waste accumulation must be followed.

ParameterGuidelineCitation
Maximum Hazardous Waste in SAA 55 gallons[5]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kilogram (solid)[5]
pH for Drain Disposal (Not applicable for this chemical) Between 5.5 and 10.5[6]
Storage Time in SAA (partially filled) Up to 1 year[2]
Time to Remove Full Container from SAA Within 3 days[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow A Step 1: Identify Waste This compound B Step 2: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Step 3: Segregate Waste (Keep away from incompatibles) B->C D Step 4: Use Labeled, Compatible Container ('Hazardous Waste', Chemical Name, Date) C->D E Step 5: Store in Satellite Accumulation Area (SAA) D->E F Step 6: Contact EH&S or Licensed Disposal Service E->F Container Full or Experiment Complete G Step 7: Schedule Waste Pickup F->G H Step 8: Professional Disposal (Incineration or other approved method) G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Methyl imidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Methyl imidazo[1,2-a]pyridine-6-carboxylate. The following procedures are based on established safety protocols for pyridine and its derivatives, ensuring a comprehensive approach to laboratory safety.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound and related heterocyclic compounds. The following table summarizes the required PPE.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical splash goggles or safety glasses with side-shields meeting ANSI Z87.1 or EN 166 standards.[1][2][3][4] A face shield should be worn over goggles when there is a significant splash risk.[4][5][6]To protect the eyes from splashes and irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[1][7] A standard laboratory coat must be worn.[1][7]To prevent skin contact, absorption, and contamination of personal clothing.[1]
Respiratory Protection Work should be conducted in a well-ventilated area or a certified chemical fume hood.[1][7][8] If ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.[3][9]To avoid the inhalation of potentially harmful vapors or dust.[1]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling Procedures:

  • Engineering Controls : Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.[1][7][8] Ensure that an eyewash station and safety shower are readily accessible.[3][9]

  • Avoid Contact : Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[10] Do not breathe dust or vapors.[3][9][10]

  • Hygiene Practices : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[10][11] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[10][11]

  • Static Discharge : For flammable pyridine derivatives, use non-sparking tools and ensure that all equipment is properly grounded to prevent static discharge.[10][11]

Storage Procedures:

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][7][8][12]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[8][10]

  • Store separately from incompatible materials such as strong oxidizing agents and acids.[1][7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[1]

Waste Segregation and Collection:

  • Waste Identification : Classify all materials contaminated with this compound, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, gloves), as hazardous waste.[1]

  • Containerization : Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1] The label should clearly identify the contents and associated hazards.[1][7]

  • Storage of Waste : Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[1]

Disposal Protocol:

  • Dispose of all waste in accordance with local, state, and federal regulations.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[1]

  • Contaminated packaging should be disposed of as unused product.[13]

Emergency Procedures Workflow

The following diagram outlines the immediate steps to be taken in the event of an accidental exposure to this compound.

Emergency_Procedure cluster_exposure Accidental Exposure cluster_actions Immediate Actions cluster_followup Follow-up start Exposure Occurs skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion flush_skin Flush skin with water for at least 15 minutes. Remove contaminated clothing. skin_contact->flush_skin flush_eyes Flush eyes with water for at least 15 minutes at an eyewash station. eye_contact->flush_eyes move_fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->move_fresh_air rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush_skin->seek_medical flush_eyes->seek_medical move_fresh_air->seek_medical rinse_mouth->seek_medical report_incident Report incident to supervisor and EHS seek_medical->report_incident

Caption: Emergency response workflow for accidental exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.